[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
描述
The exact mass of the compound [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Growth Hormone-Releasing Hormone - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C157H252N44O43S/c1-20-83(13)124(199-129(219)86(16)174-138(228)112(72-121(213)214)191-144(234)108(67-89-35-24-22-25-36-89)188-142(232)107(176-88(18)206)69-91-44-48-93(207)49-45-91)153(243)193-110(68-90-37-26-23-27-38-90)146(236)201-126(87(17)205)154(244)194-111(71-119(162)211)145(235)197-116(77-204)150(240)189-109(70-92-46-50-94(208)51-47-92)143(233)182-99(43-34-61-172-157(168)169)132(222)181-97(40-29-31-58-159)137(227)198-123(82(11)12)151(241)192-103(63-78(3)4)130(220)173-74-120(212)177-100(52-54-117(160)209)134(224)186-106(66-81(9)10)141(231)196-114(75-202)148(238)175-85(15)128(218)179-98(42-33-60-171-156(166)167)131(221)180-96(39-28-30-57-158)133(223)185-105(65-80(7)8)140(230)187-104(64-79(5)6)139(229)183-101(53-55-118(161)210)135(225)190-113(73-122(215)216)147(237)200-125(84(14)21-2)152(242)184-102(56-62-245-19)136(226)195-115(76-203)149(239)178-95(127(163)217)41-32-59-170-155(164)165/h22-27,35-38,44-51,78-87,95-116,123-126,202-205,207-208H,20-21,28-34,39-43,52-77,158-159H2,1-19H3,(H2,160,209)(H2,161,210)(H2,162,211)(H2,163,217)(H,173,220)(H,174,228)(H,175,238)(H,176,206)(H,177,212)(H,178,239)(H,179,218)(H,180,221)(H,181,222)(H,182,233)(H,183,229)(H,184,242)(H,185,223)(H,186,224)(H,187,230)(H,188,232)(H,189,240)(H,190,225)(H,191,234)(H,192,241)(H,193,243)(H,194,244)(H,195,226)(H,196,231)(H,197,235)(H,198,227)(H,199,219)(H,200,237)(H,201,236)(H,213,214)(H,215,216)(H4,164,165,170)(H4,166,167,171)(H4,168,169,172)/t83-,84-,85-,86-,87+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109-,110-,111-,112-,113-,114-,115-,116-,123-,124-,125-,126-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADZHIQNEPVWIV-BAGZDYLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C157H252N44O43S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3476.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of Growth Hormone-Releasing Factor (GRF) that has been primarily characterized as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, specifically VPAC1 and VPAC2. Its mechanism of action involves the inhibition of VIP-mediated signal transduction, primarily the adenylyl cyclase pathway. While it is an analog of GRF, its activity at the GHRH receptor is reported to be weakly agonistic. This document provides a comprehensive overview of the mechanism of action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.
Receptor Binding and Affinity
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) primarily targets the Vasoactive Intestinal Peptide (VIP) receptors. Its binding affinity has been quantified in various in vitro systems, demonstrating a competitive antagonist profile.
Quantitative Data: VIP Receptor Binding Affinity
The following table summarizes the inhibitory potency of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in radioligand binding assays.
| Parameter | Cell/Tissue Type | Radioligand | Value | Reference |
| IC50 | Rat Peritoneal Macrophages | [125I]VIP | 354.8 ± 21.2 nM | [1] |
| IC50 | Mouse Peritoneal Macrophages | [125I]VIP | 251 ± 19.2 nM | [1] |
| Ki | Rat Intestinal Membranes | 125I-VIP | 430 nM |
Functional Activity
The functional consequence of [Ac-Tyr1,D-Phe2]GRF 1-29, amide binding to VIP receptors is the inhibition of downstream signaling cascades initiated by VIP.
Antagonism of VIP-Mediated Signaling
[Ac-Tyr1,D-Phe2]GRF 1-29, amide acts as a competitive antagonist, shifting the dose-response curve of VIP-stimulated cyclic AMP (cAMP) production to the right. It has negligible intrinsic agonistic activity at the VIP receptor in rat models.
Activity at the GHRH Receptor
As a GRF analog, [Ac-Tyr1,D-Phe2]GRF 1-29, amide has been investigated for its activity at the GHRH receptor. Studies indicate that it possesses weak GHRH agonist activity. However, quantitative data to precisely define the potency of this agonism is limited in the reviewed literature. The substitution of D-Alanine at position 2 is generally associated with GHRH antagonism, suggesting the D-Phenylalanine at this position in [Ac-Tyr1,D-Phe2]GRF 1-29, amide confers a different functional outcome.
Signaling Pathways
The primary mechanism of action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is the modulation of the VIP receptor signaling pathway.
Diagram of VIP Receptor Antagonism
Caption: Antagonistic action of [Ac-Tyr1,D-Phe2]GRF 1-29 on the VIP signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.
Radioligand Binding Assay for VIP Receptors
This protocol is based on the methodology used for determining the IC50 of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in rat peritoneal macrophages.
Objective: To determine the concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide that inhibits 50% of the specific binding of [125I]VIP to its receptors.
Materials:
-
Rat peritoneal macrophages
-
[125I]VIP (radioligand)
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (competitor)
-
Unlabeled VIP (for non-specific binding determination)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4, containing BSA and protease inhibitors)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Preparation: Isolate peritoneal macrophages from rats and resuspend in binding buffer to a known concentration.
-
Assay Setup: In microcentrifuge tubes, combine:
-
A fixed volume of the cell suspension.
-
A fixed concentration of [125I]VIP.
-
Increasing concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.
-
For non-specific binding control tubes, add a high concentration of unlabeled VIP.
-
For total binding control tubes, add only the radioligand and cell suspension.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 15°C) for a time sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide and determine the IC50 value using non-linear regression analysis.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for the radioligand binding assay.
Functional cAMP Assay
This protocol describes a method to assess the antagonistic effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on VIP-stimulated cAMP production.
Objective: To determine if [Ac-Tyr1,D-Phe2]GRF 1-29, amide can inhibit the production of cAMP induced by VIP.
Materials:
-
A suitable cell line expressing VIP receptors (e.g., CHO-K1 cells)
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide
-
VIP
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of VIP (typically the EC50 or EC80) to the wells and incubate for a further period to stimulate cAMP production (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide. A decrease in cAMP levels with increasing antagonist concentration indicates antagonism. The data can be used to determine the IC50 for the functional inhibition.
Diagram of Functional cAMP Assay Workflow
Caption: Workflow for the functional cAMP assay.
Conclusion
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a well-characterized competitive antagonist of the VIP receptors (VPAC1 and VPAC2). Its primary mechanism of action is the blockade of VIP binding and subsequent inhibition of the adenylyl cyclase/cAMP signaling pathway. While it is a GRF analog, its activity at the GHRH receptor is reported to be weakly agonistic, highlighting its selectivity for the VIP receptor system. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development and pharmacology. Further investigation is warranted to precisely quantify its agonist activity at the GHRH receptor to fully elucidate its pharmacological profile.
References
An In-depth Technical Guide to [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, sequence, and mechanism of action of the synthetic peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of Growth Hormone-Releasing Hormone (GHRH) analogs. This document details the molecular characteristics of the peptide, its signaling pathways, and relevant experimental data and protocols.
Structure and Sequence
[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic analog of the N-terminal fragment of human Growth Hormone-Releasing Hormone (GHRH), which is also known as Growth Hormone-Releasing Factor (GRF) or Sermorelin. The native GRF 1-29 sequence is the shortest fully functional fragment of the endogenous 44-amino acid GHRH.
The chemical structure of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is characterized by two specific modifications to the native GRF 1-29 sequence:
-
Acetylation of the N-terminal Tyrosine (Tyr1): The addition of an acetyl group (Ac) to the alpha-amino group of the first amino acid, Tyrosine.
-
Substitution at the second position: The native L-Alanine (Ala) is replaced with its D-isomer, D-Phenylalanine (D-Phe).
-
Amidation of the C-terminal Arginine (Arg29): The C-terminal carboxyl group is converted to a primary amide.
These modifications are designed to increase the peptide's resistance to enzymatic degradation, thereby enhancing its stability and prolonging its biological activity compared to the native GRF 1-29.
Amino Acid Sequence
The primary amino acid sequence of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is as follows:
Ac-Tyr-D-Phe-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂
Molecular Details
The table below summarizes the key molecular properties of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.
| Property | Value | Reference |
| Molecular Formula | C₁₅₇H₂₅₂N₄₄O₄₃S | [1] |
| Molecular Weight | 3475 g/mol | [1] |
| Synonyms | [Ac-Tyr1,D-Phe2]-Growth Hormone Releasing Factor (1-29) amide |
It is important to distinguish [Ac-Tyr1,D-Phe2]GRF 1-29, amide from other modified GRF analogs, such as CJC-1295 without DAC (Drug Affinity Complex). CJC-1295 without DAC, also known as Modified GRF (1-29), is a tetrasubstituted analog with modifications at positions 2, 8, 15, and 27.[2] While both are modified versions of GRF 1-29, their distinct substitutions result in different pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action and Signaling Pathways
[Ac-Tyr1,D-Phe2]GRF 1-29, amide is an agonist of the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a G-protein coupled receptor (GPCR) located on the surface of somatotroph cells in the anterior pituitary gland.[3] Binding of the peptide to GHRH-R initiates a cascade of intracellular signaling events that culminate in the synthesis and pulsatile release of growth hormone (GH).
The primary signaling pathway activated by GHRH-R is the adenylyl cyclase-protein kinase A (PKA) pathway. A secondary pathway involving phospholipase C (PLC) is also activated.
GHRH Receptor Signaling Pathway
As depicted in the diagram, the binding of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to the GHRH receptor leads to the activation of two main G-protein-mediated pathways:
-
Gs/cAMP/PKA Pathway: The activated Gs alpha subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] Increased intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[4] Phosphorylated CREB translocates to the nucleus and binds to the promoter region of the growth hormone gene, stimulating its transcription and leading to increased GH synthesis.[5]
-
Gq/PLC Pathway: The GHRH receptor can also couple to Gq proteins, activating Phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4] The rise in cytosolic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, facilitates the fusion of GH-containing secretory vesicles with the cell membrane, resulting in the exocytosis and release of stored growth hormone.[5]
Interestingly, some research also indicates that [Ac-Tyr1,D-Phe2]GRF 1-29, amide can act as a Vasoactive Intestinal Peptide (VIP) receptor antagonist.[1][6] This dual activity should be considered in the design and interpretation of experimental studies.
Quantitative Data
The modifications in [Ac-Tyr1,D-Phe2]GRF 1-29, amide are intended to improve its pharmacokinetic profile and potency compared to native GRF 1-29 (Sermorelin). While specific quantitative data for this exact analog is limited in publicly available literature, data from closely related analogs provide valuable insights into the effects of these modifications.
In Vitro Potency of GHRH Analogs
The following table summarizes the relative in vitro potencies of various GHRH analogs in stimulating GH release from cultured rat pituitary cells. Potency is expressed relative to the native GRF 1-29 amide.
| Analog | Modification(s) | Relative Potency (vs. GRF 1-29) | Reference |
| [Ala¹⁵]GRF-(1-29)NH₂ | Gly¹⁵ -> Ala | 5x | [4] |
| [Ala⁸]GRF-(1-29)NH₂ | Asn⁸ -> Ala | 4x | [4] |
| [Ala⁸,¹⁵]GRF-(1-29)NH₂ | Asn⁸ -> Ala, Gly¹⁵ -> Ala | 15x | [4] |
| [D-Ala², Ala⁸,¹⁵]GRF-(1-29)NH₂ | Ala² -> D-Ala, Asn⁸ -> Ala, Gly¹⁵ -> Ala | 27x | [4] |
| [D-Ala², Ala⁸,⁹,¹⁵]GRF-(1-29)NH₂ | Ala² -> D-Ala, Asn⁸ -> Ala, Ser⁹ -> Ala, Gly¹⁵ -> Ala | 49x | [4] |
| [Dat¹, Ala¹⁵, Nle²⁷]GH-RH(1-28)Agm | Tyr¹ -> Dat, Gly¹⁵ -> Ala, Met²⁷ -> Nle, C-terminal Agmatine | 10.5x | [7] |
Dat = Desaminotyrosine; Nle = Norleucine; Agm = Agmatine
These data indicate that substitutions at various positions, including the D-Ala² modification, can significantly enhance the in vitro potency of GRF 1-29 analogs. The effects of these modifications appear to be additive.
Pharmacokinetic Parameters of GHRH Analogs in Rats
The table below presents a comparison of the pharmacokinetic parameters of native GRF 1-29 and a D-Ala² modified analog in rats.
| Compound | Modification | Administration Route | Half-life (t½) | Bioavailability | Reference |
| GRF(1-29) Amide (Sermorelin) | None | Intravenous (IV) | ~6.2 min | - | [5] |
| Subcutaneous (SC) | - | ~5.1% | [5] | ||
| D-Ala² Analog | Ala² -> D-Ala | Intravenous (IV) | ~20-30 min | - | [5] |
| Subcutaneous (SC) | - | Not specified | [5] |
The substitution of L-Alanine with D-Alanine at position 2 significantly increases the half-life of the peptide, demonstrating its enhanced stability against enzymatic degradation, likely by dipeptidyl peptidase-IV (DPP-IV).
Experimental Protocols
The following sections outline the general methodologies for the synthesis, purification, and biological evaluation of [Ac-Tyr1,D-Phe2]GRF 1-29, amide and related GHRH analogs.
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: An appropriate solid support resin (e.g., Rink amide resin for C-terminal amides) is used as the starting material.
-
Amino Acid Coupling: The C-terminal amino acid (Arginine in this case) is coupled to the resin. The synthesis proceeds by sequential addition of protected amino acids in the desired sequence (from C-terminus to N-terminus). Each coupling step involves the deprotection of the N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid, followed by the activation and coupling of the next protected amino acid.
-
Incorporation of Modified Residues: D-Phenylalanine is incorporated at position 2 using the corresponding protected D-amino acid.
-
N-terminal Acetylation: After the final amino acid (Tyrosine) is coupled, the N-terminus is acetylated using a reagent such as acetic anhydride.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
In Vitro Bioactivity Assay (GH Release from Pituitary Cells)
-
Cell Culture: Primary rat anterior pituitary cells are isolated and cultured in appropriate media.
-
Cell Plating: The cells are plated in multi-well plates and allowed to adhere.
-
Treatment: The cultured cells are treated with various concentrations of the GHRH analog, including a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 1-4 hours) to allow for GH release.
-
Sample Collection: The cell culture supernatant is collected.
-
GH Quantification: The concentration of growth hormone in the supernatant is quantified using a specific and sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the GH concentration against the peptide concentration to determine parameters like EC₅₀ (the concentration that elicits a half-maximal response).
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Administration: The peptide is administered via intravenous (IV) injection to determine its elimination half-life or via subcutaneous (SC) injection to assess its bioavailability.
-
Blood Sampling: Serial blood samples are collected at various time points post-injection (e.g., pre-dose, and at several intervals up to 24-72 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Peptide Quantification: The concentration of the GHRH analog in the plasma samples is measured using a validated analytical method, typically a competitive radioimmunoassay (RIA) with an antibody that cross-reacts with the specific analog.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance, and bioavailability are calculated from the plasma concentration-time data using appropriate software.
Experimental Workflow Diagram
Conclusion
[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic GHRH analog with modifications designed to enhance its stability and biological activity. It acts as a potent agonist at the GHRH receptor, stimulating the synthesis and release of growth hormone through well-defined signaling pathways. The data from related analogs suggest that the modifications present in this peptide likely contribute to a longer half-life and increased potency compared to native GRF 1-29. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this specific analog and to explore its therapeutic potential. The methodologies outlined in this guide provide a framework for such investigations.
References
- 1. Growth hormone-releasing hormone receptor signaling in experimental ocular inflammation and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic analogs of growth hormone-releasing factor with antagonistic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Human growth hormone-releasing hormone analogues with much improved in vitro growth hormone-releasing potencies in rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Synthesis and in vitro and in vivo activity of analogs of growth hormone-releasing hormone (GH-RH) with C-terminal agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) as a VIP Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) as a potent and specific antagonist of the Vasoactive Intestinal Peptide (VIP) receptor. This document details its mechanism of action, quantitative binding and functional data, and the experimental protocols used for its characterization.
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes, including smooth muscle relaxation, electrolyte secretion, and immune modulation.[1] Its effects are mediated through two high-affinity G protein-coupled receptors, VPAC1 and VPAC2. The development of selective antagonists for these receptors is of significant interest for both basic research and therapeutic applications. [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a modified analogue of Growth Hormone-Releasing Factor (GRF) that has been identified as a competitive antagonist of VIP receptors.[2][3] This guide summarizes the key technical data and methodologies related to its function as a VIP antagonist.
Mechanism of Action
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) exerts its antagonistic effect by competitively binding to VIP receptors, thereby preventing the binding of the endogenous ligand, VIP. This inhibition of VIP binding subsequently blocks the downstream signaling cascade initiated by VIP, most notably the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[2][4][5]
Quantitative Data
The following tables summarize the available quantitative data for the interaction of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and its closely related analogs with VIP receptors.
Table 1: VIP Receptor Binding Affinity
| Antagonist | Preparation | Radioligand | Ki (nM) | Notes |
| [Ac-Tyr1]hGRF(1-29)-NH2 | Rat intestinal epithelial membranes | [125I]iodo-VIP | 430 | A closely related analog, demonstrating competitive binding.[6] |
| [N-Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 | Human glioma cell line (U-343 MG Cl 2 :6) | [125I]-VIP | Not Reported | 10 µM of the antagonist completely inhibited radioligand binding.[7] |
Table 2: Functional Antagonism of VIP-Stimulated Adenylyl Cyclase
| Antagonist | Preparation | Agonist | Inhibition Concentration | Notes |
| [Ac-Tyr1]hGRF(1-29)-NH2 | Rat intestinal epithelial membranes | VIP | 30 µM | Complete inhibition of VIP-stimulated adenylyl cyclase activity was observed at this concentration. The antagonism was determined to be competitive via a Schild plot.[6] |
| [N-Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 | Rat pancreatic plasma membranes | VIP and GRF | Not Reported | Selectively inhibited both VIP- and GRF-stimulated adenylyl cyclase activities.[2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize [Ac-Tyr1,D-Phe2]GRF 1-29, amide as a VIP antagonist.
VIP Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of the antagonist for VIP receptors by measuring its ability to displace a radiolabeled VIP analog.
Materials:
-
Membrane Preparation: Plasma membranes from a suitable source expressing VIP receptors (e.g., rat intestinal epithelial cells, human glioma cells).[6][7]
-
Radioligand: [125I]iodo-VIP.
-
Antagonist: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
-
Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and a protease inhibitor cocktail.
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of [125I]iodo-VIP and varying concentrations of the antagonist in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the antagonist concentration. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Adenylyl Cyclase Activity
Objective: To assess the functional antagonism of the compound by measuring its ability to inhibit VIP-stimulated adenylyl cyclase activity.
Materials:
-
Membrane Preparation: As described for the binding assay.
-
Agonist: Vasoactive Intestinal Peptide (VIP).
-
Antagonist: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
-
Assay Buffer: Buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), MgCl2, and a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., RIA or ELISA).
Procedure:
-
Pre-incubation: Pre-incubate the membrane preparation with varying concentrations of the antagonist.
-
Stimulation: Add a fixed concentration of VIP to stimulate adenylyl cyclase activity.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 15 minutes at 37°C).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable cAMP assay kit.
-
Data Analysis: Plot the adenylyl cyclase activity as a function of the antagonist concentration in the presence of VIP. Determine the IC50 for the inhibition of VIP-stimulated activity. For competitive antagonism, perform a Schild analysis by measuring the dose-response curves to VIP in the presence of different fixed concentrations of the antagonist to calculate the pA2 value.
In Vivo Assay: Antagonism of VIP-Induced Vasodilation
Objective: To evaluate the in vivo efficacy of the antagonist in blocking the physiological effects of VIP, such as vasodilation.
Materials:
-
Animal Model: Anesthetized cats.[8]
-
Agonist: Vasoactive Intestinal Peptide (VIP).
-
Antagonist: [N-Ac-Tyr1,D-Phe2]-GRF-(1-29)-NH2.[8]
-
Instrumentation: Blood flow probe, blood pressure monitor.
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically prepare for blood flow measurement in a target vascular bed (e.g., the colon).
-
Baseline Measurement: Record baseline blood flow and arterial blood pressure.
-
Antagonist Administration: Administer the VIP antagonist via a relevant route (e.g., intra-arterial infusion).
-
VIP Challenge: Administer a dose of VIP known to induce vasodilation.
-
Measurement: Continuously record blood flow and blood pressure to assess the change in vascular conductance.
-
Data Analysis: Compare the VIP-induced increase in vascular conductance in the presence and absence of the antagonist to determine the degree of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the VIP signaling pathway and a typical experimental workflow for characterizing a VIP antagonist.
Caption: VIP signaling pathway and point of antagonism.
Caption: Workflow for VIP antagonist characterization.
Conclusion
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a well-characterized competitive antagonist of VIP receptors. Its ability to inhibit VIP binding and subsequent adenylyl cyclase activation has been demonstrated in multiple in vitro systems. Furthermore, its efficacy in blocking VIP-mediated physiological responses in vivo makes it a valuable tool for studying the roles of VIP in health and disease, and a potential lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its properties and the experimental basis for its classification as a VIP antagonist.
References
- 1. WO2011133948A2 - Highly active polypeptides and methods of making and using the same - Google Patents [patents.google.com]
- 2. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An analogue of growth hormone releasing factor (GRF), (Ac-Try1, D-Phe2)-GRF-(1-29), specifically antagonizes the facilitation of the flexor reflex induced by intrathecal vasoactive intestinal peptide in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. VIP Antagonist [Ac-Tyr1,D-Phe2] / GRF(1-29)NH2 - Echelon Biosciences [echelon-inc.com]
- 6. Study of species specificity in growth hormone-releasing factor (GRF) interaction with vasoactive intestinal peptide (VIP) receptors using GRF and intestinal VIP receptors from rat and human: evidence that Ac-Tyr1hGRF is a competitive VIP antagonist in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High affinity receptors for vasoactive intestinal peptide on a human glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VIP antagonist [N-Ac-Tyr1,D-Phe2]-GRF-(1-29)-NH2: an inhibitor of vasodilation in the feline colon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human): Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the synthetic peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). Initially synthesized as part of a series of Growth Hormone-Releasing Factor (GRF) analogs, this peptide was serendipitously discovered to be a potent and specific antagonist of the Vasoactive Intestinal Peptide (VIP) receptor. This document details the structure-activity relationship studies that led to its identification, presents quantitative data on its receptor binding and functional activity, outlines the key experimental protocols for its synthesis and characterization, and illustrates the signaling pathways involved in its antagonistic action.
Introduction: The Intersection of GHRH and VIP Signaling
Growth Hormone-Releasing Hormone (GHRH), a 44-amino acid peptide produced in the hypothalamus, is a critical regulator of somatic growth through its stimulation of growth hormone (GH) secretion from the anterior pituitary.[1] The biological activity of GHRH is mediated by the GHRH receptor (GHRH-R), a G protein-coupled receptor (GPCR).[1] The minimal fragment of GHRH that retains full biological activity is the 1-29 amino acid sequence.[2]
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of physiological functions, including relaxation of smooth muscle, stimulation of intestinal secretion, and modulation of immune responses.[3] VIP exerts its effects by binding to two high-affinity GPCRs, VPAC1 and VPAC2.[3] Both GHRH and VIP receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5]
The structural homology between GHRH and VIP led researchers to investigate the potential for cross-reactivity of GHRH analogs at the VIP receptor, which ultimately led to the discovery of [Ac-Tyr1,D-Phe2]GRF 1-29, amide as a VIP antagonist.
Discovery and History
The discovery of [Ac-Tyr1,D-Phe2]GRF 1-29, amide as a VIP antagonist was a result of systematic structure-activity relationship studies on the N-terminal region of GHRH analogs. In 1985, a pivotal study by Waelbroeck and colleagues investigated the interaction of 14 different GRF analogs with VIP receptors in rat pancreatic plasma membranes.[4] Their research aimed to understand the structural requirements for GHRH receptor activation and to develop more potent and stable analogs.
The researchers synthesized a series of GHRH(1-29)-NH2 analogs with modifications at the N-terminus. Key modifications included the acetylation of the N-terminal Tyr1 and the substitution of the second amino acid, Ala2, with its D-isomer, D-Phe2. While many of these modifications were intended to enhance GHRH activity or stability, the combination of N-terminal acetylation and D-Phe2 substitution resulted in a peptide with a novel and unexpected pharmacological profile.
Their investigations revealed that [Ac-Tyr1,D-Phe2]GRF 1-29, amide inhibited the binding of radiolabeled VIP to its receptor and selectively antagonized VIP-stimulated adenylyl cyclase activity.[4] This discovery was significant as it provided a new pharmacological tool for studying the physiological roles of VIP and demonstrated that subtle modifications to a peptide hormone could dramatically alter its receptor selectivity and function.
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the quantitative data on the binding affinity and functional potency of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in comparison to native peptides.
Table 1: Comparative Binding Affinities of GHRH Analogs and VIP at the Rat Pancreatic VIP Receptor
| Peptide | Inhibition of [125I]iodo-VIP Binding (Ki, nM) |
| VIP | 0.7 |
| hGRF(1-29)NH2 | 1300 |
| [Ac-Tyr1,D-Phe2]GRF(1-29)NH2 | 430 |
Data extracted from Waelbroeck et al., 1985.[6]
Table 2: Comparative Potency of GHRH Analogs and VIP on Adenylate Cyclase Activity in Rat Pancreatic Membranes
| Peptide | Adenylate Cyclase Stimulation (EC50, nM) | Intrinsic Activity (Relative to VIP) |
| VIP | 0.3 | 1.0 |
| hGRF(1-29)NH2 | 1000 | 0.6 |
| [Ac-Tyr1,D-Phe2]GRF(1-29)NH2 | >10,000 | ~0.05 |
Data synthesized from Waelbroeck et al., 1985.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.
Solid-Phase Peptide Synthesis
The synthesis of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is typically performed using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Swelling: Start with a suitable resin, such as a Rink Amide resin, and swell it in a non-polar solvent like dichloromethane (DCM), followed by a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating it with a 20% solution of piperidine in DMF.[7]
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow it to react to form a peptide bond.[8]
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[7]
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence, using Fmoc-Ser(tBu)-OH, Fmoc-Met-OH, etc., until the full 29-amino acid peptide is assembled. For the second position, use Fmoc-D-Phe-OH.
-
N-terminal Acetylation: After the final amino acid (Tyr(tBu)) is coupled and the Fmoc group is removed, acetylate the N-terminal amino group using a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[7]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Radioligand Binding Assay for VIP Receptors
This assay is used to determine the binding affinity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to VIP receptors.
Protocol:
-
Membrane Preparation: Prepare crude plasma membranes from a tissue known to express VIP receptors, such as rat pancreas or lung, by homogenization followed by differential centrifugation.[9]
-
Radioligand: Use [125I]iodo-VIP as the radiolabeled ligand.
-
Incubation: In a series of tubes, incubate a constant amount of membrane protein with a fixed concentration of [125I]iodo-VIP and varying concentrations of the unlabeled competitor peptide ([Ac-Tyr1,D-Phe2]GRF 1-29, amide, VIP, or GHRH).[9]
-
Separation: After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of [125I]iodo-VIP against the logarithm of the competitor concentration. Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[9]
Adenylate Cyclase Functional Assay
This assay measures the ability of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to stimulate or inhibit the production of cAMP.
Protocol:
-
Membrane Preparation: Prepare plasma membranes from a suitable cell type or tissue as described in the binding assay protocol.
-
Assay Buffer: Prepare an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.
-
Incubation: Incubate the membranes with the assay buffer and varying concentrations of the test peptides (VIP, GHRH, or [Ac-Tyr1,D-Phe2]GRF 1-29, amide). To test for antagonism, incubate the membranes with a fixed concentration of an agonist (e.g., VIP) in the presence of increasing concentrations of the antagonist.
-
Termination: Stop the reaction by adding a solution such as cold trichloroacetic acid.
-
cAMP Quantification: Measure the amount of cAMP produced using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: For agonists, plot the amount of cAMP produced against the logarithm of the peptide concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal response (Emax). For antagonists, perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency.
Signaling Pathways and Mechanism of Action
The antagonistic action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is a result of its ability to bind to the VIP receptor without initiating the conformational changes necessary for G protein activation and subsequent downstream signaling.
VIP Receptor Signaling Pathway
The binding of VIP to its receptor (VPAC1 or VPAC2) triggers a cascade of intracellular events.
Antagonistic Mechanism of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide
[Ac-Tyr1,D-Phe2]GRF 1-29, amide competitively binds to the VIP receptor, thereby preventing the binding of the endogenous agonist, VIP. This competitive inhibition blocks the initiation of the downstream signaling cascade.
Experimental Workflow for Characterization
The following diagram illustrates the general workflow for the discovery and characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide as a VIP antagonist.
Conclusion
The discovery of [Ac-Tyr1,D-Phe2]GRF 1-29, amide as a specific VIP receptor antagonist represents a significant milestone in the fields of peptide chemistry and pharmacology.[4] It highlights how subtle structural modifications can dramatically alter the biological activity of a peptide, shifting its function from a GHRH agonist to a VIP antagonist. This compound has served as a valuable tool for elucidating the diverse physiological roles of VIP and has paved the way for the development of other potent and selective VIP receptor antagonists. The detailed understanding of its synthesis, quantitative pharmacology, and mechanism of action provides a solid foundation for its continued use in research and for the design of novel therapeutics targeting the VIP signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. GRF (1-29) amide (human) acetate salt | 86168-78-7 | FG109068 [biosynth.com]
- 3. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of species specificity in growth hormone-releasing factor (GRF) interaction with vasoactive intestinal peptide (VIP) receptors using GRF and intestinal VIP receptors from rat and human: evidence that Ac-Tyr1hGRF is a competitive VIP antagonist in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Characterization of the vasoactive intestinal peptide receptor in rat submandibular gland: radioligand binding assay in membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) to the GHRH Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the synthetic peptide, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), with a primary focus on its interaction with the Growth Hormone-Releasing Hormone (GHRH) receptor. While this peptide is an analog of Growth Hormone-Releasing Factor (GRF), it is predominantly characterized in scientific literature as a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.
This document synthesizes available data on its binding profile, details relevant experimental methodologies, and illustrates the key signaling pathways involved.
Quantitative Binding Affinity Data
Extensive literature searches did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to the human GHRH receptor. The primary characterization of this peptide is as a Vasoactive Intestinal Peptide (VIP) receptor antagonist. Research indicates that this analog inhibits the binding of radiolabeled VIP to its receptor and selectively antagonizes both VIP- and GRF-induced adenylate cyclase activity.[1][2][3]
The table below summarizes the known antagonistic activity of this compound.
| Compound | Target Receptor | Effect | Quantitative Data | Reference |
| [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) | Vasoactive Intestinal Peptide (VIP) Receptor | Antagonist | Inhibits [125I]iodo-VIP binding and selectively inhibits VIP- and GRF-induced effects on adenylyl cyclase. Specific IC50 or Ki values are not consistently reported across studies. | [1][2][3] |
It is important to note that the lack of specific binding data for the GHRH receptor in publicly available literature suggests that while it may interact with the receptor to inhibit GRF-induced signaling, its affinity might be significantly lower than for the VIP receptor, or this specific interaction has not been a primary focus of research. One study indicated that in rabbit colon myocytes, this antagonist was ineffective at displacing 125I-VIP, suggesting potential species-specific differences in receptor interactions.[4]
GHRH Receptor Signaling Pathways
The GHRH receptor (GHRHR) is a member of the G-protein coupled receptor (GPCR) family.[5][6] Upon binding of its endogenous ligand, GHRH, the receptor undergoes a conformational change that initiates intracellular signaling cascades, primarily leading to the synthesis and release of growth hormone (GH) from the anterior pituitary.[5][7]
The principal signaling pathway involves the coupling of the GHRHR to a stimulatory G-protein (Gs).[6] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[8] Phosphorylated CREB promotes the transcription of the GH gene.
A secondary signaling pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events also contribute to GH secretion.[7][8]
GHRH Receptor Signaling Pathways.
Experimental Protocols
Determining the binding affinity of a ligand like [Ac-Tyr1,D-Phe2]GRF 1-29, amide to the GHRH receptor typically involves a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the receptor.
Preparation of Cell Membranes Expressing GHRH Receptor
-
Cell Culture: Culture a cell line stably expressing the human GHRH receptor (e.g., HEK293 or CHO cells) in appropriate growth medium until confluent.
-
Cell Harvest: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.
-
Homogenization: Centrifuge the cell suspension at low speed to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors, pH 7.4).
-
Membrane Isolation: Homogenize the cell suspension using a Dounce or Polytron homogenizer. Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step to wash the membranes.
-
Final Preparation and Storage: Resuspend the final membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reagents:
-
Radioligand: A high-affinity GHRH receptor ligand labeled with a radioisotope (e.g., [125I]-Tyr10-hGRF(1-44)NH2). The concentration of the radioligand should be at or below its Kd value.
-
Competitor Compound: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) at a range of concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled GHRH to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
-
Incubation:
-
To each well, add the cell membrane preparation, the radioligand, and either the competitor compound at varying concentrations or the non-specific binding control.
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay.
Conclusion
While [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is structurally related to GHRH, the available scientific literature predominantly characterizes it as a VIP receptor antagonist. There is a notable absence of specific quantitative data on its binding affinity for the GHRH receptor. The provided experimental protocol outlines a standard methodology that can be employed to determine this binding affinity. Understanding the GHRH receptor's complex signaling pathways is crucial for the development of novel agonists and antagonists for therapeutic applications. Further research is warranted to fully elucidate the interaction of this and other GHRH analogs with the GHRH receptor to better understand their pharmacological profiles and potential clinical utility.
References
- 1. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. VIP Antagonist [Ac-Tyr1,D-Phe2] / GRF(1-29)NH2 - Echelon Biosciences [echelon-inc.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth-hormone-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 7. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]
In Vitro Characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic analogue of human Growth Hormone-Releasing Factor (GRF) 1-29. This technical guide provides a comprehensive in vitro characterization of this peptide, focusing on its bioactivity as a Vasoactive Intestinal Peptide (VIP) receptor antagonist and its effects on the Growth Hormone-Releasing Hormone (GHRH) receptor signaling pathway. Detailed experimental protocols for key assays are provided, along with a summary of its binding affinity and functional inhibitory activity. Signaling pathway and experimental workflow diagrams are included to visually represent the mechanisms and methodologies described.
Introduction
[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a modified peptide that has been investigated for its unique dual activity. While structurally derived from GHRH, it has been identified as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.[1][2] This dual-receptor interaction makes it a valuable tool for dissecting the distinct and overlapping physiological roles of the GHRH and VIP signaling pathways. This document outlines the in vitro methodologies used to characterize the binding and functional activity of this peptide.
Biochemical and Pharmacological Profile
[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic peptide with the following sequence: Ac-Tyr-D-Phe-Ala-Ile-Phe-Thr-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2. The N-terminal acetylation and the substitution of L-Phenylalanine with D-Phenylalanine at position 2 are key modifications that confer its distinct pharmacological properties.
Receptor Binding Affinity
The primary in vitro characterization of a ligand involves determining its binding affinity for its target receptor(s). This is typically achieved through radioligand binding assays.
| Receptor | Assay Type | Ligand | Tissue/Cell Line | Ki (Inhibition Constant) | Reference |
| VIP Receptor | Competitive Binding | [125I]iodo-VIP | Rat Intestinal Membranes | 430 nM (for Ac-Tyr1hGRF) | [3] |
Functional Antagonistic Activity
Functional assays measure the biological response elicited by a ligand. For an antagonist, this involves quantifying its ability to block the action of an agonist. A common method for G-protein coupled receptors like the VIP and GHRH receptors is the measurement of cyclic AMP (cAMP) accumulation.
| Receptor | Assay Type | Agonist | Cell Line | Effect | Reference |
| VIP Receptor | Adenylate Cyclase Inhibition | VIP | Rat Pancreatic Membranes | Selective inhibition of VIP-stimulated adenylate cyclase activity | [2] |
| GHRH Receptor | Adenylate Cyclase Inhibition | GRF | Rat Pancreatic Membranes | Selective inhibition of GRF-stimulated adenylate cyclase activity | [2] |
Experimental Protocols
Radioligand Binding Assay for VIP Receptor
This protocol outlines a competitive binding assay to determine the affinity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide for the VIP receptor.
Objective: To determine the Ki of the test compound for the VIP receptor.
Materials:
-
Membrane Preparation: Crude plasma membranes from a suitable source expressing VIP receptors (e.g., rat liver, intestinal epithelial cells, or a transfected cell line).
-
Radioligand: [125I]iodo-VIP.
-
Test Compound: [Ac-Tyr1,D-Phe2]GRF 1-29, amide.
-
Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5) containing 2 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail (e.g., bacitracin).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [125I]iodo-VIP (typically at or below its Kd), and varying concentrations of the unlabeled test compound, [Ac-Tyr1,D-Phe2]GRF 1-29, amide.
-
Initiation: Add the membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the mixture at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled VIP.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for GHRH Receptor Antagonism
This protocol describes how to measure the ability of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to inhibit GHRH-induced cAMP production in a whole-cell assay.
Objective: To determine the IC₅₀ of the test compound for the inhibition of GHRH-stimulated cAMP production.
Materials:
-
Cell Line: A cell line expressing the GHRH receptor (e.g., HEK293 or CHO cells stably transfected with the GHRH receptor, or primary pituitary cells).
-
Agonist: GHRH (1-29), amide or full-length GHRH.
-
Test Compound: [Ac-Tyr1,D-Phe2]GRF 1-29, amide.
-
Cell Culture Medium.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
Workflow:
Caption: Workflow for a cAMP inhibition assay.
Procedure:
-
Cell Plating: Seed the GHRH receptor-expressing cells into a multi-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the antagonist, [Ac-Tyr1,D-Phe2]GRF 1-29, amide, in stimulation buffer for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the GHRH agonist (typically the EC₅₀ or EC₈₀ concentration) to all wells except the basal control.
-
Incubation: Incubate for a time sufficient to induce a robust cAMP response (e.g., 15-30 minutes).
-
Cell Lysis: Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis:
-
Plot the cAMP response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the maximal GHRH-stimulated response.
-
Signaling Pathways
VIP Receptor Signaling
VIP primarily signals through Gs-coupled receptors (VPAC1 and VPAC2), leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of VIP. [Ac-Tyr1,D-Phe2]GRF 1-29, amide competitively binds to these receptors, preventing VIP from initiating this cascade.
Caption: Antagonism of the VIP receptor signaling pathway.
GHRH Receptor Signaling
GHRH binds to its specific Gs-coupled receptor on somatotrophs in the anterior pituitary. This activates adenylyl cyclase, increases cAMP levels, and activates PKA. PKA then phosphorylates transcription factors, such as CREB, leading to increased transcription of the growth hormone gene and ultimately, growth hormone synthesis and secretion. While [Ac-Tyr1,D-Phe2]GRF 1-29, amide can inhibit GRF-stimulated adenylate cyclase, its primary antagonistic activity is at the VIP receptor.
References
- 1. Comparative structural requirements of thirty GRF analogs for interaction with GRF- and VIP receptors and coupling to adenylate cyclase in rat adenopituitary, liver and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of species specificity in growth hormone-releasing factor (GRF) interaction with vasoactive intestinal peptide (VIP) receptors using GRF and intestinal VIP receptors from rat and human: evidence that Ac-Tyr1hGRF is a competitive VIP antagonist in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary studies on [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) effects
An In-depth Technical Guide on the Preliminary Studies of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)
Introduction
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analogue of human growth hormone-releasing factor (GRF). It is a 29-amino-acid peptide with two key modifications from the native GRF sequence: an acetylated tyrosine at position 1 and a D-phenylalanine substitution at position 2. These alterations confer a distinct pharmacological profile, primarily establishing the peptide as a potent and specific antagonist of the vasoactive intestinal peptide (VIP) receptor family.[1][2] This document provides a technical overview of the preliminary in-vitro and in-vivo studies characterizing the effects of this GRF analogue, with a focus on its mechanism of action, quantitative data from initial experiments, and the methodologies employed.
Mechanism of Action: VIP Receptor Antagonism
The primary mechanism of action for [Ac-Tyr1,D-Phe2]GRF 1-29, amide is the competitive antagonism of VIP receptors, specifically the VPAC1 and VPAC2 subtypes.[3] VIP, a neuropeptide with a wide range of physiological functions, exerts its effects by binding to these G-protein coupled receptors, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. [Ac-Tyr1,D-Phe2]GRF 1-29, amide competitively binds to these receptors, thereby inhibiting the binding of VIP and attenuating the downstream signaling cascade.[1][4] This antagonistic action has been demonstrated to be specific, as the peptide does not inhibit cAMP production stimulated by agents acting through other receptor systems, such as the β-adrenoceptor agonist isoproterenol.[1]
Signaling Pathway of VIP and its Antagonism
Caption: Competitive antagonism of the VIP receptor by [Ac-Tyr1,D-Phe2]GRF 1-29.
Quantitative Data
The antagonistic potency of [Ac-Tyr1,D-Phe2]GRF 1-29, amide has been quantified through competitive radioligand binding assays. These studies measured the concentration of the analogue required to displace 50% of specifically bound [125I]VIP (IC50) from its receptors on different cell types.
| Cell Type | Species | IC50 (nM) of [Ac-Tyr1,D-Phe2]GRF 1-29 | IC50 (nM) of VIP (for comparison) | Reference |
| Peritoneal Macrophages | Rat | 354.8 ± 21.2 | 1.90 ± 0.16 | [1] |
| Peritoneal Macrophages | Mouse | 251.0 ± 19.2 | 1.58 ± 0.12 | [1] |
These data indicate that while [Ac-Tyr1,D-Phe2]GRF 1-29, amide is a potent antagonist, its affinity for the VIP receptor is considerably lower than that of the endogenous ligand, VIP.
Experimental Protocols
The characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide has relied on established in-vitro assays for receptor binding and signal transduction.
[125I]VIP Radioligand Binding Assay
This assay quantifies the ability of a compound to compete with radioactively labeled VIP for binding to its receptor.
-
Cell/Membrane Preparation: Peritoneal macrophages are harvested from rats or mice. Alternatively, plasma membranes are prepared from tissues expressing VIP receptors (e.g., pancreas, liver) through homogenization and differential centrifugation.
-
Assay Buffer: Typically a Tris-HCl buffer containing protease inhibitors, bovine serum albumin (to prevent non-specific binding), and MgCl2.
-
Incubation: A constant concentration of [125I]VIP is incubated with the cell/membrane preparation in the presence of increasing concentrations of the unlabeled competitor ([Ac-Tyr1,D-Phe2]GRF 1-29, amide).
-
Separation: The reaction is incubated to equilibrium. Bound and free radioligand are then separated, commonly by rapid filtration through glass fiber filters. The filters trap the membranes and the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled VIP. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis of the competition binding curves.
Adenylate Cyclase Activity Assay
This functional assay measures the downstream effect of VIP receptor activation or inhibition.
-
Cell Culture: Cells expressing VIP receptors (e.g., peritoneal macrophages) are cultured and prepared for the assay.
-
Stimulation: Cells are pre-incubated with the antagonist, [Ac-Tyr1,D-Phe2]GRF 1-29, amide, at various concentrations. Subsequently, a fixed concentration of VIP is added to stimulate adenylate cyclase.
-
Reaction: The stimulation is carried out in the presence of ATP (the substrate for adenylate cyclase) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of the newly synthesized cAMP.
-
cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then measured, typically using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Data Analysis: The results are expressed as the amount of cAMP produced. The ability of the antagonist to shift the dose-response curve of the agonist (VIP) to the right is indicative of competitive antagonism.
Experimental Workflow for Characterizing VIP Receptor Antagonism
References
- 1. Characterization of VIP receptor-effector system antagonists in rat and mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of a receptor for vasoactive-intestinal-peptide-related peptides in cultured dermal melanophores from Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Functions of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic peptide analog of the N-terminal fragment of human Growth Hormone-Releasing Factor (GRF). While structurally derived from a key regulator of growth hormone secretion, its primary and most well-characterized biological function is as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptors. Additionally, it exhibits weak partial agonist activity at the Growth Hormone-Releasing Hormone (GHRH) receptor. This technical guide provides an in-depth exploration of the biological functions of this peptide, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways, to serve as a comprehensive resource for the scientific community.
Core Biological Functions and Mechanisms of Action
Vasoactive Intestinal Peptide (VIP) Receptor Antagonism
The principal biological role of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is its ability to act as a competitive antagonist at VIP receptors, specifically the VPAC1 and VPAC2 subtypes.[1][2] Vasoactive Intestinal Peptide is a neuropeptide with a wide array of physiological functions, including regulation of smooth muscle tone, exocrine and endocrine secretion, and immune responses.
The antagonistic action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide stems from its ability to bind to VIP receptors without eliciting a significant downstream signal, thereby blocking the binding and subsequent action of endogenous VIP. The primary signaling pathway inhibited by this antagonism is the activation of adenylyl cyclase. By preventing VIP-mediated stimulation of this enzyme, the peptide effectively reduces the intracellular accumulation of the second messenger, cyclic adenosine monophosphate (cAMP).[3]
Growth Hormone-Releasing Hormone (GHRH) Receptor Partial Agonism
As an analog of GRF(1-29), [Ac-Tyr1,D-Phe2]GRF 1-29, amide retains the ability to bind to the GHRH receptor. However, the modifications at positions 1 and 2 significantly alter its functional activity. It is characterized as a partial agonist, meaning that while it can activate the GHRH receptor to some extent, the maximal response it can elicit is substantially lower than that of the endogenous ligand, GHRH.[4] This partial agonism results in a weak stimulation of the adenylyl cyclase pathway in pituitary somatotrophs, leading to a modest increase in cAMP levels compared to the robust response induced by native GHRH.
In Vivo Effects on the Hypothalamo-Pituitary-Adrenocortical (HPA) Axis
In vivo studies in rats have demonstrated that [Ac-Tyr1,D-Phe2]GRF 1-29, amide can modulate the activity of the HPA axis, primarily through its VIP antagonist properties. Administration of the peptide has been shown to significantly lower plasma aldosterone concentrations under basal conditions, without affecting ACTH and corticosterone levels.[5] However, under conditions of cold stress, the peptide markedly depresses the stress-induced rise in ACTH, aldosterone, and corticosterone.[5] These findings suggest that endogenous VIP plays a role in the regulation of the HPA axis, particularly during stress, and that this activity can be effectively blocked by [Ac-Tyr1,D-Phe2]GRF 1-29, amide.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.
| Parameter | Receptor/System | Species/Tissue | Value | Reference |
| IC50 | VIP Receptor Binding | Rat Peritoneal Macrophages | 354.8 ± 21.2 nM | [6] |
| IC50 | VIP Receptor Binding | Mouse Peritoneal Macrophages | 251 ± 19.2 nM | [6] |
| Functional Activity | GHRH Receptor | Rat Anterior Pituitary | Partial Agonist | [1] |
| In Vivo Effect | Aldosterone Secretion (Basal) | Rat | Significant Reduction | [5] |
| In Vivo Effect | ACTH, Aldosterone, Corticosterone Secretion (Cold Stress) | Rat | Marked Depression | [5] |
Signaling Pathways
VIP Receptor Signaling Pathway and Antagonism
Vasoactive Intestinal Peptide (VIP) exerts its effects by binding to the VPAC1 and VPAC2 receptors, which are G-protein coupled receptors (GPCRs). This binding activates the stimulatory G-protein, Gs, which in turn stimulates adenylyl cyclase to produce cAMP. [Ac-Tyr1,D-Phe2]GRF 1-29, amide competitively inhibits the binding of VIP to its receptor, thus preventing the activation of this signaling cascade.
GHRH Receptor Signaling Pathway and Partial Agonism
Growth Hormone-Releasing Hormone (GHRH) binds to its specific GPCR on pituitary somatotrophs, activating a similar Gs-adenylyl cyclase-cAMP pathway, which ultimately leads to the synthesis and secretion of growth hormone (GH). [Ac-Tyr1,D-Phe2]GRF 1-29, amide acts as a partial agonist at this receptor, leading to a submaximal activation of the signaling cascade.
Detailed Experimental Protocols
Radioligand Binding Assay for VIP Receptors
This protocol describes a competitive binding assay to determine the affinity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide for VIP receptors.
-
Membrane Preparation:
-
Euthanize rats and excise the pancreas.
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-VIP (final concentration ~20-50 pM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 1 µM unlabeled VIP, 50 µL of [¹²⁵I]-VIP, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide, 50 µL of [¹²⁵I]-VIP, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Adenylyl Cyclase Activity Assay
This protocol measures the effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on VIP- or GHRH-stimulated adenylyl cyclase activity.
-
Assay Procedure:
-
Prepare membranes from rat pancreas (for VIP) or pituitary (for GHRH) as described in section 4.1.
-
The assay is performed in a final volume of 100 µL containing: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, a GTP-regenerating system (e.g., 10 mM creatine phosphate and 50 U/mL creatine kinase), 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases, and the membrane preparation.
-
For VIP antagonism studies, add varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide followed by a fixed concentration of VIP (e.g., 10 nM).
-
For GHRH partial agonism studies, add varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide alone or in the presence of GHRH.
-
Initiate the reaction by adding ATP and incubate at 30°C for 15 minutes.
-
Terminate the reaction by adding 100 µL of 0.5 M HCl and boiling for 5 minutes.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
cAMP Quantification:
-
Quantify the amount of cAMP in the supernatant using a commercially available cAMP radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
In Vivo Assessment of HPA Axis Hormones in Rats
This protocol outlines an in vivo experiment to assess the effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on HPA axis hormones.
-
Animal Procedure:
-
Use adult male Wistar rats, housed under controlled conditions with a 12-hour light/dark cycle.
-
Administer a subcutaneous injection of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (e.g., 2 µg per rat) or vehicle (saline).
-
For stress studies, subject the rats to a cold stress (e.g., 4°C) for a defined period.
-
Collect blood samples via tail vein or cardiac puncture at various time points post-injection (e.g., 0, 1, 2, and 4 hours).
-
Centrifuge the blood to separate plasma and store at -20°C until analysis.
-
-
Hormone Analysis:
-
Measure plasma concentrations of ACTH, aldosterone, and corticosterone using specific and validated radioimmunoassay (RIA) kits.
-
-
Data Analysis:
-
Compare the hormone levels between the vehicle-treated and peptide-treated groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a versatile pharmacological tool with a well-defined role as a VIP receptor antagonist and a more nuanced function as a GHRH receptor partial agonist. Its ability to selectively block VIP-mediated signaling has made it invaluable for elucidating the physiological roles of VIP in various systems, including the HPA axis. While its GHRH-related activity is weak, it underscores the importance of the N-terminal amino acids in determining the efficacy of GRF analogs. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted biological functions of this important synthetic peptide.
References
- 1. Structural requirements for the activation of rat anterior pituitary adenylate cyclase by growth hormone-releasing factor (GRF): discovery of (N-Ac-Tyr1, D-Arg2)-GRF(1-29)-NH2 as a GRF antagonist on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analogue of growth hormone releasing factor (GRF), (Ac-Try1, D-Phe2)-GRF-(1-29), specifically antagonizes the facilitation of the flexor reflex induced by intrathecal vasoactive intestinal peptide in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation by glucose of adenyl cyclase in pancreatic islets of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of [Ac-Tyr1,D-Phe2]GRF(1-29) Amide (Human)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the human growth hormone-releasing factor (GRF) analog, [Ac-Tyr1,D-Phe2]GRF(1-29) amide. This peptide is a potent antagonist of the vasoactive intestinal peptide (VIP) receptor. This document outlines the chemical synthesis via solid-phase peptide synthesis (SPPS), purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and characterization using mass spectrometry.
Peptide Specifications
The target peptide, [Ac-Tyr1,D-Phe2]GRF(1-29) amide, is a 29-amino acid synthetic peptide with an N-terminal acetylation and a C-terminal amidation. These modifications enhance its biological activity and stability.
| Property | Value |
| Sequence | Ac-Tyr-D-Phe-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂ |
| Molecular Formula | C₁₅₇H₂₅₂N₄₄O₄₃S |
| Molecular Weight | 3476.09 g/mol |
| Modifications | N-terminal Acetylation, C-terminal Amidation |
| Biological Activity | Vasoactive Intestinal Peptide (VIP) Antagonist |
Synthesis Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of [Ac-Tyr1,D-Phe2]GRF(1-29) amide is most effectively achieved using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.
Materials and Reagents
| Item | Specification |
| Resin | Rink Amide MBHA resin (0.5-0.8 mmol/g loading) |
| Amino Acids | Fmoc-protected amino acids with acid-labile side-chain protecting groups |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) |
| Activation Base | DIPEA (N,N-Diisopropylethylamine) |
| Fmoc Deprotection | 20% Piperidine in DMF (N,N-Dimethylformamide) |
| Washing Solvents | DMF, DCM (Dichloromethane), Isopropanol |
| Acetylation Reagent | Acetic anhydride/DIPEA in DMF |
| Cleavage Cocktail | Reagent K: TFA (Trifluoroacetic acid) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v) |
| Precipitation Solvent | Cold diethyl ether |
Synthesis Workflow
The synthesis follows a cyclical process of deprotection, activation, and coupling for each amino acid in the sequence.
Experimental Protocol
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling: Couple the first C-terminal amino acid (Fmoc-Arg(Pbf)-OH) to the deprotected resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence. Double coupling may be necessary for sterically hindered amino acids or during difficult sequences to ensure complete reaction.
-
N-terminal Acetylation: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, acetylate the free N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the fully assembled peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups. The use of scavengers like phenol, thioanisole, and EDT is crucial to prevent side reactions with sensitive residues such as Arg, Tyr, and Met.
-
Precipitation and Collection: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide under vacuum.
Purification Protocol: Reversed-Phase HPLC
The crude synthetic peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from impurities generated during synthesis.
Materials and Equipment
| Item | Specification |
| HPLC System | Preparative HPLC system with a gradient pump and UV detector |
| Column | C18 silica column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in deionized water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Detection Wavelength | 220 nm |
Purification Workflow
Experimental Protocol
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.
-
Method Development (Analytical Scale): Optimize the separation on an analytical C18 column using a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.
-
Preparative Purification: Scale up the optimized method to the preparative column. A typical gradient for purification is a linear gradient of 20-50% Mobile Phase B over 60 minutes at a flow rate of 15-20 mL/min.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak detected at 220 nm.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with a purity of ≥95%. Freeze-dry the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 5 µm, 250 x 4.6 mm | C18, 10 µm, 250 x 21.2 mm |
| Flow Rate | 1.0 mL/min | 18 mL/min |
| Gradient | 20-50% B over 30 min | 20-50% B over 60 min |
| Detection | 220 nm | 220 nm |
Characterization
The identity and purity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.
Analytical RP-HPLC
The purity of the final peptide is determined by analytical RP-HPLC using the conditions established during method development. The chromatogram should show a single major peak corresponding to the target peptide.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide.
| Parameter | Value |
| Expected Monoisotopic Mass | 3473.8 g/mol |
| Expected Average Mass | 3476.09 g/mol |
| Observed Mass | Should be within ± 0.5 Da of the expected mass |
Logical Relationship of Characterization Methods
Expected Yield and Purity
| Parameter | Expected Value |
| Crude Peptide Yield | 60-80% (based on initial resin loading) |
| Purified Peptide Yield | 15-30% (overall yield) |
| Final Purity | ≥95% (by analytical RP-HPLC) |
Conclusion
This technical guide provides a detailed methodology for the synthesis, purification, and characterization of [Ac-Tyr1,D-Phe2]GRF(1-29) amide. Adherence to these protocols should enable researchers and drug development professionals to produce this important VIP antagonist with high purity for in vitro and in vivo studies. The combination of Fmoc-SPPS and RP-HPLC is a robust and reliable approach for obtaining high-quality synthetic peptides.
An In-depth Technical Guide on the Physicochemical Properties of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analogue of the N-terminal fragment of human growth hormone-releasing factor (GRF). Strategic modifications, including N-terminal acetylation of Tyrosine at position 1 and the substitution of L-Alanine with D-Phenylalanine at position 2, confer this peptide with potent vasoactive intestinal peptide (VIP) receptor antagonist properties.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this peptide, detailed experimental protocols for its characterization, and a visualization of its mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their studies and applications of this important research compound.
Physicochemical Properties
A summary of the key physicochemical properties of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is presented in the table below. These properties are fundamental to understanding the peptide's behavior in various experimental and physiological environments.
| Property | Value | Reference |
| Molecular Formula | C₁₅₇H₂₅₂N₄₄O₄₃S | [2] |
| Molecular Weight | 3476.09 g/mol | [2] |
| Amino Acid Sequence | Ac-Tyr-D-Phe-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂ | |
| CAS Number | 93965-89-0 | [4] |
| Appearance | White lyophilized powder | |
| Solubility | Soluble to 2 mg/mL in water | [4] |
| Storage | Desiccate at -20°C | [4] |
| Theoretical Isoelectric Point (pI) | 10.25 (Calculated) |
Biological Activity
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a well-characterized antagonist of the vasoactive intestinal peptide (VIP) receptors, specifically VPAC1 and VPAC2.[1][5] By binding to these receptors, it competitively inhibits the signaling cascade initiated by VIP. This antagonism blocks the VIP- and GRF-induced activation of adenylyl cyclase, thereby preventing the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1]
Signaling Pathway
The antagonistic action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on the VIP signaling pathway is depicted below.
References
Methodological & Application
Application Notes and Protocols for [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of the N-terminal fragment of human Growth Hormone-Releasing Factor (GRF).[1] Structurally, it incorporates an acetylation at the N-terminus and a D-phenylalanine substitution at position 2. While related to GRF, this particular modification confers potent antagonistic activity at Vasoactive Intestinal Peptide (VIP) receptors, specifically VPAC1 and VPAC2.[2][3] Therefore, it is crucial for researchers to recognize its dual modality: as a tool to study the GHRH receptor (GHRH-R) pathway, potentially as a weak partial agonist or antagonist, and more prominently as a selective VIP receptor antagonist.[4][5]
These application notes provide detailed protocols for the preparation and use of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in cell culture experiments designed to investigate its effects on GHRH and VIP receptor signaling pathways.
Data Presentation
Table 1: Biological Activity and Recommended Concentrations
| Parameter | Value | Cell System | Reference |
| VIP Receptor Antagonism | |||
| Effective Concentration | 100 nM | Rat parasympathetic neurons | [2] |
| GHRH Receptor Interaction | |||
| GHRH ED50 (for reference) | 2.2 x 10-10 M (GH release) | Rat anterior pituitary cells | [6] |
| GHRH ED50 (for reference) | 4.3 x 10-11 M (cAMP reporter) | pGHRHr/SEAP/293 cells | [6] |
| General Working Concentration | 0.01 nM to 100 nM | Pituitary cells | [7] |
Signaling Pathways
[Ac-Tyr1,D-Phe2]GRF 1-29, amide primarily acts as an antagonist at VIP receptors (VPAC1 and VPAC2), thereby inhibiting the downstream signaling cascades initiated by VIP. Both VIP and GHRH receptors are G-protein coupled receptors (GPCRs) that predominantly couple to Gs alpha subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VIP and PACAP potentiation of nicotinic ACh-evoked currents in rat parasympathetic neurons is mediated by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VIP Antagonist [Ac-Tyr1,D-Phe2] / GRF(1-29)NH2 - Echelon Biosciences [echelon-inc.com]
- 4. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucm.es [ucm.es]
- 6. Bioassay for growth hormone releasing hormone (GHRH) using a recombinant receptor and cAMP-responsive reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the dissolution, storage, and handling of the synthetic peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist. Adherence to these protocols is crucial for maintaining the peptide's stability and ensuring accurate and reproducible experimental outcomes.
Physicochemical Properties and Storage Recommendations
Proper handling and storage are paramount to preserving the biological activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
| Property | Recommendation |
| Form | Lyophilized powder |
| Solubility | Soluble in water up to 2 mg/mL.[1] For cell culture applications, reconstitution in a small volume of dimethyl sulfoxide (DMSO) followed by dilution in sterile buffer or media is a common practice.[2] |
| Long-Term Storage (Lyophilized) | Store desiccated at -20°C.[1] Under these conditions, the peptide should remain stable for several years. |
| Short-Term Storage (Solution) | For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to minimize chemical degradation.[3] It is recommended to prepare fresh solutions for experiments whenever possible. |
| Solution pH | The peptide is most stable in a pH range of 4-5.[3] |
| Handling | Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.[2] Use sterile, low-protein binding polypropylene tubes for reconstitution and storage of solutions. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. It is highly recommended to aliquot the stock solution into single-use volumes.[2] |
Quantitative Stability Data (Analog Comparison)
| Temperature | Duration of Stability |
| 4°C | At least 36 days |
| 25°C | At least 28 days |
| 37°C | At least 10 days |
Note: This data is for a different, albeit structurally related, GRF analog and should be considered as an estimation for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). The D-amino acid substitution at position 2 in [Ac-Tyr1,D-Phe2]GRF 1-29, amide enhances its stability against enzymatic degradation, particularly by dipeptidylpeptidase IV (DPP-IV).[3]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Peptide
This protocol outlines the procedure for dissolving the lyophilized peptide to create a concentrated stock solution.
Materials:
-
Lyophilized [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
-
Sterile, high-purity water or a suitable buffer (e.g., sterile Phosphate-Buffered Saline, PBS)
-
Dimethyl sulfoxide (DMSO), if required for the experimental application
-
Sterile, low-protein binding polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized peptide to reach room temperature for 20-30 minutes before opening.[2]
-
Solvent Selection:
-
For aqueous solutions, use sterile water or a buffer of your choice.
-
For cell-based assays where aqueous solubility may be limited, initially dissolve the peptide in a minimal amount of DMSO and then dilute with the appropriate sterile medium or buffer.[2]
-
-
Reconstitution: a. Briefly centrifuge the vial to ensure all the powder is at the bottom. b. Carefully open the vial and add the calculated volume of the chosen solvent to achieve the desired stock solution concentration (e.g., 1 mg/mL or 1 mM). c. Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking.
-
Aliquoting and Storage: a. Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, low-protein binding polypropylene tubes.[2] b. Store the aliquots at -20°C or -80°C for long-term storage.
Caption: Workflow for Peptide Reconstitution and Storage.
Protocol 2: In Vitro VIP Antagonist Bioassay (Competitive Binding)
This protocol describes a general procedure to assess the VIP antagonist activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) by measuring its ability to compete with a labeled VIP ligand for receptor binding.
Materials:
-
Cells or membrane preparations expressing the target VIP receptor (e.g., VPAC1 or VPAC2)
-
Labeled VIP ligand (e.g., [125I]-VIP)
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) stock solution
-
Unlabeled VIP (for determining non-specific binding)
-
Multi-well plates (e.g., 96-well)
-
Filtration apparatus and glass fiber filters
-
Gamma counter
Procedure:
-
Preparation: Prepare serial dilutions of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in binding buffer.
-
Assay Setup: In a multi-well plate, add the following to each well:
-
Binding buffer
-
Cells or membrane preparation
-
Labeled VIP ligand at a fixed concentration
-
Either:
-
Varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) (for competition curve)
-
A high concentration of unlabeled VIP (for non-specific binding)
-
Buffer only (for total binding)
-
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate bound from free ligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to determine the IC50 value.
Caption: Workflow for a Competitive Binding Assay.
Protocol 3: cAMP Accumulation Assay
This protocol outlines a method to determine the effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on VIP-induced cyclic AMP (cAMP) accumulation in cells expressing VIP receptors.
Materials:
-
Cells expressing the target VIP receptor
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
VIP
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) stock solution
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with the phosphodiesterase inhibitor in serum-free medium for a short period.
-
Antagonist Treatment: Add varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to the wells and incubate for a defined time.
-
Agonist Stimulation: Add a fixed concentration of VIP to the wells to stimulate cAMP production and incubate.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to evaluate its inhibitory effect on VIP-stimulated cAMP production.
Signaling Pathway
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) acts as an antagonist at VIP receptors, primarily VPAC1 and VPAC2. These are G-protein coupled receptors (GPCRs) that, upon activation by VIP, typically couple to Gαs to activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). By competitively binding to these receptors, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) blocks this signaling cascade.
Caption: Antagonistic Action on the VIP Signaling Pathway.
References
- 1. Enhanced stability and potency of novel growth hormone-releasing factor (GRF) analogues derived from rodent and human GRF sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS:113-59-7 - FACTA Search [nactem.ac.uk]
- 4. Investigation of the chemical stability of a new growth hormone-releasing hormone (GHRH) analogue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Administration of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) in Rats
1. Introduction and Primary Function
[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic analog of human Growth Hormone-Releasing Factor (GRF). However, extensive research has demonstrated that its primary mechanism of action in biological systems is not as a GRF agonist, but as a potent and specific antagonist of the Vasoactive Intestinal Peptide (VIP) receptors (VPAC1 and VPAC2).[1][2][3][4] While structurally derived from GRF, its modifications, particularly the D-Phe2 substitution, confer high affinity for VIP receptors, allowing it to block the downstream signaling pathways normally initiated by endogenous VIP.[4]
Therefore, these application notes focus on its use as a VIP antagonist in rat models to probe the physiological roles of VIP, including its involvement in the regulation of the hypothalamo-pituitary-adrenocortical (HPA) axis and neuronal function.[1][5] It is crucial to note that this compound has been shown to be ineffective at suppressing spontaneous, pulsatile growth hormone (GH) release in rats, a key distinction from true GRF antagonists.[6]
2. Applications in Rat Models
-
Neuroendocrinology: Investigating the role of endogenous VIP in the stress response and the regulation of the HPA axis. Studies have shown it can depress the adrenocortical response to cold stress.[5]
-
Hormone Regulation: Used to study the tonic and stimulated secretion of hormones such as aldosterone.[5][7]
-
Neuroscience: Employed as a pharmacological tool to block VIP receptors in the central nervous system, including the spinal cord and hippocampus, to elucidate the role of VIP in nociception and synaptic transmission.[1][8][9]
Experimental Protocols
Protocol 1: Reconstitution and Preparation of the Peptide
This protocol outlines the standard procedure for preparing [Ac-Tyr1,D-Phe2]GRF 1-29, amide for in vivo administration.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 20-30 minutes to prevent moisture condensation.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitute the peptide in sterile, pyrogen-free, physiological saline (0.9% NaCl) or a suitable sterile buffer. For a typical in vivo study, a stock concentration of 100 µg/mL to 1 mg/mL is common.
-
Example: To create a 200 µg/mL stock solution from 1 mg of peptide, add 5 mL of sterile saline.
-
Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
-
Dilution to Working Concentration: Based on the desired dosage (e.g., µg/kg body weight), dilute the stock solution with sterile saline to a volume suitable for injection (typically 100-500 µL for a rat).
-
Storage:
-
For immediate use, keep the reconstituted solution on ice.
-
For long-term storage, it is recommended to aliquot the stock solution into sterile, low-protein binding polypropylene tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
-
Protocol 2: Subcutaneous Administration to Investigate HPA Axis Function
This protocol is based on methodologies used to study the effects of the VIP antagonist on hormone levels in conscious rats.[5]
-
Animal Model:
-
Species: Wistar rats or Sprague-Dawley rats.
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
Handle animals daily for several days prior to the experiment to minimize handling stress.
-
-
Peptide Administration:
-
Weigh the rat to calculate the precise dose. A reported effective dose is a 2 µg bolus injection per rat.[5]
-
Draw the calculated volume of the prepared peptide solution into a sterile syringe (e.g., a 1 mL tuberculin syringe with a 25-27 gauge needle).
-
Gently restrain the rat. Lift the skin on the back, just behind the neck, to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the body, and inject the solution subcutaneously.
-
-
Blood Sampling:
-
Blood samples can be collected via a tail vein, saphenous vein, or an indwelling catheter at specified time points post-injection (e.g., 1, 2, and 4 hours).[5]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Measure hormone concentrations (e.g., Aldosterone, Corticosterone, ACTH) using specific Radioimmunoassay (RIA) or ELISA kits.
-
Data Presentation: Summary of In Vivo Effects
Table 1: Effects of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide on Hormone Levels in Rats
| Parameter | Animal Model | Administration Route | Dosage | Observed Effect | Citation |
| Plasma Aldosterone | Normal Wistar rats | Subcutaneous | 2 µg / rat | Strikingly lowered plasma concentration. | [5] |
| Plasma ACTH & Corticosterone | Normal Wistar rats | Subcutaneous | 2 µg / rat | No significant effect under basal conditions. | [5] |
| HPA Axis Response to Cold Stress | Wistar rats | Subcutaneous | 2 µg / rat | Marked depression of ACTH, Aldosterone, and Corticosterone response. | [5] |
| Spontaneous Growth Hormone (GH) Release | Immature male rats | Intravenous | 400 µg / kg | Failed to suppress spontaneous GH release. | [6] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Signaling Pathway Diagram
References
- 1. An analogue of growth hormone releasing factor (GRF), (Ac-Try1, D-Phe2)-GRF-(1-29), specifically antagonizes the facilitation of the flexor reflex induced by intrathecal vasoactive intestinal peptide in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucm.es [ucm.es]
- 3. academic.oup.com [academic.oup.com]
- 4. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that endogenous vasoactive intestinal peptide (VIP) is involved in the regulation of rat pituitary-adrenocortical function: in vivo studies with a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of pulsatile growth hormone (GH) secretion and somatic growth in immature rats with a synthetic GH-releasing factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VIP enhances both pre- and postsynaptic GABAergic transmission to hippocampal interneurones leading to increased excitatory synaptic transmission to CA1 pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenous VIP VPAC1 Receptor Activation Modulates Hippocampal Theta Burst Induced LTP: Transduction Pathways and GABAergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Growth Hormone Secretion using [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of the N-terminal fragment of human Growth Hormone-Releasing Hormone (GHRH). This modified peptide is a valuable tool for researchers studying the regulation of growth hormone (GH) secretion from the anterior pituitary gland. Its structural modifications, including the acetylation of the N-terminus and the substitution of L-Phenylalanine at position 2 with its D-isomer, confer altered biological activity compared to the native peptide. Notably, this analog has been characterized as a partial agonist at the GHRH receptor, meaning it binds to the receptor and elicits a submaximal response compared to the full agonist, native GHRH.[1][2] This property makes it particularly useful for investigating the nuances of GHRH receptor signaling and for studies where a more sustained, lower-level stimulation of the GH axis is desired.
These application notes provide a comprehensive overview of the use of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in both in vitro and in vivo experimental settings to study growth hormone secretion. Detailed protocols and data presentation are included to facilitate experimental design and interpretation.
Mechanism of Action and Signaling Pathway
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) exerts its effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor (GPCR) located on the surface of somatotroph cells in the anterior pituitary. While it also exhibits antagonist activity at the Vasoactive Intestinal Peptide (VIP) receptor, its primary role in the context of growth hormone secretion is through the GHRH-R.[3][4][5]
Upon binding, the analog induces a conformational change in the GHRH-R, leading to the activation of the adenylyl cyclase signaling cascade. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the transcription of the GH gene and the synthesis and secretion of growth hormone. As a partial agonist, the activation of this pathway by [Ac-Tyr1,D-Phe2]GRF 1-29, amide is less robust than that induced by native GHRH.
Caption: GHRH analog signaling pathway for GH secretion.
Data Presentation
The following tables summarize the partial agonist activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in relation to its interaction with the GHRH receptor system. Due to the limited availability of direct quantitative data on GH release for this specific analog, the table focuses on its described effect on adenylate cyclase, the primary second messenger in GHRH signaling.
| Parameter | [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) | Native GHRH (1-29)NH₂ (for comparison) | Reference |
| Receptor Interaction | GHRH Receptor Partial Agonist | GHRH Receptor Full Agonist | [1][2] |
| Effect on Adenylate Cyclase | Submaximal activation | Maximal activation | [1][2] |
Experimental Protocols
In Vitro: Growth Hormone Secretion from Primary Rat Pituitary Cells
This protocol describes a static culture system to assess the ability of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to stimulate GH secretion from primary rat anterior pituitary cells.
Materials:
-
Sprague-Dawley rats (150-200g)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
DNase I
-
Hanks' Balanced Salt Solution (HBSS)
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
-
GHRH(1-29)NH₂ (as a positive control)
-
Somatostatin (as a negative control)
-
96-well culture plates
-
Growth Hormone ELISA kit (rat)
Procedure:
-
Pituitary Gland Dissection and Cell Dispersion:
-
Euthanize rats according to institutional guidelines.
-
Under sterile conditions, dissect the anterior pituitary glands and place them in ice-cold HBSS.
-
Mince the tissue into small fragments.
-
Digest the tissue with collagenase and DNase I in HBSS at 37°C for 60-90 minutes with gentle agitation.
-
Disperse the cells by gentle trituration and filter through a 70 µm cell strainer.
-
Wash the cells with DMEM containing 10% FBS and resuspend in culture medium (DMEM with 10% horse serum, 2.5% FBS, and 1% penicillin-streptomycin).
-
-
Cell Culture and Treatment:
-
Plate the dispersed cells in 96-well plates at a density of 2-3 x 10⁵ cells per well and incubate at 37°C in a humidified 5% CO₂ atmosphere for 48-72 hours to allow for attachment.
-
After the incubation period, wash the cells twice with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM for 1-2 hours.
-
Prepare a dose-response range of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) (e.g., 10⁻¹¹ to 10⁻⁷ M) and GHRH(1-29)NH₂ (e.g., 10⁻¹¹ to 10⁻⁷ M) in serum-free DMEM. Include a vehicle control (serum-free DMEM alone) and a negative control (e.g., 10⁻⁷ M Somatostatin).
-
Aspirate the pre-incubation medium and add 200 µL of the respective treatment solutions to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well and store at -20°C until analysis.
-
Quantify the concentration of GH in the supernatants using a rat GH ELISA kit according to the manufacturer's instructions.
-
Normalize the GH concentration to the number of cells or total protein content per well.
-
Caption: In vitro workflow for GH secretion assay.
In Vivo: Assessment of Growth Hormone Secretion in Rats
This protocol outlines a procedure to evaluate the in vivo effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on circulating GH levels in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g) with indwelling jugular vein catheters
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
-
GHRH(1-29)NH₂ (as a positive control)
-
Sterile saline solution (0.9% NaCl)
-
Blood collection tubes (containing EDTA)
-
Centrifuge
-
Growth Hormone ELISA kit (rat)
Procedure:
-
Animal Preparation and Acclimation:
-
House rats individually and allow them to acclimate to the experimental conditions for at least 48 hours.
-
Ensure rats have free access to food and water.
-
On the day of the experiment, connect the jugular vein catheter to a syringe for blood sampling. Allow the animals to stabilize for at least 60 minutes.
-
-
Peptide Administration and Blood Sampling:
-
Prepare sterile solutions of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and GHRH(1-29)NH₂ in saline at the desired concentrations. A vehicle control group receiving only saline should be included.
-
Take a baseline blood sample (t= -15 min and t=0 min).
-
Administer a bolus intravenous (IV) injection of the test compound or vehicle.
-
Collect blood samples at regular intervals (e.g., 5, 15, 30, 45, and 60 minutes) post-injection.
-
Keep the collected blood samples on ice.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Measure the concentration of GH in the plasma samples using a rat GH ELISA kit.
-
-
Data Analysis:
-
Plot the mean plasma GH concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for the GH response for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatments.
-
Caption: In vivo workflow for GH secretion study.
Conclusion
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) serves as a specialized tool for investigating the complexities of growth hormone secretion. Its nature as a partial agonist allows for the exploration of GHRH receptor signaling in a manner distinct from that of full agonists. The provided protocols offer a framework for conducting robust in vitro and in vivo studies to characterize its effects. Researchers are encouraged to optimize these protocols for their specific experimental needs and to perform comprehensive dose-response analyses to fully elucidate the bioactivity of this interesting GHRH analog.
References
- 1. Structural requirements for the activation of rat anterior pituitary adenylate cyclase by growth hormone-releasing factor (GRF): discovery of (N-Ac-Tyr1, D-Arg2)-GRF(1-29)-NH2 as a GRF antagonist on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of VIP receptor-effector system antagonists in rat and mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An analogue of growth hormone releasing factor (GRF), (Ac-Try1, D-Phe2)-GRF-(1-29), specifically antagonizes the facilitation of the flexor reflex induced by intrathecal vasoactive intestinal peptide in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) in Neuroendocrine Research
Introduction
[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic analog of human Growth Hormone-Releasing Factor (GRF) fragment 1-29. This peptide has been modified with an acetylation at the N-terminus (Tyrosine-1) and the substitution of L-Phenylalanine at position 2 with its D-isomer, D-Phenylalanine. These modifications confer distinct biological activities, making it a valuable tool in neuroendocrine research. Primarily, it functions as a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptor, while exhibiting only weak partial agonist activity at the GRF receptor. This dual characteristic allows researchers to investigate the distinct and overlapping roles of VIP and GRF signaling pathways in various physiological processes, including hormone secretion and cell proliferation.
Physicochemical Properties
| Property | Value |
| Full Name | [Acetyl-Tyrosine-1, D-Phenylalanine-2]Growth Hormone-Releasing Factor 1-29, amide (human) |
| Sequence | Ac-Tyr-D-Phe-Ala-Ile-Phe-Thr-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2 |
| Molecular Formula | C154H255N45O41S |
| Molecular Weight | 3476.08 g/mol |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water |
Biological Activity
The primary application of [Ac-Tyr1,D-Phe2]GRF 1-29, amide stems from its selective antagonism of VIP receptors. It has been shown to competitively inhibit the binding of VIP to its receptors and consequently block VIP-mediated downstream signaling, such as the activation of adenylate cyclase.
Conversely, its interaction with the GRF receptor is characterized as weak partial agonism. It does not effectively block the action of endogenous GRF but can weakly stimulate the GRF receptor in the absence of the native ligand. This makes it a useful control peptide to differentiate between VIP and GRF-mediated effects in tissues where both receptors are expressed, such as the pituitary gland and the pancreas.
Quantitative Data on Biological Activity
The following table summarizes the key quantitative parameters of [Ac-Tyr1,D-Phe2]GRF 1-29, amide's biological activity from in vitro studies.
| Parameter | Receptor | Cell/Tissue Type | Value | Reference |
| Ki (Inhibition constant) | VIP Receptor | Rat Pancreatic Plasma Membranes | 1.6 µM | (Waelbroeck et al., 1985) |
| Activity | GRF Receptor | Rat Anterior Pituitary | Weak Partial Agonist | (Waelbroeck et al., 1985) |
| Effect | Adenylate Cyclase | Rat Pancreatic Plasma Membranes | Selective inhibition of VIP- and GRF-stimulated activity[1][2] | (Waelbroeck et al., 1985) |
Signaling Pathways
[Ac-Tyr1,D-Phe2]GRF 1-29, amide primarily interferes with the canonical G-protein coupled receptor (GPCR) signaling pathways activated by VIP. Both VIP and GRF receptors are typically coupled to the Gs alpha subunit of the heterotrimeric G-protein. Activation of these receptors leads to the stimulation of adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as hormone secretion or gene transcription. [Ac-Tyr1,D-Phe2]GRF 1-29, amide blocks this cascade when initiated by VIP.
References
- 1. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VIP Antagonist [Ac-Tyr1,D-Phe2] / GRF(1-29)NH2 - Echelon Biosciences [echelon-inc.com]
Unveiling the Dual-Faceted Nature of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human): Application Notes and Protocols for Researchers
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of peptide research, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) emerges as a molecule with a complex pharmacological profile. Primarily recognized as a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist, this synthetic analog of Growth Hormone-Releasing Factor (GRF) also exhibits weak partial agonist activity at the Growth Hormone-Releasing Hormone (GHRH) receptor. These dual characteristics open avenues for its application in a variety of research contexts, from endocrinology to neuroscience. This document provides detailed application notes and protocols to guide researchers, scientists, and drug development professionals in designing and executing studies involving this peptide.
Introduction
[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a modified 29-amino acid peptide derived from the N-terminus of human GHRH. The acetylation of the N-terminal tyrosine and the substitution of L-phenylalanine at position 2 with its D-isomer confer enhanced stability and altered receptor binding properties compared to the native peptide. While its role as a VIP antagonist is well-documented, its interactions with the GHRH receptor, albeit weaker, present an interesting area of investigation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅₄H₂₄₄N₄₄O₄₅S |
| Molecular Weight | 3476.0 g/mol |
| Sequence | Ac-Tyr-D-Phe-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂ |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water |
Application Notes
The primary application of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in research is as a selective antagonist of VIP receptors. This allows for the elucidation of the physiological and pathological roles of VIP in various systems, including the gastrointestinal, cardiovascular, and central nervous systems.
Given its reported weak partial agonism at the GHRH receptor, it can also be utilized in studies aimed at understanding the nuances of GHRH receptor activation and signaling. However, researchers should be cognizant of its significantly lower potency compared to native GHRH or other potent synthetic agonists. This characteristic may be advantageous in studies where a subtle or modulated GHRH receptor stimulation is desired.
Due to the limited quantitative data on its GHRH agonist/antagonist potency (e.g., Ki, IC50, or EC50 at the GHRH receptor), it is crucial for researchers to perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
In Vitro Studies: VIP Receptor Antagonism
This protocol outlines a general procedure to assess the VIP receptor antagonist activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in a cell-based assay measuring cyclic AMP (cAMP) production.
Objective: To determine the inhibitory effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on VIP-induced cAMP accumulation in a suitable cell line expressing VIP receptors (e.g., HT-29, PC-3).
Materials:
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
-
Vasoactive Intestinal Peptide (VIP)
-
Cell line expressing VIP receptors
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
IBMX (3-isobutyl-1-methylxanthine)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Cell Culture: Culture the selected cell line under standard conditions until 80-90% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at an appropriate density and allow them to attach overnight.
-
Pre-treatment:
-
Wash the cells with PBS.
-
Pre-incubate the cells with serum-free medium containing 0.5 mM IBMX for 30 minutes at 37°C. IBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.
-
-
Antagonist Treatment: Add varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (e.g., 1 nM to 10 µM) to the wells and incubate for 20 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of VIP (a concentration that elicits a submaximal response, e.g., EC80) to the wells and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to determine the IC50 value.
Experimental Workflow for VIP Receptor Antagonism Assay
Caption: Workflow for determining the VIP receptor antagonist activity.
In Vitro Studies: GHRH Receptor Partial Agonism
This protocol provides a framework for investigating the weak partial agonist activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on growth hormone (GH) release from primary pituitary cells.
Objective: To characterize the effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on GH secretion from cultured rat anterior pituitary cells.
Materials:
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
-
GHRH (1-29), amide (human or rat) as a positive control
-
Primary anterior pituitary cells (e.g., from rats)
-
Cell culture medium and supplements
-
Enzymes for pituitary gland dissociation (e.g., trypsin, collagenase)
-
GH ELISA kit
Procedure:
-
Primary Cell Isolation and Culture:
-
Isolate anterior pituitaries from rats.
-
Dissociate the tissue into single cells using enzymatic digestion.
-
Plate the cells in 24-well plates and culture for 48-72 hours to allow recovery.
-
-
Cell Starvation: Wash the cells with serum-free medium and then incubate in serum-free medium for 1-2 hours to establish a baseline for GH secretion.
-
Peptide Treatment:
-
Prepare a range of concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (e.g., 1 nM to 10 µM) and a positive control (GHRH, e.g., 0.01 nM to 100 nM) in serum-free medium.
-
Remove the starvation medium and add the peptide solutions to the cells.
-
Incubate for 1-4 hours at 37°C.
-
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
GH Quantification: Measure the concentration of GH in the collected supernatants using a specific GH ELISA kit.
-
Data Analysis:
-
Plot the GH concentration against the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to generate a dose-response curve.
-
Compare the maximal response and potency (EC50) to that of the GHRH positive control to characterize its partial agonist activity.
-
Experimental Workflow for GHRH Partial Agonism Assay
Caption: Workflow for assessing GHRH partial agonist activity.
Signaling Pathways
GHRH and its analogs primarily signal through the GHRH receptor (GHRH-R), a G protein-coupled receptor (GPCR). Binding of an agonist to GHRH-R activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the transcription of the growth hormone gene and the synthesis and secretion of GH. Other signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, have also been implicated in GHRH receptor signaling.
GHRH Receptor Signaling Pathway
Caption: Simplified GHRH receptor signaling pathway.
Dosage Recommendations for In Vivo Studies
Due to the limited data on the in vivo effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on growth hormone release, specific dosage recommendations are challenging. Researchers should initiate studies with a wide range of doses and carefully monitor the physiological response.
For its use as a VIP antagonist in vivo, dosages in the range of 10-100 µg/kg administered subcutaneously or intravenously have been used in animal models. However, the optimal dose will depend on the animal model, the route of administration, and the specific research question.
For investigating its potential GHRH-related effects , a pilot study with a dose range starting from 1 µg/kg up to 100 µg/kg or higher may be necessary to observe any significant effect on plasma GH levels. It is crucial to include appropriate positive (GHRH) and negative (vehicle) controls.
Conclusion
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a valuable research tool with a dual pharmacological profile. Its primary and well-characterized function as a VIP antagonist makes it indispensable for studies on the VIPergic system. Its weak partial agonism at the GHRH receptor, while less potent, offers a unique tool for nuanced investigations of GHRH signaling. The provided protocols and notes serve as a starting point for researchers, who are encouraged to perform thorough dose-response characterizations to ensure the validity and reproducibility of their findings. Further research is warranted to fully elucidate the quantitative aspects of its interaction with the GHRH receptor.
Disclaimer: This document is intended for research purposes only and is not a guide for clinical use. All experiments should be conducted in accordance with relevant institutional and national guidelines for animal and human research.
Application Notes and Protocols for Measuring cAMP Levels Following [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of Growth Hormone-Releasing Factor (GRF) that has been identified as a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.[1][2][3] It also exhibits inhibitory effects on GRF-stimulated adenylate cyclase activity.[1][2] This dual antagonism makes it a valuable tool for studying the signaling pathways of both VIP and GRF, which are G-protein coupled receptors (GPCRs) that modulate intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides detailed application notes and protocols for measuring changes in cAMP levels in response to treatment with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
The primary mechanism of action for both VIP and GRF involves the activation of adenylyl cyclase through the Gs alpha subunit of their respective GPCRs, leading to an increase in intracellular cAMP. As an antagonist, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is expected to inhibit this agonist-induced cAMP production.
Data Presentation
The inhibitory potency of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is determined by its ability to counteract the stimulation of adenylyl cyclase by agonists such as VIP or GRF. The following table summarizes the quantitative data on the antagonist's effect on cAMP levels, derived from studies on rat pancreatic plasma membranes.
| Agonist | Cell/Tissue System | Parameter | Value | Reference |
| Vasoactive Intestinal Peptide (VIP) | Rat Pancreatic Plasma Membranes | IC50 | ~ 30 nM | [1] |
| Growth Hormone-Releasing Factor (GRF) | Rat Pancreatic Plasma Membranes | IC50 | ~ 100 nM | [1] |
Note: The IC50 values are estimations based on the graphical representation of data in the cited literature and represent the concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) required to inhibit 50% of the maximal cAMP production stimulated by the respective agonist.
Signaling Pathways
The following diagrams illustrate the signaling pathways of VIP/GRF and the inhibitory action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
Experimental Protocols
This section provides detailed protocols for measuring cAMP levels after treatment with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). The choice of assay (ELISA, HTRF®, or LANCE®) will depend on available laboratory equipment and throughput requirements.
I. Cell Culture and Preparation
Recommended Cell Lines:
-
HEK293 cells stably expressing the human GHRH receptor (GHRH-R) or VIP receptor (VPAC1/VPAC2): Ideal for specific receptor-ligand interaction studies.
-
Rat pituitary cell lines (e.g., GH3, AtT-20): Endogenously express GHRH and VIP receptors and provide a more physiologically relevant model.
-
Primary pituitary cells: Offer the most physiologically relevant system but require animal work and have higher variability.
Culture Conditions:
-
Culture cells in the appropriate medium (e.g., DMEM for HEK293, F-10K for GH3) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For assays, seed cells into 96-well or 384-well plates at a predetermined optimal density.
II. cAMP Measurement Assay (Antagonist Mode)
The following workflow outlines the general steps for an antagonist-mode cAMP assay.
Protocol 1: Competitive ELISA for cAMP Measurement
This protocol is based on the principle of competition between cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
Materials:
-
cAMP ELISA Kit (colorimetric or fluorometric)
-
Cultured cells in a 96-well plate
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
-
Agonist (VIP or GRF)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer (provided in the kit or 0.1 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an optimized density (e.g., 10,000-50,000 cells/well) in a 96-well plate and incubate overnight.
-
Assay Preparation:
-
Wash cells once with serum-free medium.
-
Add 50 µL of serum-free medium containing 0.5 mM IBMX to each well and incubate for 30 minutes at 37°C.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in serum-free medium (e.g., from 1 nM to 10 µM).
-
Add 25 µL of the antagonist dilutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare the agonist (VIP or GRF) at a concentration that elicits a submaximal response (EC80), typically in the nanomolar range.
-
Add 25 µL of the agonist solution to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding 100 µL of the lysis buffer provided in the ELISA kit.
-
Incubate for 10 minutes with gentle shaking.
-
-
cAMP Detection:
-
Follow the specific instructions of the cAMP ELISA kit manufacturer for adding samples, standards, antibody, and conjugate to the ELISA plate.
-
After incubation and washing steps, add the substrate and stop solution.
-
Read the absorbance or fluorescence on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay
HTRF® assays are no-wash immunoassays based on fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP (acceptor).
Materials:
-
HTRF® cAMP Assay Kit
-
Cultured cells in a 384-well low-volume plate
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
-
Agonist (VIP or GRF)
-
PDE inhibitor (IBMX)
-
HTRF®-compatible microplate reader
Procedure:
-
Cell Preparation: Resuspend cells in stimulation buffer containing 0.5 mM IBMX at a density of 2x the final desired cell concentration.
-
Assay Plate Setup (384-well):
-
Add 5 µL of the cell suspension to each well.
-
Add 5 µL of the [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) serial dilutions or vehicle.
-
Add 5 µL of the agonist (VIP or GRF) at its EC80 concentration.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the d2-labeled cAMP conjugate.
-
Add 5 µL of the anti-cAMP cryptate antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement: Read the plate on an HTRF®-compatible reader at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm/620 nm * 10,000).
-
Generate a cAMP standard curve.
-
Convert the sample HTRF® ratios to cAMP concentrations.
-
Plot the cAMP concentration against the log of the antagonist concentration to determine the IC50.
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to accurately measure the inhibitory effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on cAMP production. Careful optimization of cell number, agonist concentration, and incubation times is crucial for obtaining reliable and reproducible data. The selection of the appropriate cAMP assay technology will depend on the specific experimental needs and available resources. These studies will contribute to a better understanding of the pharmacology of this important dual VIP/GRF receptor antagonist.
References
- 1. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VIP Antagonist [Ac-Tyr1,D-Phe2] / GRF(1-29)NH2 - Echelon Biosciences [echelon-inc.com]
- 3. phoenixpeptide.com [phoenixpeptide.com]
Application Notes and Protocols for the Synthetic GRF Analog [Ac-Tyr1,D-Phe2]GRF 1-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ac-Tyr1,D-Phe2]GRF 1-29 is a synthetic analog of Growth Hormone-Releasing Factor (GRF). It is a potent and specific antagonist of the Vasoactive Intestinal Peptide (VIP) receptor, making it a valuable tool for research in various fields, including neuroscience, immunology, and endocrinology. This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in utilizing this compound effectively.
Application Notes
The primary application of [Ac-Tyr1,D-Phe2]GRF 1-29 is as a competitive antagonist of VIP receptors, particularly the VPAC1 and VPAC2 subtypes. By blocking the binding of VIP to its receptors, this analog effectively inhibits the downstream signaling cascades initiated by VIP. The principal mechanism of action involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.
Key Research Applications:
-
Neuroscience:
-
Studying Synaptic Transmission and Plasticity: [Ac-Tyr1,D-Phe2]GRF 1-29 has been instrumental in elucidating the role of VIP in modulating synaptic activity. For instance, it has been used to block the VIP-mediated enhancement of N-methyl-D-aspartate (NMDA) receptor currents in the hippocampus. It has also been shown to influence long-term potentiation (LTP), a cellular correlate of learning and memory.
-
Investigating Nociception: In the spinal cord, this analog has been shown to specifically antagonize the facilitation of the flexor reflex induced by intrathecal VIP, suggesting a role for VIP in pain modulation.
-
Circadian Rhythm Research: Given VIP's role as a key signaling molecule in the suprachiasmatic nucleus (SCN), the master circadian pacemaker, [Ac-Tyr1,D-Phe2]GRF 1-29 can be used to probe the mechanisms of circadian rhythm regulation.
-
-
Immunology:
-
Modulating Inflammatory Responses: VIP is known to have anti-inflammatory properties. By blocking VIP signaling, [Ac-Tyr1,D-Phe2]GRF 1-29 allows for the investigation of the endogenous role of VIP in regulating cytokine production by immune cells such as macrophages.
-
-
Gastroenterology:
-
Investigating Gut Motility and Secretion: VIP plays a crucial role in regulating intestinal smooth muscle relaxation and epithelial secretion. This antagonist has been used to inhibit VIP-induced vasodilation in the colon, providing insights into the neural control of gut function.
-
Quantitative Data Summary
The following tables summarize the quantitative data for [Ac-Tyr1,D-Phe2]GRF 1-29 from various studies.
Table 1: In Vitro Potency of [Ac-Tyr1,D-Phe2]GRF 1-29 as a VIP Receptor Antagonist
| Cell Type/Tissue | Species | Assay Type | Measured Parameter | Value | Reference |
| Peritoneal Macrophages | Rat | [125I]VIP Binding | IC50 | 354.8 ± 21.2 nM | |
| Peritoneal Macrophages | Mouse | [125I]VIP Binding | IC50 | 251 ± 19.2 nM |
Table 2: Effective Concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29 in Functional Assays
| Experimental Model | Species | Application | Concentration | Observed Effect | Reference |
| Hippocampal Slices | Rat | Inhibition of VIP-enhanced NMDA currents | 1 nM VIP + antagonist | Blockade of VIP effect | |
| Hippocampal Slices | Rat | Inhibition of VIP-facilitated GABA release | 1 nM VIP + 300 nM antagonist | Abolished VIP effect | |
| Hippocampal Slices | Rat | Modulation of Long-Term Potentiation (LTP) | 300 nM | Enhanced LTP | |
| Decerebrate, spinalized rats | Rat | Antagonism of VIP-induced flexor reflex | 3 pM - 3 nM | Dose-dependent antagonism | |
| Anesthetized cats | Cat | Inhibition of pelvic nerve-induced colonic vasodilation | 10 and 50 nmol/kg | Inhibition of vasodilation |
Experimental Protocols
In Vitro VIP Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of [Ac-Tyr1,D-Phe2]GRF 1-29 for VIP receptors in a given cell or tissue preparation.
Materials:
-
Cell culture or tissue homogenate expressing VIP receptors (e.g., peritoneal macrophages).
-
[125I]VIP (radiolabeled ligand).
-
[Ac-Tyr1,D-Phe2]GRF 1-29.
-
Unlabeled VIP (for determining non-specific binding).
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Scintillation fluid and counter.
Protocol:
-
Preparation of Cell/Tissue Homogenates:
-
Harvest cells or dissect tissue and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a microcentrifuge tube, add a fixed amount of membrane protein.
-
Add a constant concentration of [125I]VIP.
-
Add increasing concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29 (the competitor).
-
For determining non-specific binding, add a high concentration of unlabeled VIP to a separate set of tubes.
-
For determining total binding, add only the radiolabeled ligand and membrane protein.
-
-
Incubation:
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of [125I]VIP.
-
Functional cAMP Accumulation Assay
Objective: To assess the antagonistic effect of [Ac-Tyr1,D-Phe2]GRF 1-29 on VIP-stimulated cAMP production in whole cells.
Materials:
-
Cells expressing VIP receptors (e.g., CHO cells transfected with the VPAC1 receptor).
-
[Ac-Tyr1,D-Phe2]GRF 1-29.
-
VIP.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Culture and Plating:
-
Culture the cells in appropriate media and plate them in a multi-well plate (e.g., 96-well or 384-well).
-
Allow the cells to adhere and grow to a suitable confluency.
-
-
Pre-incubation with Antagonist:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29 in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
-
Stimulation with Agonist:
-
Add a fixed concentration of VIP (typically the EC50 or EC80 concentration for cAMP production) to the wells.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay format.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29.
-
Calculate the IC50 value of the antagonist.
-
Visualizations
Application Notes and Protocols for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in VIP Receptor Antagonism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, in research and drug development. This document outlines the mechanism of action, quantitative binding data, and detailed experimental protocols for studying VIP receptor antagonism.
Introduction
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide range of biological functions mediated through its interaction with two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2. [Ac-Tyr1,D-Phe2]GRF 1-29, a synthetic analog of Growth Hormone-Releasing Factor (GRF), has been identified as a competitive antagonist of VIP receptors. It effectively inhibits the binding of VIP and subsequently blocks the activation of downstream signaling pathways, most notably the adenylyl cyclase cascade. This makes it a valuable tool for investigating the physiological and pathological roles of VIP.
Mechanism of Action
[Ac-Tyr1,D-Phe2]GRF 1-29 acts as a competitive antagonist at VIP receptors. By binding to the receptor, it prevents the binding of the endogenous agonist, VIP. This inhibition blocks the Gs alpha subunit-mediated activation of adenylyl cyclase, thereby preventing the conversion of ATP to cyclic AMP (cAMP). The reduction in intracellular cAMP levels inhibits the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.
Quantitative Data
The binding affinity of [Ac-Tyr1,D-Phe2]GRF 1-29 for VIP receptors has been determined in various studies. The following table summarizes the reported IC50 values for the inhibition of [¹²⁵I]VIP binding.
| Cell Type | Species | Receptor Target | IC50 (nM) | Reference |
| Peritoneal Macrophages | Rat | VIP Receptors | 354.8 ± 21.2 | [1] |
| Peritoneal Macrophages | Mouse | VIP Receptors | 251.0 ± 19.2 | [1] |
Note: IC50 values can vary depending on the experimental conditions, including the cell line, radioligand concentration, and assay buffer composition.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes the methodology to determine the binding affinity (Ki) of [Ac-Tyr1,D-Phe2]GRF 1-29 for VIP receptors using a competitive radioligand binding assay.
Materials:
-
Cells or tissues expressing VIP receptors (e.g., rat peritoneal macrophages, CHO cells transfected with VPAC1 or VPAC2)
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
-
[¹²⁵I]VIP (radioligand)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled VIP (for non-specific binding).
-
50 µL of a serial dilution of [Ac-Tyr1,D-Phe2]GRF 1-29.
-
50 µL of [¹²⁵I]VIP at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This protocol outlines a functional assay to measure the ability of [Ac-Tyr1,D-Phe2]GRF 1-29 to inhibit VIP-stimulated intracellular cAMP accumulation.
Materials:
-
Cells expressing functional VIP receptors (e.g., CHO-K1 cells stably expressing VPAC1 or VPAC2)
-
Cell culture medium
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
-
VIP
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits)
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere and grow overnight.
-
-
Assay Preparation:
-
Wash the cells with stimulation buffer.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Antagonist Pre-incubation:
-
Add serial dilutions of [Ac-Tyr1,D-Phe2]GRF 1-29 to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add VIP at a fixed concentration (typically the EC₈₀ for cAMP accumulation) to all wells except the basal control.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by lysing the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the selected detection method (e.g., by measuring absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Determine the percentage of inhibition of the VIP-stimulated response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression.
-
These protocols provide a framework for the investigation of [Ac-Tyr1,D-Phe2]GRF 1-29 as a VIP receptor antagonist. Researchers should optimize the specific conditions for their experimental system.
References
Application Notes and Protocols for [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)
For Research Use Only. Not for use in diagnostic procedures.
Product Information
-
Product Name: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
-
Molecular Weight: 3476.09 g/mol [6]
-
Sequence: Ac-Tyr-D-Phe-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂[1][2]
-
Description: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of human Growth Hormone-Releasing Factor (GRF).[2] The modifications, including N-terminal acetylation and the substitution of D-Phenylalanine at position 2, are designed to increase resistance to enzymatic degradation, thereby prolonging its biological activity.[2] Notably, this analog functions as a Vasoactive Intestinal Peptide (VIP) receptor antagonist, inhibiting [¹²⁵I]iodo-VIP binding and the effects of VIP and GRF on adenylyl cyclase.[1][7]
Safety and Handling Guidelines
This peptide is intended for laboratory research use by qualified professionals. Standard laboratory safety practices should be strictly followed.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8][9]
-
Work Area: Handle the compound in a well-ventilated area, preferably within a fume hood or laminar flow hood to avoid inhalation and exposure to airborne contaminants.[8][9]
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.[8]
-
Contamination: Use sterile techniques and equipment to prevent microbial contamination and cross-contamination of samples.[8][9]
-
Disposal: Dispose of unused peptide and waste materials in accordance with local, state, and federal regulations for chemical waste.[8] Do not pour solutions down the drain.[8]
Hazard Identification and First Aid: While a specific, comprehensive hazard profile for this compound is not readily available, it should be handled as a potentially hazardous substance. The safety data for a related compound, GRF (1-29) amide (rat), indicates potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[10]
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Storage and Stability
Proper storage is critical to maintain the integrity and biological activity of the peptide.[8][9]
| Form | Storage Temperature | Storage Conditions | Stability Notes |
| Lyophilized Powder | -20°C to -80°C (Long-term)[9][11][12] | Store in a dry, dark environment inside a tightly sealed container with a desiccant.[9][11][13] | Stable for months to years. Avoid moisture and light.[12] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[11][13][12] |
| Reconstituted Solution | 4°C (Short-term, <1 week)[11] | Store in a sterile, tightly sealed, low-protein binding vial. Protect from light.[11] | The shelf life of peptide solutions is limited.[12] |
| Reconstituted Solution | -20°C to -80°C (Long-term)[11][12] | Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[11][13][12][14] | Avoid freeze-thaw cycles as they can degrade the peptide.[12] |
Protocols
This protocol outlines the steps for dissolving the lyophilized peptide powder to create a stock solution.
Materials:
-
Vial of lyophilized [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
-
Sterile, high-purity water (e.g., WFI, deionized, or distilled) or a suitable sterile buffer (e.g., PBS).
-
If solubility is poor, a small amount of an organic solvent like DMSO may be required for initial dissolution, followed by dilution with an aqueous buffer.
-
Sterile, low-protein binding polypropylene tubes for aliquoting.
-
Calibrated micropipettes and sterile tips.
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to sit at room temperature for 20-30 minutes. This prevents moisture from condensing inside the vial, which can compromise peptide stability.[13][12][14]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.[14]
-
Solvent Addition: Carefully open the vial and add the calculated volume of the chosen sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM).
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into single-use, sterile, low-protein binding tubes.[14] Store the aliquots as recommended in the storage table above.
This protocol provides an example of how to use the peptide to study its effects on growth hormone (GH) secretion from primary rat anterior pituitary cells.
Materials:
-
Primary anterior pituitary cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Working solutions of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) at various concentrations
-
Vehicle control (the same buffer used to prepare peptide solutions)
-
Multi-well cell culture plates (e.g., 24-well)
-
Enzyme-linked immunosorbent assay (ELISA) or Radioimmunoassay (RIA) kit for detecting GH
Procedure:
-
Cell Plating: Plate primary anterior pituitary cells at a suitable density in a multi-well plate and allow them to adhere and recover for 48-72 hours in complete culture medium.[14]
-
Cell Starvation: After recovery, aspirate the complete medium, wash the cells gently with serum-free medium, and then incubate the cells in serum-free medium for 1-2 hours to establish a baseline for GH secretion.[14]
-
Peptide Treatment: Aspirate the serum-free medium. Add the freshly prepared working solutions of the peptide at the desired final concentrations (e.g., 0.01 nM to 100 nM) to the appropriate wells.[14] Include wells treated only with the vehicle as a negative control.[14]
-
Incubation: Incubate the cells with the peptide for a specific duration (e.g., 1 to 4 hours) at 37°C in a humidified incubator.[14]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
GH Measurement: Measure the concentration of GH in the collected supernatant using a validated ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the GH concentration data. Results can be expressed as fold-change relative to the vehicle control.
Mechanism of Action & Signaling Pathway
Growth Hormone-Releasing Hormone (GHRH) and its analogs stimulate GH production and release by binding to the GHRH receptor (GHRHR), a G-protein-coupled receptor (GPCR) on somatotroph cells in the anterior pituitary.[14][15][16][17] The binding event initiates two primary signaling cascades.
-
cAMP/PKA Pathway (Primary): GHRH binding activates the Gs alpha subunit of an associated G-protein, which in turn stimulates membrane-bound adenylyl cyclase.[15] This leads to an increase in intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA).[15] PKA then translocates to the nucleus to phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), ultimately leading to increased GH gene transcription and synthesis.[15]
-
PLC/IP₃ Pathway: The GHRHR can also activate Phospholipase C (PLC), which cleaves PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG).[15] IP₃ triggers the release of Ca²⁺ from intracellular stores, and the resulting increase in cytosolic Ca²⁺ concentration promotes the fusion of GH-containing vesicles with the cell membrane, causing GH secretion.[15]
References
- 1. rndsystems.com [rndsystems.com]
- 2. linkpeptide.com [linkpeptide.com]
- 3. chemwhat.com [chemwhat.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. gencefebio.com [gencefebio.com]
- 6. molnova.com:443 [molnova.com:443]
- 7. medchemexpress.com [medchemexpress.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. intelligenthq.com [intelligenthq.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]
- 16. Growth-hormone-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 17. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
Frequently Asked Questions (FAQs)
Q1: What is [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and what are its primary functions?
A1: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of the N-terminal fragment of human Growth Hormone-Releasing Factor (GRF). It has two key modifications: acetylation of the N-terminal Tyrosine at position 1 and the substitution of L-Phenylalanine with its D-isomer at position 2. These modifications enhance its stability and alter its biological activity. Primarily, it functions as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptor and also acts as an antagonist of the Growth Hormone-Releasing Hormone (GHRH) receptor.
Q2: What is the mechanism of action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)?
A2: This peptide exerts its effects by binding to G protein-coupled receptors (GPCRs), specifically the VIP and GHRH receptors. As an antagonist, it blocks the binding of the natural ligands (VIP and GHRH) to these receptors, thereby inhibiting their downstream signaling pathways. A primary consequence of this inhibition is the suppression of adenylyl cyclase activity, leading to reduced intracellular cyclic AMP (cAMP) levels.
Q3: What are the key considerations for handling and storing this peptide?
A3: Proper handling and storage are critical to maintain the integrity and activity of the peptide. Lyophilized powder should be stored at -20°C or colder for long-term stability. Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Reconstituted solutions should be stored at -20°C or -80°C. For short-term storage, 4°C is acceptable for a few days, but checking the specific product datasheet is always recommended. Use low-protein-binding tubes to prevent loss of peptide due to adsorption.
Q4: In which solvents can I dissolve [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)?
A4: The solubility of the peptide can vary. It is generally recommended to start with sterile, distilled water. If solubility is an issue, a small amount of a suitable solvent such as a dilute aqueous solution of acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) can be used, followed by dilution with the experimental buffer. Always refer to the manufacturer's instructions for the specific lot of the peptide.
Troubleshooting Experimental Results
This section addresses common issues encountered during in vitro and in vivo experiments with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect in cell-based assays | Peptide degradation | - Ensure proper storage of lyophilized and reconstituted peptide. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Verify peptide integrity using analytical methods like HPLC if degradation is suspected. |
| Low receptor expression in the cell line | - Confirm the expression of VIP and/or GHRH receptors in your cell model using techniques like qPCR, Western blot, or flow cytometry. | |
| Incorrect peptide concentration | - Perform a dose-response curve to determine the optimal working concentration for your specific assay and cell type. | |
| Issues with cell health | - Ensure cells are healthy, within a suitable passage number, and at an appropriate confluency. Stressed or overly confluent cells may respond poorly. | |
| High variability between replicate wells or experiments | Inaccurate pipetting | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
| Cell seeding inconsistency | - Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. | |
| Edge effects in microplates | - Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill them with sterile buffer or media. | |
| Unexpected agonist activity | Partial agonism | - In some biological systems, particularly with human VIP receptors, this peptide may exhibit partial agonist activity.[1] This is an inherent property and should be considered when interpreting results. |
| Contamination of peptide stock | - Use sterile techniques when preparing solutions to avoid microbial contamination. | |
| Difficulty in achieving complete inhibition in functional assays | Insufficient antagonist concentration | - Increase the concentration of the antagonist in your dose-response curve to ensure you are reaching a saturating dose. |
| High concentration of agonist | - If competing with a high concentration of a potent agonist, a higher concentration of the antagonist may be required. |
Data Presentation
The following table summarizes the available quantitative data for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
| Parameter | Receptor/System | Value | Reference |
| Ki (Inhibition of 125I-VIP binding) | Rat Intestinal Epithelial Membranes | 430 nM | [1] |
| Activity | Human Intestinal Epithelial Membranes | Partial VIP agonist | [1] |
Experimental Protocols
Competitive Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) for the VIP receptor.
Materials:
-
Cell line or tissue homogenate expressing the VIP receptor.
-
Radiolabeled VIP (e.g., 125I-VIP).
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) stock solution.
-
Unlabeled VIP (for determining non-specific binding).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from the chosen cell line or tissue according to standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes, 125I-VIP, and binding buffer.
-
Non-specific Binding: Membranes, 125I-VIP, and a high concentration of unlabeled VIP.
-
Competitive Binding: Membranes, 125I-VIP, and varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To assess the antagonistic effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on VIP- or GHRH-induced cAMP production.
Materials:
-
A suitable cell line expressing the target receptor (e.g., CHO-K1 cells transfected with the human VIP or GHRH receptor).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
VIP or GHRH (agonist).
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Cell Culture: Seed the cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in stimulation buffer for a specific time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist (VIP or GHRH, typically at its EC80) to the wells and incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Visualizations
Signaling Pathways
Caption: GHRH and VIP receptor signaling pathways and the inhibitory action of the antagonist.
Experimental Workflow for Antagonist Characterization
References
Technical Support Center: Optimizing [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and what is its primary mechanism of action?
A1: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of the human Growth Hormone-Releasing Factor (GRF).[1] It is a potent agonist of the Growth Hormone-Releasing Hormone (GHRH) receptor, a G-protein coupled receptor (GPCR).[2][3] Its primary mechanism of action involves binding to the GHRH receptor, which stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6] This signaling cascade ultimately results in the synthesis and secretion of growth hormone (GH) in pituitary cells.[2][4] The peptide has been modified with an acetylated tyrosine at position 1 and a D-phenylalanine at position 2 to enhance its stability and potency.[1]
Q2: How should I properly handle and store the lyophilized peptide and its stock solutions?
A2: Proper handling and storage are critical to maintain the biological activity of the peptide. Lyophilized [Ac-Tyr1,D-Phe2]GRF 1-29, amide should be stored desiccated at -20°C. Before reconstitution, allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.[2] For reconstitution, sterile, high-purity water or a suitable buffer can be used; solubility is reported to be up to 2 mg/ml in water.[7] For cell culture applications, it is common to first dissolve the peptide in a small amount of DMSO and then dilute it with the sterile culture medium or buffer.[2] After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes in low-protein binding polypropylene tubes to avoid repeated freeze-thaw cycles and store them at -80°C.[8]
Q3: What is the stability of this peptide in solution and in biological fluids?
A3: [Ac-Tyr1,D-Phe2]GRF 1-29, amide is designed for enhanced stability compared to the native GRF. However, like all peptides, it is susceptible to degradation. In biological fluids, GRF analogs can have a relatively short half-life due to enzymatic degradation.[2][8] For instance, the half-life of rat GRF (1-29) amide in rat serum is approximately 18 minutes.[2][8] Therefore, it is crucial to use freshly prepared working solutions for each experiment to ensure reproducible results.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response in the assay | Peptide degradation: Improper storage, repeated freeze-thaw cycles, or degradation in the assay medium. | Ensure proper storage at -20°C or -80°C.[8] Aliquot stock solutions to avoid freeze-thaw cycles.[8] Prepare fresh working solutions for each experiment.[2] Consider the use of protease inhibitors in the cell culture medium, being mindful of their potential effects on the cells.[8] |
| Suboptimal peptide concentration: The concentration range used may be too low or too high for the specific cell type and assay. | Perform a dose-response curve to determine the optimal concentration range. Start with a broad range (e.g., 1 pM to 1 µM) and then narrow it down based on the initial results. | |
| Cell health and density: Cells may be unhealthy, stressed, or at an inappropriate confluency. | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to avoid over-confluent or sparse cultures.[8] | |
| Receptor expression: The cell line used may not express the GHRH receptor or may express it at very low levels. | Verify GHRH receptor expression in your cell line using techniques like RT-PCR or Western blotting. Consider using a cell line known to express the receptor, such as GH3 cells transfected with the human GHRH receptor.[9] | |
| High variability between replicates or experiments | Inconsistent peptide preparation: Variations in the dilution of the stock solution. | Use calibrated pipettes and prepare a sufficient volume of the working solution for all replicates in an experiment to ensure consistency. |
| Inconsistent cell plating: Uneven cell distribution in the wells. | Ensure a homogenous cell suspension before plating and use a consistent plating technique. | |
| Assay timing: The duration of peptide incubation may not be optimal. | Optimize the incubation time. The stimulatory effect on GH release can diminish after prolonged incubation (e.g., after 2 hours).[8] | |
| Unexpected or off-target effects | Peptide concentration is too high: High concentrations may lead to non-specific binding or receptor desensitization. | Lower the concentration of the peptide. Uninterrupted or recurring stimulation of the GHRH receptor can lead to attenuation of the GH release.[4] |
| Interaction with other receptors: At high concentrations, some GRF analogs may interact with other receptors, such as the VIP receptor. | Review the literature for potential cross-reactivity of the analog. [Ac-Tyr1,D-Phe2]GRF 1-29, amide has been reported to act as a VIP antagonist.[10] |
Experimental Protocols & Data
Recommended Concentration Ranges for In Vitro Assays
The optimal concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide will vary depending on the specific in vitro assay, cell type, and experimental conditions. The following table summarizes typical concentration ranges reported in the literature for similar GRF analogs.
| Assay Type | Cell Type | Typical Concentration Range | Reference(s) |
| GH Secretion Assay | Primary Rat Pituitary Cells | 0.01 nM - 100 nM | [2] |
| cAMP Measurement Assay | HEK293 cells expressing GHRH-R | 10⁻¹¹ M - 10⁻⁵ M | [11] |
| Cell Viability/Proliferation Assay | Pituitary Adenoma Cells (GH3-GHRHR) | 1 nM - 1000 nM | [12] |
| Human Dermal Fibroblasts | ~1 µM | [13] | |
| VIP Antagonism Assay | Various | 10⁻⁷ M - 10⁻⁶ M |
Detailed Experimental Protocols
This protocol is a general guideline for measuring intracellular cAMP levels in response to [Ac-Tyr1,D-Phe2]GRF 1-29, amide stimulation.
Materials:
-
Cells expressing the human GHRH receptor (e.g., transfected HEK293 or GH3 cells).
-
Cell culture medium.
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
White or black 96-well or 384-well plates suitable for the assay kit.
Procedure:
-
Cell Plating: Seed the cells in the assay plate at a predetermined optimal density and culture overnight.
-
Cell Starvation (Optional): For some cell types, serum-starving the cells for a few hours before the assay can reduce basal cAMP levels.
-
Peptide Preparation: Prepare serial dilutions of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in serum-free medium or assay buffer. A typical concentration range to test would be from 1 pM to 1 µM.
-
Stimulation:
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 30 minutes) to prevent cAMP degradation.
-
Add the prepared peptide dilutions to the respective wells. Include a vehicle control (medium or buffer without the peptide).
-
Incubate for a specific duration (e.g., 15-60 minutes) at 37°C.
-
-
cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the peptide concentration to generate a dose-response curve and determine the EC₅₀ value.
This protocol provides a general method to assess the effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on cell proliferation or viability.
Materials:
-
Target cell line.
-
Complete cell culture medium.
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
-
Cell proliferation/viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
96-well clear or opaque-walled plates.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide. A suggested starting range is 1 nM to 10 µM.
-
Include a vehicle control.
-
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Quantification: Add the cell proliferation/viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability/proliferation against the peptide concentration.
Visualizations
Signaling Pathway
References
- 1. linkpeptide.com [linkpeptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Growth Hormone Releasing Factor (GRF) [Ac-Tyr1,D-Arg2] (1-29) amide - Echelon Biosciences [echelon-inc.com]
- 4. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. gencefebio.com [gencefebio.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Agonistic analogs of growth hormone releasing hormone (GHRH) promote wound healing by stimulating the proliferation and survival of human dermal fibroblasts through ERK and AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in solution. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of the modifications in [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) compared to the native GRF(1-29) amide?
A1: The modifications in [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) are designed to enhance its stability and prolong its biological activity. The N-terminal acetylation and the substitution of L-Alanine with D-Phenylalanine at position 2 make the peptide more resistant to enzymatic degradation, particularly by dipeptidylpeptidase-IV (DPP-IV), which rapidly cleaves the native peptide.[1] This increased stability results in a longer plasma half-life and enhanced potency.
Q2: How should I reconstitute and store the lyophilized [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) peptide?
A2: For optimal stability, it is crucial to follow proper reconstitution and storage procedures.
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in a small amount of a suitable solvent like sterile, high-purity water or a buffer. For cell culture applications, reconstituting in a small volume of dimethyl sulfoxide (DMSO) and then diluting with the appropriate sterile medium or buffer is a common practice.
-
Storage of Stock Solution: After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Q3: What are the main degradation pathways for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in solution?
A3: While the modifications in this analog significantly reduce enzymatic degradation, chemical degradation pathways remain a concern in aqueous solutions. The primary chemical degradation mechanisms for peptides include:
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids. For GRF analogs, the deamidation of the Asn8 residue is a known degradation pathway, leading to the formation of aspartate and isoaspartate variants, which can reduce biological activity. This process is pH and temperature-dependent.
-
Oxidation: Methionine (Met) and Cysteine (Cys) residues are susceptible to oxidation.
-
Hydrolysis: Cleavage of the peptide backbone can occur at acidic or alkaline pH, although this is generally slower than deamidation under typical experimental conditions.
Troubleshooting Guide
Issue 1: Loss of Biological Activity in Solution
If you observe a decrease or complete loss of the peptide's biological activity in your experiments, consider the following potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Confirm Peptide Integrity: Analyze your peptide solution using reverse-phase high-performance liquid chromatography (RP-HPLC) to check for the presence of the intact peptide and any degradation products. 2. Review Storage Conditions: Ensure that the reconstituted peptide has been stored at the recommended temperature and that freeze-thaw cycles have been minimized. 3. Use Freshly Prepared Solutions: For critical experiments, it is always best to use a freshly prepared working solution from a properly stored stock. |
| Incorrect Peptide Concentration | 1. Verify Quantification: Re-verify the concentration of your stock solution. 2. Accurate Reconstitution: Double-check that the lyophilized peptide was reconstituted with the correct volume of solvent. |
| Experimental Conditions | 1. pH of the Medium: The stability of the peptide is pH-dependent. Ensure the pH of your experimental buffer or medium is within a stable range for the peptide (ideally close to neutral). 2. Incubation Time and Temperature: Prolonged incubation at elevated temperatures (e.g., 37°C) can accelerate degradation. Consider performing a time-course experiment to determine the peptide's stability under your specific assay conditions. |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
The presence of unexpected peaks in your RP-HPLC chromatogram can indicate impurities or degradation products.
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Identify Degradation Products: If possible, use mass spectrometry (MS) coupled with HPLC to identify the mass of the unexpected peaks. This can help in identifying common degradation products like deamidated or oxidized forms. 2. Perform Forced Degradation Studies: To confirm that your HPLC method is stability-indicating, you can perform forced degradation studies by exposing the peptide to acidic, basic, oxidative, and thermal stress. This will help in confirming that the degradation products are well-separated from the main peptide peak. |
| Impurities from Synthesis | 1. Review Certificate of Analysis (CoA): Check the purity of the peptide lot from the manufacturer's CoA. 2. Contact Supplier: If you observe significant impurities that are not documented, contact the supplier for technical support. |
| Artifacts from Sample Preparation or HPLC System | 1. Run a Blank Gradient: Inject the sample solvent without the peptide to check for any system peaks or contamination. 2. Check Mobile Phase: Ensure that the mobile phase is properly prepared, filtered, and degassed. |
Quantitative Data on Stability
The following table provides estimated stability data for a closely related GRF analog, [Leu27] hGRF(1-32)NH2, in an aqueous solution at pH 7.4 and 37°C. This data can serve as a useful reference for understanding the stability of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), as the primary chemical degradation pathway (deamidation of Asn8) is conserved between these analogs.
| Peptide | Condition | Half-life (t½) | Primary Degradation Pathway |
| [Leu27] hGRF(1-32)NH2 | pH 7.4, 37°C | 202 hours | Deamidation of Asn8 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)
This protocol outlines a general method for assessing the stability of the peptide in solution.
1. Materials:
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Appropriate buffer for your stability study (e.g., phosphate, citrate)
-
RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
3. Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., water with a small amount of ACN if needed for solubility) at a known concentration (e.g., 1 mg/mL).
-
For the stability study, dilute the stock solution to the desired final concentration in the chosen buffer and incubation conditions (pH, temperature).
-
At each time point, take an aliquot of the sample for HPLC analysis. If necessary, quench any ongoing degradation by adding an equal volume of Mobile Phase A or by freezing immediately.
4. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-70% B (linear gradient)
-
35-40 min: 70-90% B (linear gradient)
-
40-45 min: 90% B (isocratic)
-
45-50 min: 90-10% B (linear gradient)
-
50-60 min: 10% B (isocratic - re-equilibration)
-
5. Data Analysis:
-
Integrate the peak areas of the intact peptide and any degradation products.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining peptide against time to determine the degradation kinetics and half-life.
Visualizations
Caption: Workflow for a typical in-solution peptide stability study.
Caption: Primary chemical degradation pathway of GRF analogs via deamidation of Asparagine-8.
Caption: Troubleshooting logic for loss of peptide biological activity.
References
unexpected off-target effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
Technical Support Center: [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected off-target effects of the synthetic peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide. This molecule is an analog of Growth Hormone-Releasing Factor (GRF) 1-29, also known as Sermorelin.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for [Ac-Tyr1,D-Phe2]GRF 1-29?
The primary, on-target effect of [Ac-Tyr1,D-Phe2]GRF 1-29 and other GHRH analogs is to act as an agonist at the Growth Hormone-Releasing Hormone Receptor (GHRH-R).[1] This receptor is primarily located on somatotroph cells in the anterior pituitary gland.[1] Binding of the analog stimulates the adenylate cyclase-cAMP signaling pathway, leading to the synthesis and pulsatile release of endogenous growth hormone (GH).[1][2] This mimics the natural physiological activity of GHRH.[2]
References
Technical Support Center: Improving the In Vivo Efficacy of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)
Welcome to the technical support center for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this potent Vasoactive Intestinal Peptide (VIP) antagonist and Growth Hormone-Releasing Factor (GRF) analog. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and what is its primary mechanism of action?
A1: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic peptide analog of Growth Hormone-Releasing Factor (GRF). It is distinguished by two key modifications: acetylation of the N-terminal Tyrosine and the substitution of L-Phenylalanine at position 2 with its D-isomer, D-Phenylalanine. These modifications enhance its stability. Its primary mechanism of action is as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptor, particularly the VPAC1 receptor.[1][2] It can also interact with GRF receptors, though its effects are context-dependent and can include partial agonist or antagonist activity.[1]
Q2: What are the main applications of this peptide in in vivo research?
A2: In in vivo studies, this peptide is primarily used to investigate the physiological roles of VIP by blocking its receptors. This includes studying its effects on the central nervous system, such as the regulation of the flexor reflex and its potential role in anxiety and depression.[3][4] It has also been used to study the involvement of VIP in the pituitary-adrenocortical axis and in vasodilation.[5]
Q3: How should I reconstitute and store the lyophilized peptide for in vivo use?
A3: For in vivo experiments, it is crucial to reconstitute the peptide under sterile conditions.
-
Reconstitution: Use a sterile, pyrogen-free solvent. While sterile water can be used, for peptides with hydrophobic characteristics, co-solvents may be necessary. A common practice is to dissolve the peptide in a small amount of a solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final concentration with a sterile buffer such as phosphate-buffered saline (PBS) or 0.9% saline.[6][7]
-
Storage of Stock Solutions: After reconstitution, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution.
Q4: What are some key considerations for designing an in vivo study with this peptide?
A4: Several factors should be considered for a successful in vivo experiment:
-
Animal Model: The choice of animal model (e.g., rat, mouse) can influence the outcome, as receptor affinity and peptide metabolism can vary between species.[7]
-
Route of Administration: The route of administration (e.g., intravenous, subcutaneous, intrathecal) will significantly impact the bioavailability and pharmacokinetic profile of the peptide.[3][5][6]
-
Dosage: A dose-response study is highly recommended to determine the optimal effective dose for your specific experimental model and endpoint.
-
Stability: Due to its peptide nature, in vivo stability can be a concern. The modifications in [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) enhance its stability compared to native GRF, but degradation can still occur.[8]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
Issue 1: Low or No Observed Efficacy
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosage | - Conduct a dose-escalation study to determine the optimal dose for your model. - Review literature for doses used in similar studies with this or related peptides. |
| Poor Bioavailability | - Consider a more direct route of administration (e.g., intravenous instead of subcutaneous). - Optimize the formulation to improve solubility and absorption. |
| Peptide Degradation | - Ensure proper handling and storage of the peptide to prevent degradation before administration. - Prepare fresh solutions for each experiment. - For subcutaneous or intraperitoneal injections, consider co-administration with protease inhibitors, although this requires careful validation. |
| Incorrect Formulation | - Verify the solubility of the peptide in your chosen vehicle at the desired concentration. - If solubility is an issue, consider using a different vehicle or adding a small percentage of a co-solvent like DMSO. |
| Receptor Subtype Specificity | - The peptide is a potent antagonist of VPAC1 receptors. Ensure that the physiological effect you are studying is mediated by this receptor subtype. |
Issue 2: High Variability in Experimental Results
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Peptide Preparation | - Standardize the reconstitution and dilution procedures. - Ensure complete dissolution of the peptide before administration. |
| Variable Administration Technique | - Ensure consistent and accurate administration of the peptide solution for all animals. - For injections, use a consistent site and depth. |
| Biological Variability | - Use a sufficient number of animals per group to account for biological variation. - Ensure that animals are of a similar age, weight, and genetic background. - Acclimatize animals to the experimental conditions before the study.[7] |
| Peptide Instability in Formulation | - Assess the stability of your peptide formulation over the duration of your experiment. - Avoid storing diluted peptide solutions for extended periods. |
Issue 3: Unexpected or Off-Target Effects
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Interaction with GRF Receptors | - Although primarily a VIP antagonist, this peptide is a GRF analog and may interact with GRF receptors, potentially leading to unexpected effects on growth hormone release or other GRF-mediated pathways. - Include control groups to assess the baseline effects of the peptide in your model. |
| Partial Agonist Activity | - In some systems, peptide antagonists can exhibit partial agonist activity, especially at high concentrations. - Perform a thorough dose-response analysis to identify a concentration that provides antagonism without significant agonism. |
| Non-Specific Binding | - At very high concentrations, peptides can exhibit non-specific binding to other receptors or proteins. - Use the lowest effective dose to minimize the risk of off-target effects. |
| Gastrointestinal Side Effects | - Some GRF analogs have been reported to cause gastrointestinal side effects, such as diarrhea, potentially through interaction with VIP receptors in the gut. - Monitor animals for any adverse effects and consider adjusting the dose or route of administration if necessary. |
Quantitative Data
The following tables summarize comparative data for GRF analogs to provide context for experimental design. Specific in vivo efficacy data for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is limited in publicly available literature, necessitating careful dose-finding studies.
Table 1: Comparative In Vivo Potency of GRF Analogs in Stimulating Growth Hormone (GH) Release in Female Calves
| Compound | Dose (µg/kg BW) | Route of Administration | Peak GH Concentration (Time to Peak) | Duration of Action |
| bGRF(1-29)-NH2 | 0.25 | Intravenous | Significant increase at 60 min | Returned to baseline within 2 hours |
| [D-Ala2, Ala15]-bGRF-29 | 0.25 | Intravenous | Significant increase at 180 min | Sustained elevation beyond 2 hours |
| [D-Ala2]-hGRF(1-29)-NH2 | 0.25 | Intravenous | Significant increase at 150 min | Intermediate between the other two |
Data adapted from a study in female calves, demonstrating that modifications to the GRF sequence can significantly enhance potency and duration of action.[9]
Table 2: Comparative In Vitro Stability of GRF Analogs in Porcine Plasma
| Compound | Half-life (t½) in Porcine Plasma | Primary Degradation Product |
| GRF(1-29)-NH2 | ~13 minutes | GRF(3-29)-NH2 |
| [Ala15]GRF(1-29)-NH2 | ~17 minutes | [Ala15]GRF(3-29)-NH2 |
| Cyclized (Asp8-Lys12) GRF analogs | > 2 hours | - |
Data from in vitro studies in porcine plasma, highlighting the rapid degradation of linear GRF analogs and the significant improvement in stability with cyclization.[8]
Experimental Protocols
The following are generalized protocols for in vivo studies with GRF analogs, which can be adapted for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
Protocol 1: Assessment of VIP Antagonism on the Nociceptive Flexor Reflex in Rats (Intrathecal Administration)
-
Animal Model: Decerebrate, spinalized, unanesthetized Sprague-Dawley rats.
-
Peptide Preparation: Reconstitute [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in sterile 0.9% saline to the desired stock concentration. Further dilute to the final working concentration with saline immediately before use.
-
Administration: Administer the peptide solution intrathecally (i.t.) via a catheter implanted in the subarachnoid space.
-
Experimental Procedure:
-
Establish a baseline nociceptive flexor reflex by applying a controlled stimulus (e.g., radiant heat) to the hind paw.
-
Administer VIP i.t. to facilitate the flexor reflex.
-
In a separate group of animals, pre-administer [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) i.t. at various doses prior to the VIP challenge.
-
Measure the flexor reflex response at regular intervals to assess the antagonistic effect of the peptide.
-
-
Endpoint Measurement: The magnitude of the flexor reflex, often measured as the electromyographic (EMG) activity of the biceps femoris muscle.
-
Data Analysis: Compare the VIP-induced facilitation of the flexor reflex in the presence and absence of the antagonist. A dose-dependent inhibition of the VIP effect would indicate successful antagonism.[3]
Protocol 2: Evaluation of Systemic VIP Antagonism (Subcutaneous Administration)
-
Animal Model: Male Wistar rats.
-
Peptide Preparation: Reconstitute [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in sterile 0.9% saline.
-
Administration: Administer a single bolus subcutaneous (s.c.) injection.
-
Experimental Procedure:
-
Acclimatize animals to handling and experimental procedures.
-
Administer the peptide or vehicle control (saline) via s.c. injection.
-
At specified time points (e.g., 1, 2, 4 hours post-injection), collect blood samples for hormone analysis.
-
To assess the antagonist's effect on stress-induced responses, a separate cohort of animals can be subjected to a stressor (e.g., cold stress) after peptide administration.
-
-
Endpoint Measurement: Plasma concentrations of hormones such as ACTH, aldosterone, and corticosterone, measured by radioimmunoassay (RIA).
-
Data Analysis: Compare the hormone levels between the peptide-treated and vehicle-treated groups under both basal and stressed conditions.
Visualizations
Signaling Pathways
Caption: VIP and GRF signaling pathways and the antagonistic action.
Experimental Workflow
Caption: A general experimental workflow for in vivo peptide studies.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low efficacy in vivo.
References
- 1. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An analogue of growth hormone releasing factor (GRF), (Ac-Try1, D-Phe2)-GRF-(1-29), specifically antagonizes the facilitation of the flexor reflex induced by intrathecal vasoactive intestinal peptide in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VIP antagonist [N-Ac-Tyr1,D-Phe2]-GRF-(1-29)-NH2: an inhibitor of vasodilation in the feline colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro stability of growth hormone releasing factor (GRF) analogs in porcine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of growth hormone-releasing hormone (GRF) analogs, bovine and rat GRF on growth hormone secretion in cattle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting conflicting data on [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting conflicting data surrounding the biological activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
Frequently Asked Questions (FAQs)
Q1: Is [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) a GHRH receptor agonist or a VIP receptor antagonist?
A1: The available data indicate that [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) exhibits dual activity. It is primarily characterized as a vasoactive intestinal peptide (VIP) receptor antagonist.[1][2][3][4][5] However, it also possesses weak partial agonist activity at the growth hormone-releasing hormone (GHRH) receptor.[4] This dual pharmacology is a critical source of conflicting experimental outcomes.
Q2: Why do I observe GHRH-like effects in my experiment when using this compound as a VIP antagonist?
A2: The weak GHRH agonist activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) can lead to observable GHRH-like effects, particularly at higher concentrations or in systems highly sensitive to GHRH receptor stimulation.[4] It is crucial to carefully titrate the concentration of the compound to a range where it effectively antagonizes VIP receptors with minimal agonistic effect on GHRH receptors.
Q3: I am not seeing any VIP antagonistic effects in my experimental model. Is the compound inactive?
A3: While the compound is a known VIP antagonist, its effectiveness can be species- and tissue-specific. For instance, one study found it to be ineffective as a VIP antagonist in rabbit enteric smooth muscle, which may indicate differences in VIP receptor subtypes or structures between species.[6] Before concluding that the compound is inactive, it is essential to verify its activity in a well-characterized positive control system, such as rat pancreatic membranes.[5]
Q4: What are the key experimental factors that can influence the observed activity of this peptide?
A4: Several experimental variables can significantly impact the observed effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). These include:
-
Concentration: The concentration used will determine the extent of VIP antagonism versus GHRH agonism.
-
Experimental Model: The species, tissue, and cell type used are critical, as receptor subtypes and densities can vary.[6]
-
Assay Type: The specific endpoint being measured (e.g., cAMP accumulation, hormone secretion, muscle relaxation) will influence the interpretation of the results.
-
Peptide Integrity: Proper handling and storage of the peptide are crucial to ensure its stability and activity.
Troubleshooting Guides
Issue 1: Unexpected Agonist Activity Observed
Possible Cause: The concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) used is high enough to activate GHRH receptors, masking its intended VIP antagonistic effect.[4]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the optimal concentration range for VIP antagonism with minimal GHRH agonism in your specific model.
-
Use a GHRH Receptor Antagonist: As a control, co-incubate your system with a specific GHRH receptor antagonist, such as [Ac-Tyr1,D-Arg2]-GRF (1-29) amide, to block any potential GHRH-mediated effects.[7][8]
-
Lower the Concentration: If possible, lower the concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to a level where it selectively antagonizes VIP receptors.
Issue 2: Lack of VIP Antagonistic Activity
Possible Cause: The experimental model (species or tissue) may have VIP receptors that are not effectively blocked by this specific antagonist.[6]
Troubleshooting Steps:
-
Positive Control Experiment: Validate your batch of the peptide in a well-established system where its VIP antagonistic activity is documented, such as rat pancreatic plasma membranes.[5]
-
Receptor Subtype Analysis: If possible, characterize the VIP receptor subtypes (VPAC1, VPAC2) present in your experimental model. The antagonist may exhibit selectivity for a specific subtype.
-
Consider Alternative Antagonists: If the issue persists, consider using a different VIP receptor antagonist with a distinct pharmacological profile.
Data Presentation
Table 1: Conflicting Biological Activities of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
| Activity | Receptor Target | Observed Effect | Experimental Model | Reference |
| VIP Antagonist | VIP Receptor | Inhibition of VIP-induced adenylate cyclase stimulation | Rat pancreatic plasma membranes | [5] |
| VIP Antagonist | VIP Receptor | Inhibition of [125I]iodo-VIP binding | Rat pancreatic plasma membranes | [5] |
| VIP Antagonist | VIP Receptor | Antagonized facilitation of the flexor reflex induced by VIP | Rat spinal cord (in vivo) | [9] |
| Weak GHRH Agonist | GHRH Receptor | Weak stimulation of adenylate cyclase | Not specified | [4] |
| Ineffective VIP Antagonist | VIP Receptor | Did not alter the inhibitory effects of VIP on smooth muscle proliferation | Rabbit enteric smooth muscle | [6] |
Experimental Protocols
Key Experiment 1: Adenylate Cyclase Activity in Rat Pancreatic Membranes
-
Objective: To determine the effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on VIP- and GRF-stimulated adenylate cyclase activity.
-
Methodology:
-
Preparation of pancreatic plasma membranes from male Wistar rats.
-
Incubation of the membranes with ATP, an ATP-regenerating system, and the phosphodiesterase inhibitor isobutylmethylxanthine.
-
Addition of VIP or GRF in the presence or absence of varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
-
Incubation for a defined period at a controlled temperature.
-
Termination of the reaction and measurement of cyclic AMP (cAMP) levels using a radioimmunoassay or other suitable method.
-
-
Reference: Waelbroeck et al., Endocrinology, 1985.[5]
Key Experiment 2: In Vivo Flexor Reflex in Rats
-
Objective: To assess the in vivo VIP antagonistic activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
-
Methodology:
-
Use of decerebrate, spinalized, unanesthetized rats.
-
Intrathecal (i.t.) administration of VIP to facilitate the nociceptive flexor reflex.
-
Pre-administration of varying doses of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) via i.t. injection.
-
Measurement of the flexor reflex in response to a noxious stimulus.
-
-
Reference: Oku et al., Neuropeptides, 1991.[9]
Visualizations
References
- 1. genecards.org [genecards.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. karger.com [karger.com]
- 4. scispace.com [scispace.com]
- 5. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An analogue of growth hormone releasing factor (GRF), (Ac-Try1, D-Phe2)-GRF-(1-29), specifically antagonizes the facilitation of the flexor reflex induced by intrathecal vasoactive intestinal peptide in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in experiments with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and what is its primary mechanism of action?
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of the N-terminal fragment of human Growth Hormone-Releasing Factor (GRF). Key modifications, including the acetylation of the N-terminus and the substitution of L-Phenylalanine at position 2 with its D-isomer, enhance its stability and alter its biological activity.[1] Its primary recognized function is as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.[2] It has been shown to inhibit both VIP- and GRF-stimulated adenylate cyclase activity.[2] While it is a GRF analog, it has been reported to have weak partial agonist activity at the GRF receptor in some systems.[3]
Q2: How should I properly store and handle the lyophilized peptide and its reconstituted solutions?
Proper storage and handling are critical to maintain the peptide's integrity and biological activity.
| Condition | Lyophilized Peptide | Reconstituted Solution |
| Long-term Storage | Store at -20°C or colder, desiccated. | Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Short-term Storage | N/A | Store at 2-8°C for a few days. |
Handling Precautions:
-
Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the peptide.
Q3: What is the best way to reconstitute the peptide?
The solubility of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is up to 2 mg/ml in water.[4] However, for cell culture applications, where solubility in aqueous buffers can be poor for similar peptides, a common practice is to first dissolve the peptide in a small amount of a sterile organic solvent like DMSO, and then dilute it to the final working concentration with the desired sterile culture medium or buffer.
Reconstitution Protocol:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the calculated volume of the chosen solvent (e.g., sterile water or DMSO) to achieve a desired stock solution concentration (e.g., 1 mM).
-
Gently vortex or sonicate to ensure the peptide is fully dissolved.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of the Peptide
Problem: The peptide does not dissolve completely or precipitates out of solution upon dilution.
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the peptide | Peptides with hydrophobic residues can have limited solubility in aqueous solutions.[5][6] 1. Use of an organic solvent: Try reconstituting the peptide in a small amount of DMSO or another suitable organic solvent before diluting with your aqueous buffer. 2. Adjusting pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.[5] |
| Aggregation | Hydrophobic interactions can lead to peptide aggregation, especially at high concentrations.[7][8] 1. Work with lower concentrations: Prepare a more dilute stock solution. 2. Sonication: Brief sonication can sometimes help to break up aggregates. 3. Incorporate solubilizing agents: In some cases, the addition of chaotropic agents like guanidinium chloride or urea can help, but their compatibility with the experimental system must be considered. |
Issue 2: Loss of Biological Activity
Problem: The peptide shows reduced or no biological activity in the experiment.
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | Peptides are susceptible to enzymatic degradation, especially in the presence of serum.[9] The modifications in [Ac-Tyr1,D-Phe2]GRF 1-29, amide are designed to increase stability, but degradation can still occur over time or under harsh conditions. 1. Use freshly prepared solutions: Prepare working solutions immediately before use. 2. Check for degradation: Analyze the peptide solution by RP-HPLC and/or mass spectrometry to confirm the integrity of the peptide.[10] 3. Perform a stability study: If incubating for long periods, determine the peptide's half-life under your specific experimental conditions (e.g., in your cell culture medium with serum). |
| Incorrect Peptide Concentration | 1. Verify reconstitution: Double-check the calculations used for reconstituting the lyophilized peptide. 2. Confirm stock concentration: If possible, determine the concentration of your stock solution using a quantitative amino acid analysis or a validated HPLC method. |
| Experimental Design Flaw | 1. Receptor expression: Confirm that your cell line or animal model expresses the target VIP receptors (VPAC1 and/or VPAC2). 2. Dose-response curve: Perform a dose-response experiment to ensure you are using a concentration within the active range for your specific system. |
Issue 3: Unexpected Results in Cell-Based Assays
Problem: Inconsistent or unexpected cellular responses are observed.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | While primarily a VIP antagonist, this peptide is a GRF analog and may have weak partial agonist effects on the GHRH receptor in some systems.[3] 1. Use appropriate controls: Include a control with a different VIP antagonist if possible. 2. Characterize the response: Perform dose-response curves and consider using a GHRH receptor antagonist in parallel to dissect the observed effects. |
| Cell culture conditions | 1. Serum interference: Components in serum can bind to the peptide or degrade it. Consider using serum-free medium for the duration of the peptide treatment if possible. 2. Cell health: Ensure cells are healthy and in the logarithmic growth phase. |
Experimental Protocols
Protocol 1: In Vitro VIP Antagonism Assay (Adenylate Cyclase Activity)
This protocol is a general guideline for assessing the VIP antagonist activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide by measuring its ability to inhibit VIP-induced cAMP production.
Materials:
-
Cells expressing VIP receptors (e.g., a cell line transfected with VPAC1 or VPAC2).
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
-
Vasoactive Intestinal Peptide (VIP).
-
Cell culture medium (serum-free for the assay).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Starvation: The next day, replace the growth medium with serum-free medium and incubate for 1-2 hours to establish a baseline.
-
Pre-incubation with Antagonist: Add varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to the wells. Include a vehicle control. Incubate for 15-30 minutes at 37°C.
-
Stimulation with Agonist: Add a fixed concentration of VIP (a concentration that gives a submaximal stimulation of cAMP production, e.g., EC80) to the wells.
-
Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of the antagonist to determine the IC50 value.
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This is a general method for assessing the purity of the peptide and detecting potential degradation products.
| Parameter | Recommended Setting |
| Column | C18, 3-5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN) |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 30-40°C |
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 2. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
how to control for variability in [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to control for variability in studies involving [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
Frequently Asked Questions (FAQs)
Q1: What is [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and what are its key structural modifications?
A1: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of the human Growth Hormone-Releasing Factor (GRF) fragment 1-29.[1] It has been modified to enhance its stability and potency.[1] The key modifications are:
-
Acetylation (Ac) at the N-terminal Tyrosine (Tyr) at position 1. This reduces enzymatic degradation by aminopeptidases.
-
D-Phenylalanine (D-Phe) substitution for the native L-Alanine at position 2. This modification significantly increases resistance to degradation by dipeptidyl peptidase-IV (DPP-IV).
-
Amidation at the C-terminus, which also contributes to increased stability.[1]
These changes prolong the biological half-life of the peptide compared to the native GRF (1-29).[1]
Q2: What are the primary mechanisms of action for this peptide analog?
A2: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is known to act as a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.[2][3][4] While it is an analog of GRF, the modifications, particularly the D-Phe at position 2, confer this VIP antagonistic activity.[2] It can be used in studies to block the effects of VIP. It may also retain some activity at the GRF receptor, potentially influencing Growth Hormone (GH) release, though this is often weaker than its VIP antagonism.[5]
Q3: How should I properly store and handle the lyophilized peptide and its solutions to minimize variability?
A3: Proper storage and handling are critical to prevent degradation and ensure consistent results.
| Condition | Lyophilized Peptide | Reconstituted Solution |
| Storage Temperature | Store at -20°C or -80°C for long-term stability.[6][7] | Aliquot into single-use volumes and store at -20°C or -80°C.[6][8] |
| Handling | Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[5] Weigh out the required amount quickly in a clean environment. | Avoid repeated freeze-thaw cycles.[8] Use sterile, nuclease-free buffers for reconstitution.[7] |
| Light Exposure | Store protected from light. | Store in light-protected tubes. |
Q4: What is "net peptide content" and why is it important for accurate dosing?
A4: Lyophilized peptides are never 100% pure peptide. They contain counter-ions (like TFA from purification), adsorbed water, and other impurities.[9] The net peptide content (NPC) is the actual percentage of the peptide by weight in the lyophilized powder. It is crucial to know the NPC to calculate the correct amount of powder to weigh for a desired peptide concentration. The NPC is typically determined by the manufacturer using Amino Acid Analysis (AAA) and should be reported on the Certificate of Analysis (CoA).[9] Failing to account for NPC is a major source of variability in experimental results.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
You are observing variable or no response in your cell-based experiments (e.g., cAMP accumulation assays, cell proliferation studies).
Possible Causes & Solutions:
-
Peptide Degradation: The peptide may have degraded due to improper storage or handling.
-
Solution: Always use a fresh vial of peptide or a new aliquot from a properly stored stock solution. Verify the integrity of your peptide stock using RP-HPLC.
-
-
Incorrect Peptide Concentration: The actual concentration of your working solution may be different from the calculated concentration.
-
Solution: Re-verify your calculations, ensuring you have accounted for the net peptide content from the Certificate of Analysis. If in doubt, re-quantify the peptide concentration of your stock solution.[10]
-
-
Low Receptor Expression: The cell line you are using may not express the target receptor (e.g., VIP receptor) at sufficient levels.
-
Solution: Confirm receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
-
Assay Protocol Issues: Inconsistent incubation times, cell passage numbers, or reagent preparation can introduce variability.
-
Solution: Standardize your assay protocol. Use cells within a defined low passage number range, ensure consistent incubation times and temperatures, and prepare fresh reagents for each experiment.[11]
-
Detailed Protocol: Verifying Peptide Integrity by RP-HPLC
This protocol provides a general method to assess the purity and identify potential degradation of your peptide stock.
-
Sample Preparation:
-
Reconstitute a small, accurately weighed amount of lyophilized peptide in a suitable solvent (e.g., 0.1% TFA in water) to a known concentration (e.g., 1 mg/mL).
-
Dilute your stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A typical gradient might be 5-65% Mobile Phase B over 30 minutes. This may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Column Temperature: 30-40°C.[9]
-
-
Data Analysis:
-
Compare the chromatogram of your current peptide solution to a reference chromatogram from a fresh, validated batch if available.
-
Assess the purity by calculating the area of the main peptide peak as a percentage of the total peak area. A significant decrease in purity or the appearance of new peaks suggests degradation.
-
Issue 2: High Variability in In Vivo Study Outcomes
You are observing significant scatter in data points (e.g., growth hormone levels, blood glucose) in your animal studies.
Possible Causes & Solutions:
-
Biological Variability: Animals, even of the same strain, exhibit natural physiological differences.
-
Peptide Stability In Vivo: The peptide may be rapidly cleared or degraded in circulation.
-
Solution: While [Ac-Tyr1,D-Phe2]GRF 1-29 is designed for stability, its half-life can still be a factor. Conduct a preliminary pharmacokinetic study to understand its stability and clearance rate in your animal model.
-
-
Dosing and Administration Inconsistency: Inaccurate dosing or inconsistent administration technique can lead to high variability.
-
Solution: Ensure accurate and consistent dosing for all animals. For subcutaneous injections, rotate the injection sites to prevent local tissue irritation.[11]
-
-
Animal Stress: Stress from handling or procedures can significantly impact endocrine readouts.
-
Solution: Handle animals consistently and gently. Allow for an adequate acclimatization period before initiating the study.[11]
-
Detailed Protocol: In Vitro Plasma Stability Assay
This protocol helps determine the stability of the peptide in plasma, providing an indication of its likely in vivo stability.
-
Materials:
-
Freshly collected plasma (e.g., from rat, mouse, or human) containing anticoagulants (e.g., heparin or EDTA).
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide stock solution.
-
Precipitating solution (e.g., acetonitrile with 1% TFA).
-
Thermomixer or water bath at 37°C.
-
-
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the peptide stock solution into the plasma to a final concentration (e.g., 10 µg/mL). Mix gently.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL).
-
Immediately add the aliquot to a tube containing a 2-3 fold excess of cold precipitating solution to stop enzymatic reactions and precipitate plasma proteins.
-
Vortex vigorously for 30 seconds and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC (using the protocol described above) or LC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.
-
Visual Guides
Signaling Pathway
Caption: GHRH receptor signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. polypeptide.com [polypeptide.com]
- 3. Growth hormone assays: current methodologies and their limitations | springermedicine.com [springermedicine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medium.com [medium.com]
- 6. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Variability in growth hormone stimulation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedgrid.com [biomedgrid.com]
addressing poor solubility of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in aqueous solutions?
A1: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is reported to be soluble in water up to 2 mg/mL.[1][2] However, achieving this solubility can be dependent on the purity of the peptide, the pH of the solution, and the reconstitution technique.
Q2: I am observing incomplete dissolution of the peptide in water. What could be the cause?
A2: Incomplete dissolution can be due to several factors, including the formation of aggregates, suboptimal pH of the solvent, or using an inappropriate reconstitution method. It is also possible that the peptide has started to degrade if not stored properly.
Q3: Is it recommended to use organic solvents to dissolve this peptide?
A3: For peptides with poor aqueous solubility, a common practice is to first dissolve the peptide in a small amount of a sterile organic solvent such as dimethyl sulfoxide (DMSO) and then slowly dilute it with the desired aqueous buffer.
Q4: How should I store the lyophilized peptide and the reconstituted solution?
A4: Lyophilized [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) should be stored desiccated at -20°C.[2] Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Short-term storage of the reconstituted solution (a few days) can be at 2-8°C.
Q5: Can I sonicate the peptide solution to aid dissolution?
A5: While sonication can sometimes help in dissolving stubborn particles, it should be used with caution as it can potentially lead to peptide degradation or aggregation. Gentle vortexing or swirling is generally preferred. If sonication is used, it should be brief and performed in a cold water bath.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
| Problem | Possible Cause | Recommended Solution |
| Peptide does not dissolve in water | - Peptide has formed aggregates.- pH of the water is not optimal for solubility.- Incorrect reconstitution technique. | - Allow the peptide to equilibrate to room temperature before adding solvent.- Try adjusting the pH of the solvent. For acidic peptides, a basic buffer may help, and for basic peptides, an acidic buffer may be required. (Note: The isoelectric point of this specific peptide is not readily available, so empirical testing may be needed).- First, dissolve the peptide in a minimal amount of DMSO, then slowly add the aqueous buffer while gently vortexing. |
| Precipitate forms after adding aqueous buffer to the DMSO stock | - The peptide is not soluble at the final concentration in the aqueous buffer.- The buffer composition is incompatible with the peptide. | - Reduce the final concentration of the peptide in the aqueous solution.- Try a different buffer system. Common buffers include phosphate-buffered saline (PBS), Tris-buffered saline (TBS), or cell culture media.- Ensure the DMSO concentration in the final solution is low (typically <1%) as it can be toxic to cells. |
| Loss of biological activity | - Peptide degradation due to improper storage or handling.- Multiple freeze-thaw cycles of the reconstituted solution.- Adsorption of the peptide to the vial surface. | - Store the lyophilized peptide and reconstituted aliquots at the recommended temperatures.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Use low-protein-binding microcentrifuge tubes for storage and dilution. |
| Inconsistent experimental results | - Inaccurate peptide concentration due to incomplete dissolution or adsorption.- Degradation of the peptide in the experimental medium. | - Ensure the peptide is fully dissolved before use.- Prepare fresh dilutions for each experiment from a frozen stock aliquot.- Consider the stability of the peptide in your specific experimental conditions (e.g., temperature, presence of proteases). |
Quantitative Solubility Data
While comprehensive quantitative solubility data in various organic solvents for the human form of this peptide is not widely published, the following table summarizes the available information.
| Solvent | Reported Solubility |
| Water | Soluble up to 2 mg/mL[1][2] |
| Dimethyl Sulfoxide (DMSO) | Commonly used as a primary solvent for poorly soluble peptides. Specific quantitative data for this peptide is not available, but it is a recommended starting point. |
Experimental Protocols
Protocol 1: Reconstitution of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)
Materials:
-
Lyophilized [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) vial
-
Sterile, nuclease-free water or desired sterile buffer (e.g., PBS)
-
Sterile DMSO (optional, for difficult to dissolve peptides)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized peptide to come to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture inside the vial.
-
Solvent Addition:
-
Aqueous Solvent: Gently tap the vial to ensure all the powder is at the bottom. Using a sterile pipette, slowly add the calculated volume of sterile water or buffer down the side of the vial.
-
Organic Solvent (if necessary): If the peptide does not readily dissolve in the aqueous solvent, first dissolve it in a minimal amount of sterile DMSO (e.g., 10-50 µL).
-
-
Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause aggregation. If necessary, let the vial sit at room temperature for a few minutes to allow for complete dissolution.
-
Dilution (if using organic solvent): If the peptide was dissolved in DMSO, slowly add the desired aqueous buffer to the DMSO solution while gently mixing to reach the final desired concentration. Ensure the final DMSO concentration is compatible with your downstream experiments.
-
Aliquoting and Storage: Once the peptide is fully dissolved, aliquot the solution into sterile, single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Assay for VIP Antagonism
This protocol provides a general workflow to assess the antagonistic activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on VIP-induced signaling.
Materials:
-
Cells expressing the Vasoactive Intestinal Peptide Receptor 1 (VPAC1) or VPAC2.
-
Cell culture medium and supplements.
-
Vasoactive Intestinal Peptide (VIP).
-
Reconstituted [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) stock solution.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
cAMP assay kit.
Procedure:
-
Cell Seeding: Seed the cells in a suitable multi-well plate at a density that allows for optimal growth and response.
-
Cell Starvation (optional): Depending on the cell type and assay, you may need to starve the cells in serum-free medium for a few hours prior to the experiment to reduce basal signaling.
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Add different concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C. Include a vehicle control (assay buffer with the same final concentration of solvent used for the antagonist).
-
VIP Stimulation: Add a fixed concentration of VIP (typically at its EC50 or EC80 for cAMP production) to the wells already containing the antagonist.
-
Incubation: Incubate the plate for a specific time (e.g., 10-15 minutes) at 37°C to allow for VIP-induced signaling.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).
Visualizations
Caption: GHRH Signaling Pathway.
Caption: Experimental Workflow for VIP Antagonism Assay.
Caption: VIP Signaling and Antagonism.
References
Validation & Comparative
A Comparative Analysis of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide and Native GRF(1-29) in Growth Hormone Regulation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the synthetic peptide analog [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and the native human Growth Hormone-Releasing Factor fragment, GRF(1-29). This analysis focuses on their distinct biological activities, receptor interactions, and signaling pathways, supported by experimental data.
The native peptide, GRF(1-29), is a potent stimulator of growth hormone (GH) secretion from the anterior pituitary. In contrast, the modified analog, [Ac-Tyr1,D-Phe2]GRF 1-29, amide, is primarily characterized as a vasoactive intestinal peptide (VIP) receptor antagonist, exhibiting only weak partial agonist activity at the GRF receptor. This fundamental difference in their primary biological roles dictates their applications in research and potential therapeutic development.
Executive Summary of Key Differences
| Feature | Native GRF(1-29) | [Ac-Tyr1,D-Phe2]GRF 1-29, amide |
| Primary Biological Activity | Potent agonist of the GRF receptor, stimulating GH release. | Potent antagonist of the VIP receptor; weak partial agonist of the GRF receptor.[1] |
| Receptor Binding | High affinity for the GRF receptor. | High affinity for the VIP receptor; lower affinity for the GRF receptor. |
| Signaling Pathway Activation | Strongly activates the Gs-adenylyl cyclase-cAMP pathway upon binding to the GRF receptor. | Primarily antagonizes VIP-mediated signaling; weakly stimulates the GRF receptor-mediated cAMP production. |
| Effect on Growth Hormone Release | Strong stimulation of GH synthesis and secretion. | Minimal to no direct stimulation of GH release; may inhibit GRF-stimulated GH release at high concentrations. |
In-Depth Biological Activity and Efficacy
Native GRF(1-29) acts as a full agonist at the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a G-protein coupled receptor (GPCR) located on somatotroph cells in the anterior pituitary. This interaction initiates a signaling cascade that leads to the synthesis and release of growth hormone.
Conversely, [Ac-Tyr1,D-Phe2]GRF 1-29, amide is a more complex actor. Its primary role, as established in multiple studies, is that of a VIP receptor antagonist. However, due to its structural similarity to GRF(1-29), it also interacts with the GHRH-R, but as a weak partial agonist. This means that while it can bind to the receptor, it elicits a much weaker response compared to the native peptide and can competitively inhibit the binding and action of the full agonist, native GRF(1-29).
Quantitative Comparison of In Vitro Activity
The following table summarizes the available data on the in vitro activity of both peptides.
| Parameter | Native GRF(1-29) | [Ac-Tyr1,D-Phe2]GRF 1-29, amide | Reference |
| Receptor Target | GHRH-R | VIP Receptor (primary), GHRH-R (secondary) | [1] |
| GHRH-R Activity | Full Agonist | Weak Partial Agonist | [1] |
| VIP Receptor Activity | No significant activity | Antagonist | [1] |
Signaling Pathways
The signaling pathways for both peptides at the GHRH receptor are depicted below. While native GRF(1-29) is a strong activator of this pathway, [Ac-Tyr1,D-Phe2]GRF 1-29, amide is a weak activator.
Figure 1: GHRH Receptor Signaling Pathway.
Experimental Protocols
Adenylyl Cyclase Activity Assay
This assay is crucial for determining the agonistic or antagonistic properties of GRF analogs.
Objective: To measure the production of cyclic AMP (cAMP) in response to peptide stimulation in a preparation of pituitary membranes.
Methodology:
-
Membrane Preparation: Anterior pituitaries are homogenized in a buffered solution and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.
-
Assay Incubation: The membrane preparation is incubated with the test peptides (native GRF(1-29) or [Ac-Tyr1,D-Phe2]GRF 1-29, amide) at various concentrations. The incubation mixture also contains ATP (the substrate for adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is measured using a competitive binding assay or other sensitive detection methods.
-
Data Analysis: The concentration-response curves are plotted to determine the maximal response (efficacy) and the concentration required for half-maximal activation (EC50, potency). For antagonists, the ability to inhibit the response to a known agonist is measured to determine the inhibitory constant (Ki or IC50).
Figure 2: Adenylyl Cyclase Assay Workflow.
Conclusion
The comparison between native GRF(1-29) and [Ac-Tyr1,D-Phe2]GRF 1-29, amide highlights the critical role of specific amino acid residues in determining the biological activity of peptide hormones. While native GRF(1-29) is a potent and specific agonist for the GHRH receptor, the N-terminal modifications in [Ac-Tyr1,D-Phe2]GRF 1-29, amide shift its primary activity towards VIP receptor antagonism, with only weak residual agonistic activity at the GHRH receptor. This makes the modified analog a valuable tool for studying VIP signaling pathways, but not a suitable candidate for applications requiring the stimulation of growth hormone release. Researchers and drug developers should select the appropriate peptide based on the specific biological question and desired outcome.
References
Validation of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) as a VIP Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) with other known Vasoactive Intestinal Peptide (VIP) antagonists. The performance of these molecules is evaluated based on experimental data from receptor binding and functional assays. Detailed methodologies for the key experiments are provided to support the validation of [Ac-Tyr1,D-Phe2]GRF 1-29 as a VIP antagonist.
Executive Summary
Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a crucial role in a wide range of physiological processes. Consequently, the development of specific antagonists for VIP receptors (VPAC1 and VPAC2) is of significant interest for therapeutic applications. This guide focuses on the validation of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), a growth hormone-releasing factor (GRF) analogue, as a VIP antagonist.[1][2][3][4][5] Through a comparative analysis with other established VIP antagonists such as [D-p-Cl-Phe6,Leu17]-VIP, PG 97-269, and VIPhyb, this document outlines the binding affinities and functional potencies that substantiate the antagonistic properties of [Ac-Tyr1,D-Phe2]GRF 1-29.
Comparative Analysis of VIP Antagonists
The antagonistic properties of [Ac-Tyr1,D-Phe2]GRF 1-29 have been demonstrated through competitive inhibition of radiolabeled VIP binding and functional blockade of VIP-induced intracellular signaling.[6] The following tables summarize the quantitative data available for [Ac-Tyr1,D-Phe2]GRF 1-29 and other prominent VIP antagonists.
Table 1: Receptor Binding Affinity (IC50) of VIP Antagonists
| Antagonist | Cell/Tissue Type | Receptor Target | IC50 (nM) | Reference |
| [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) | Rat Peritoneal Macrophages | VIP Receptors | 354.8 ± 21.2 | [6] |
| Mouse Peritoneal Macrophages | VIP Receptors | 251 ± 19.2 | [6] | |
| [D-p-Cl-Phe6,Leu17]-VIP | Rat Peritoneal Macrophages | VIP Receptors | 125.8 ± 13.2 | [6] |
| Mouse Peritoneal Macrophages | VIP Receptors | 110.8 ± 10.7 | [6] | |
| PG 97-269 | CHO cells expressing human VPAC1 | VPAC1 | 2 | |
| CHO cells expressing rat VPAC1 | VPAC1 | 10 | ||
| VIPhyb | MDA-MB-231 breast cancer cells | VIP Receptors | 500 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of antagonist required to inhibit 50% of the specific binding of a radiolabeled VIP analogue.
Table 2: Functional Antagonist Potency (Ki) of VIP Antagonists
| Antagonist | Assay Type | Cell/Tissue Type | Receptor Target | Ki (nM) | Reference |
| [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) | cAMP Accumulation | Rat & Mouse Peritoneal Macrophages | VIP Receptors | Not explicitly quantified, but demonstrated a rightward shift in VIP dose-response curve | [6] |
| PG 97-269 | Adenylate Cyclase Activity | CHO cells expressing human VPAC1 | VPAC1 | 2 ± 1 | |
| Adenylate Cyclase Activity | CHO cells expressing rat VPAC1 | VPAC1 | 15 ± 5 |
Ki (inhibitory constant) values represent the concentration of a competitive antagonist that occupies 50% of the receptors in the absence of the agonist.
Experimental Protocols
The validation of [Ac-Tyr1,D-Phe2]GRF 1-29 as a VIP antagonist relies on established in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
Objective: To determine the ability of an antagonist to compete with a radiolabeled ligand for binding to VIP receptors.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing VIP receptors (e.g., peritoneal macrophages) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a microplate, combine a fixed amount of membrane protein (e.g., 50-100 µg) with a constant concentration of radiolabeled VIP (e.g., [125I]VIP) at a concentration near its Kd.
-
Add increasing concentrations of the unlabeled antagonist ([Ac-Tyr1,D-Phe2]GRF 1-29 or other comparators).
-
For determining non-specific binding, add a high concentration of unlabeled VIP (e.g., 1 µM) to a set of wells.
-
Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Functional Assay: cAMP Accumulation
Objective: To assess the ability of an antagonist to inhibit the VIP-induced increase in intracellular cyclic AMP (cAMP).
Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing functional VIP receptors (e.g., peritoneal macrophages, CHO cells transfected with VPAC receptors) in appropriate media.
-
Plate the cells in multi-well plates and allow them to adhere overnight.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with increasing concentrations of the antagonist ([Ac-Tyr1,D-Phe2]GRF 1-29 or other comparators) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of VIP (typically the EC80 concentration) for a defined time (e.g., 10-20 minutes).
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the inhibition of VIP-stimulated cAMP production.
-
To confirm competitive antagonism, perform a Schild analysis by measuring the dose-response curve of VIP in the presence of different fixed concentrations of the antagonist. A rightward parallel shift in the VIP dose-response curve is indicative of competitive antagonism.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the VIP signaling pathway and the general workflow for validating a VIP antagonist.
Caption: VIP Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for VIP Antagonist Validation.
Conclusion
The available data robustly supports the characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) as a competitive antagonist of VIP receptors. Its ability to inhibit radiolabeled VIP binding and to block VIP-mediated cAMP production is well-documented. While direct comparative studies against a wide range of antagonists in a single standardized assay are limited, the existing data allows for a meaningful comparison. [Ac-Tyr1,D-Phe2]GRF 1-29 demonstrates a potency in the nanomolar range, comparable to other established VIP antagonists like [D-p-Cl-Phe6,Leu17]-VIP. Further studies are warranted to fully elucidate its receptor subtype selectivity and in vivo efficacy, which will be crucial for its potential development as a therapeutic agent. This guide provides the foundational data and methodologies to aid researchers in these future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VIP antagonist [N-Ac-Tyr1,D-Phe2]-GRF-(1-29)-NH2: an inhibitor of vasodilation in the feline colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VIP Antagonist [Ac-Tyr1,D-Phe2] / GRF(1-29)NH2 - Echelon Biosciences [echelon-inc.com]
- 5. Vasoactive | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Characterization of VIP receptor-effector system antagonists in rat and mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of [Ac-Tyr1,D-Phe2]GRF 1-29 and Other GRF Analogs in Stimulating Growth Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the growth hormone (GH)-releasing properties of the synthetic Growth Hormone-Releasing Factor (GRF) analog, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), with other notable GRF analogs. The information presented is collated from various experimental studies to aid researchers in understanding the structure-activity relationships and therapeutic potential of these compounds.
Overview of GRF Analogs and Their Mechanism of Action
Growth Hormone-Releasing Factor (GRF), a hypothalamic peptide, is the principal stimulator of GH synthesis and secretion from the anterior pituitary gland. The biological activity of the full-length 44-amino acid peptide resides primarily within its N-terminal 1-29 fragment. Consequently, synthetic analogs of GRF(1-29) have been extensively developed to enhance potency, prolong half-life, and improve therapeutic efficacy.
The primary mechanism of action for GRF and its agonistic analogs involves binding to the GRF receptor on pituitary somatotrophs. This interaction activates a G-protein-coupled receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The cAMP signaling pathway, in conjunction with the phospholipase C (PLC) pathway, culminates in the transcription of the GH gene and the pulsatile release of stored GH.
Comparative Efficacy of GRF Analogs
The potency and efficacy of GRF analogs in stimulating GH release are influenced by modifications to the peptide backbone, which can alter receptor binding affinity and resistance to enzymatic degradation. The following table summarizes the relative potencies of [Ac-Tyr1,D-Phe2]GRF 1-29 and other key GRF analogs based on available in vivo and in vitro data.
| GRF Analog | Modification(s) | Relative Potency (Compared to hGRF(1-29)-NH2) | Key Findings |
| [Ac-Tyr1,D-Phe2]GRF 1-29, amide | N-terminal acetylation, D-Phenylalanine at position 2 | Partial Agonist / Weak Agonist | Acts as a partial agonist for the GRF receptor and is also a Vasoactive Intestinal Peptide (VIP) receptor antagonist.[1] Its GH-releasing activity is comparatively low. |
| hGRF(1-29)-NH2 | - | 1 (Reference) | The standard for comparison of GRF analog potency. |
| [D-Ala2]-hGRF(1-29)-NH2 | D-Alanine at position 2 | ~50x (in rats) | Significantly more potent due to increased resistance to dipeptidyl peptidase-IV (DPP-IV) cleavage.[2] |
| [N-Ac]-hGRF(1-29)-NH2 | N-terminal acetylation | ~12x (in rats) | N-terminal acetylation enhances potency. |
| [D-Tyr1]-hGRF(1-29)-NH2 | D-Tyrosine at position 1 | ~10x (in rats) | Substitution at the N-terminus can increase potency. |
| [D-Asp3]-hGRF(1-29)-NH2 | D-Aspartic acid at position 3 | ~7x (in rats) | Modifications at position 3 also influence activity. |
| hGRF(1-40)-OH | C-terminal extension | Potency comparable to hGRF(1-29)-NH2 | The full-length and truncated forms exhibit similar potency in vitro.[3] |
| [Ala15]-hGRF(1-29)-NH2 | Alanine at position 15 | ~5x | Substitution in the central region of the peptide can enhance receptor binding and potency.[4] |
Note: The relative potencies can vary depending on the experimental model (in vivo vs. in vitro) and the species used.
Experimental Methodologies
The evaluation of GRF analog bioactivity typically involves a combination of in vitro and in vivo assays.
In Vitro GH Release Assay
Objective: To determine the potency and efficacy of GRF analogs in stimulating GH secretion from primary pituitary cells.
Protocol:
-
Cell Culture: Anterior pituitary glands are collected from rats and enzymatically dispersed to create a primary cell culture. Cells are seeded in multi-well plates and cultured for 48-72 hours to allow for attachment and recovery.
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of the GRF analogs to be tested. A control group receives the vehicle solution.
-
Incubation: The cells are incubated for a defined period (e.g., 3-4 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: After incubation, the culture medium is collected from each well.
-
GH Measurement: The concentration of GH in the collected medium is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated by plotting GH concentration against the log of the analog concentration. The EC50 (half-maximal effective concentration) is calculated to determine the potency of each analog.
In Vivo GH Release Assay
Objective: To assess the ability of GRF analogs to stimulate GH secretion in a live animal model.
Protocol:
-
Animal Model: Typically, male rats are used. Animals are often cannulated in the jugular vein to allow for serial blood sampling without causing stress.
-
Acclimatization: Animals are allowed to acclimatize to the experimental conditions to minimize stress-induced fluctuations in GH levels.
-
Administration: The GRF analog or vehicle is administered via a specific route, commonly intravenous (IV) or subcutaneous (SC), at a predetermined dose.
-
Blood Sampling: Blood samples are collected at various time points before and after the administration of the analog (e.g., -15, 0, 5, 15, 30, 60, 90, and 120 minutes).
-
Plasma Separation: Blood samples are centrifuged to separate the plasma.
-
GH Measurement: Plasma GH concentrations are measured using a species-specific RIA or ELISA.
-
Data Analysis: The area under the curve (AUC) of the GH response over time is calculated to determine the total amount of GH released. Peak GH concentration and the duration of the response are also analyzed.
Signaling Pathways and Experimental Workflow
To visually represent the processes involved in GRF analog evaluation, the following diagrams are provided.
Caption: GRF analog signaling pathway leading to GH release.
Caption: Experimental workflow for comparing GRF analog potency.
Conclusion
The available evidence indicates that [Ac-Tyr1,D-Phe2]GRF 1-29 is a weak agonist for the GRF receptor, exhibiting significantly lower potency in stimulating GH release compared to the native hGRF(1-29)-NH2 and other super-active analogs. Its dual activity as a VIP receptor antagonist further complicates its pharmacological profile. In contrast, analogs with modifications at positions 1, 2, 3, and 15, such as [D-Ala2]-hGRF(1-29)-NH2, demonstrate substantially enhanced potency, primarily due to increased stability against enzymatic degradation. For researchers and drug development professionals, the selection of a GRF analog should be guided by the desired potency, duration of action, and specificity for the GRF receptor. While [Ac-Tyr1,D-Phe2]GRF 1-29 may have limited utility as a potent GH secretagogue, its unique properties could be of interest in studies investigating the interplay between GRF and VIP signaling pathways.
References
- 1. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and biological activity of analogs of growth hormone releasing factor with potential amphiphilic helical carboxyl termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human growth hormone-releasing hormone analogues with much improved in vitro growth hormone-releasing potencies in rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide with VIP, PACAP, and GHRH Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the synthetic peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) with its primary target, the Growth Hormone-Releasing Hormone (GHRH) receptor, and other related receptors, primarily the Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptors. This information is critical for assessing the selectivity and potential off-target effects of this peptide in research and therapeutic development.
Executive Summary
[Ac-Tyr1,D-Phe2]GRF 1-29, amide, a modified analogue of the N-terminal fragment of GHRH, has been identified as a competitive antagonist of VIP receptors.[1][2][3] While its primary design would suggest interaction with the GHRH receptor, modifications at the N-terminus significantly alter its receptor-binding profile. This guide summarizes the available quantitative data on its binding affinity and functional activity, details the experimental protocols used for these assessments, and visualizes the relevant signaling pathways.
Receptor Binding and Functional Activity Profile
The following table summarizes the known binding affinities (Ki) and functional inhibitory concentrations (IC50) of [Ac-Tyr1,D-Phe2]GRF 1-29, amide for the GHRH, VIP (VPAC1, VPAC2), and PACAP (PAC1) receptors. It is important to note that direct comparative studies across all these receptors with this specific analogue are limited, and the data presented is synthesized from multiple sources. Variations in experimental conditions (e.g., tissue source, radioligand used) can influence the absolute values.
| Receptor Family | Receptor Subtype | Ligand | Binding Affinity (Ki) | Functional Activity (IC50) | Activity Type | Reference |
| GHRH Receptor | GHRH-R | [Ac-Tyr1,D-Phe2]GRF 1-29, amide | Data Not Available | Data Not Available | Weak Agonist | [4] |
| VIP Receptors | VIP Receptors (rat intestine) | [Ac-Tyr1,D-Phe2]GRF 1-29, amide | 430 nM | Data Not Available | Antagonist | |
| VPAC1 | [Ac-Tyr1,D-Phe2]GRF 1-29, amide | Data Not Available | Data Not Available | Antagonist | [2] | |
| VPAC2 | [Ac-Tyr1,D-Phe2]GRF 1-29, amide | Data Not Available | Data Not Available | Antagonist | ||
| PACAP Receptor | PAC1 | [Ac-Tyr1,D-Phe2]GRF 1-29, amide | Data Not Available | Data Not Available | Not a primary target |
Key Observations:
-
VIP Receptor Antagonism: The most well-documented off-target activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is its antagonism at VIP receptors. It competitively inhibits the binding of radiolabeled VIP.[1][2]
-
Weak GHRH Agonist Activity: Despite being a GHRH analogue, the modifications result in weak agonist activity at the GHRH receptor.[4]
-
Limited Data on PACAP Receptors: There is a lack of specific binding affinity or functional data for the interaction of this peptide with PACAP receptor subtypes (PAC1, VPAC1, VPAC2).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. Below are generalized protocols for the key assays used to characterize the interaction of [Ac-Tyr1,D-Phe2]GRF 1-29, amide with its target receptors.
Radioligand Binding Assay (for determining Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
- Tissues or cells expressing the receptor of interest (e.g., rat intestinal membranes for VIP receptors, cells transfected with human GHRH, VPAC1, VPAC2, or PAC1 receptors) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Reaction:
- In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-VIP, [¹²⁵I]-GHRH) with the prepared membranes in the presence of increasing concentrations of the unlabeled test compound ([Ac-Tyr1,D-Phe2]GRF 1-29, amide).
- Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known saturating unlabeled ligand.
- The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).
3. Separation and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
- The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining functional antagonism)
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) stimulated by a receptor agonist.
1. Cell Culture and Seeding:
- Cells expressing the receptor of interest are cultured and seeded into multi-well plates.
2. Assay Procedure:
- The cells are pre-incubated with increasing concentrations of the antagonist ([Ac-Tyr1,D-Phe2]GRF 1-29, amide) for a defined period.
- A fixed concentration of an agonist (e.g., VIP, GHRH, or PACAP) is then added to stimulate the receptor.
- The reaction is incubated for a specific time (e.g., 15-30 minutes) at 37°C.
3. cAMP Measurement:
- The reaction is stopped, and the cells are lysed.
- The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
4. Data Analysis:
- The concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production (IC50) is determined by non-linear regression analysis.
Signaling Pathways
The GHRH, VIP, and PACAP receptors are all G protein-coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase pathway. Understanding these pathways is essential for interpreting the functional consequences of receptor binding.
Conclusion
The available evidence strongly indicates that [Ac-Tyr1,D-Phe2]GRF 1-29, amide exhibits significant cross-reactivity with VIP receptors, acting as an antagonist. This is in contrast to its weak agonist activity at its parent GHRH receptor. Researchers and drug developers utilizing this peptide should be aware of its potential to modulate VIP-mediated physiological processes. Further studies are warranted to fully characterize its binding affinity and functional activity across the complete panel of PACAP and VIP receptor subtypes to establish a comprehensive selectivity profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such investigations.
References
- 1. phoenixbiotech.net [phoenixbiotech.net]
- 2. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An analogue of growth hormone releasing factor (GRF), (Ac-Try1, D-Phe2)-GRF-(1-29), specifically antagonizes the facilitation of the flexor reflex induced by intrathecal vasoactive intestinal peptide in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Researcher's Guide to Control Experiments for [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) in GHRH and VIP Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) with alternative compounds used in the study of Growth Hormone-Releasing Hormone (GHRH) and Vasoactive Intestinal Peptide (VIP) signaling. This document outlines key control experiments, presents comparative data, and provides detailed experimental protocols to aid in the rigorous design and interpretation of research studies.
Introduction to [Ac-Tyr1,D-Phe2]GRF 1-29, Amide
[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic analog of the N-terminal fragment of human GHRH. The modifications at positions 1 (acetylation of Tyrosine) and 2 (substitution with a D-isomer of Phenylalanine) confer unique properties to this peptide. While it retains weak partial agonist activity at the GHRH receptor, it is more widely recognized and utilized as a potent and specific antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.[1][2][3][4][5] This dual functionality makes the careful selection of control experiments paramount to dissect its effects in any given biological system.
Data Presentation: Comparative Performance
The following tables summarize the quantitative data for [Ac-Tyr1,D-Phe2]GRF 1-29, amide and other relevant compounds in GHRH and VIP receptor systems.
Table 1: In Vitro Potency of GHRH Analogs at the GHRH Receptor
| Compound | Modification | Bioactivity | Relative Potency (hGRF(1-29)-NH2 = 1) | EC50 / IC50 | Reference |
| hGRF(1-29)-NH2 | Native Sequence | Agonist | 1 | ~0.2-1 nM (EC50) | [6] |
| [Ac-Tyr1,D-Phe2]GRF 1-29, amide | N-terminal Acetylation, D-Phe at position 2 | Weak Partial Agonist/Antagonist | Weak agonist activity | - | [7][8] |
| [D-Ala2]-hGRF(1-29)-NH2 | D-Ala at position 2 | Superagonist | ~50 | - | [9] |
| [N-Ac-Tyr1]-hGRF(1-29)-NH2 | N-terminal Acetylation | Superagonist | ~12 | - | [9] |
| [D-Tyr1]-hGRF(1-29)-NH2 | D-Tyr at position 1 | Superagonist | ~10 | - | [9] |
| [D-Asp3]-hGRF(1-29)-NH2 | D-Asp at position 3 | Superagonist | ~7 | - | [9] |
| Acetyl-(D-Arg2)-GRF (1-29) amide | N-terminal Acetylation, D-Arg at position 2 | Antagonist | - | - | [10] |
Table 2: Antagonistic Activity at the VIP Receptor
| Compound | Receptor Target | Bioactivity | IC50 | Reference |
| [Ac-Tyr1,D-Phe2]GRF 1-29, amide | VIP Receptor | Antagonist | - | [1][2][3][4][5] |
| [pCl-D-Phe6,Leu17]-VIP | VIP Receptor | Antagonist | More potent than [Ac-Tyr1,D-Phe2]GRF 1-29, amide | [11] |
| VIP | VIP Receptor | Agonist | - | [1] |
Experimental Protocols
In Vitro Growth Hormone (GH) Secretion Assay
This assay is fundamental for assessing the GHRH agonist or antagonist activity of test compounds.
Methodology:
-
Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in 96-well plates.[12]
-
Treatment: Cells are incubated with various concentrations of the test compound (e.g., [Ac-Tyr1,D-Phe2]GRF 1-29, amide), a known GHRH agonist (e.g., hGRF(1-29)-NH2) as a positive control, and a vehicle control. To test for antagonistic activity, cells are co-incubated with a fixed concentration of a GHRH agonist and varying concentrations of the test compound.
-
Incubation: The cells are incubated for a defined period (e.g., 3 hours) to allow for GH secretion.
-
Quantification: The supernatant is collected, and the concentration of secreted GH is determined using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Cyclic AMP (cAMP) Accumulation Assay
This assay measures the activation of the GHRH receptor, which is a G-protein coupled receptor that signals through the adenylyl cyclase/cAMP pathway.
Methodology:
-
Cell Culture: A cell line stably expressing the GHRH receptor (e.g., CHO or HEK293 cells) is cultured in a suitable format.
-
Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with the test compound, a known GHRH agonist, and a vehicle control.
-
Incubation: The cells are incubated for a short period (e.g., 15-30 minutes).
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).[13][14]
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of the test compound to generate a dose-response curve and determine the EC50.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the GHRH or VIP receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissues.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [125I]-hGRF or [125I]-VIP) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The specific binding is plotted against the concentration of the test compound to determine the IC50, which can be converted to the binding affinity (Ki) using the Cheng-Prusoff equation.[15]
In Vivo Assessment of GH Release
This experiment evaluates the effect of the test compound on GH secretion in a living organism.
Methodology:
-
Animal Model: An appropriate animal model, such as rats or mice, is used.[16]
-
Administration: The test compound is administered via a suitable route (e.g., intravenous or subcutaneous injection).
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Hormone Measurement: Plasma GH concentrations are measured using a species-specific ELISA or RIA.
-
Data Analysis: The change in plasma GH levels over time is plotted to assess the magnitude and duration of the response.
Mandatory Visualizations
Caption: GHRH receptor signaling pathway.
Caption: In vitro GH secretion assay workflow.
Caption: Logical relationships of the dual activity.
References
- 1. researchgate.net [researchgate.net]
- 2. VIP Antagonist [Ac-Tyr1,D-Phe2] / GRF(1-29)NH2 - Echelon Biosciences [echelon-inc.com]
- 3. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An analogue of growth hormone releasing factor (GRF), (Ac-Try1, D-Phe2)-GRF-(1-29), specifically antagonizes the facilitation of the flexor reflex induced by intrathecal vasoactive intestinal peptide in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassay for growth hormone releasing hormone (GHRH) using a recombinant receptor and cAMP-responsive reporter system [pubmed.ncbi.nlm.nih.gov]
- 7. corepeptides.com [corepeptides.com]
- 8. scispace.com [scispace.com]
- 9. Super-active analogs of growth hormone-releasing factor (1-29)-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The action of vasoactive intestinal peptide antagonists on peptidergic modulation of the squid Schwann cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Growth hormone-releasing hormone stimulates cAMP release in superfused rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to the Structure-Activity Relationship of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide analog [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) with native human growth hormone-releasing hormone (GHRH) and other key analogs. The structure-activity relationship (SAR) is elucidated through comparative data on receptor binding and biological activity, supported by detailed experimental protocols and signaling pathway visualizations.
Introduction to GHRH and its Analogs
Growth hormone-releasing hormone (GHRH) is a hypothalamic peptide that plays a pivotal role in regulating somatic growth and development by stimulating the synthesis and release of growth hormone (GH) from the anterior pituitary gland. The biological activity of the full-length 44-amino acid GHRH resides primarily in its N-terminal 1-29 amino acid fragment, GHRH(1-29)-NH2, also known as sermorelin.
The native GHRH peptide has a short plasma half-life due to rapid enzymatic degradation, primarily by dipeptidyl peptidase-IV (DPP-IV), which cleaves the Tyr1-Ala2 dipeptide. This limitation has driven the development of synthetic GHRH analogs with modified structures to enhance stability, receptor affinity, and duration of action. Key modifications often involve substitutions at the N-terminus to prevent enzymatic cleavage and at other positions to improve receptor interaction.
The Unique Profile of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide
[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic analog of GHRH(1-29) with two key modifications at its N-terminus: acetylation of the N-terminal Tyr1 residue and the substitution of the natural L-Ala at position 2 with a D-Phe residue. These changes significantly alter its biological activity profile. While designed as a GHRH analog, it exhibits a pronounced antagonistic effect on the Vasoactive Intestinal Peptide (VIP) receptor, while displaying only weak partial agonist activity at the GHRH receptor.[1][2]
Comparative Biological Activity
The following tables summarize the quantitative data comparing the biological activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide with native GHRH and other relevant analogs.
Table 1: GHRH Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Ki) | Source |
| GHRH(1-29)-NH₂ | ~1-5 nM | [3] |
| [Ac-Tyr1,D-Arg2]GRF(1-29)-NH₂ (Antagonist) | ~4 nM | [3] |
| [Ac-Tyr1,D-Phe2]GRF 1-29, amide | High micromolar range (inferred weak affinity) | [1][2] |
Table 2: In Vitro Potency for Stimulating GH Release or cAMP Production
| Compound | Potency (EC50) | Relative Potency (vs. GHRH(1-29)-NH₂) | Source |
| GHRH(1-29)-NH₂ | ~0.1-1 nM | 1 | [4] |
| [D-Ala2]GHRH(1-29)-NH₂ | More potent | ~50x (in rat) | [5] |
| [Ac-Tyr1,D-Phe2]GRF 1-29, amide | Weak partial agonist activity | Significantly less than 1 | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Radioligand Competitive Binding Assay for GHRH Receptor
This assay determines the binding affinity (Ki) of a test compound for the GHRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Crude plasma membranes from cells expressing the GHRH receptor (e.g., rat anterior pituitary tissue or a stable cell line like HEK293 expressing the recombinant human GHRH receptor).
-
Radioligand: [125I-His1, Nle27]hGHRH(1-32)NH2 or a similar high-affinity radiolabeled GHRH analog.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., aprotinin, leupeptin).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: [Ac-Tyr1,D-Phe2]GRF 1-29, amide, GHRH(1-29)-NH2, and other analogs at various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled GHRH(1-29)-NH2.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) and a vacuum filtration manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[6]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of unlabeled GHRH(1-29)-NH2 (1 µM), and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of radioligand, 50 µL of test compound at varying concentrations, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[3]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using the vacuum manifold. Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
In Vitro cAMP Accumulation Assay
This assay measures the ability of GHRH analogs to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GHRH receptor signaling pathway.
Materials:
-
Cell Line: A cell line expressing the GHRH receptor (e.g., HEK293-hGHRHR or rat pituitary cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Test Compounds: [Ac-Tyr1,D-Phe2]GRF 1-29, amide, GHRH(1-29)-NH2, and other analogs at various concentrations.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or AlphaScreen).
-
Cell Lysis Buffer: Provided with the cAMP assay kit.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with stimulation buffer containing IBMX for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of the test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the medium and adding cell lysis buffer to each well.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy (Emax) using non-linear regression analysis.
GHRH Receptor Signaling Pathway
The binding of GHRH or its agonists to the GHRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit. This initiates a signaling cascade that leads to the synthesis and release of growth hormone.
Caption: GHRH Receptor Signaling Pathway leading to GH synthesis and release.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for Radioligand Competitive Binding Assay.
Caption: Workflow for In Vitro cAMP Accumulation Assay.
Conclusion
The structure-activity relationship of [Ac-Tyr1,D-Phe2]GRF 1-29, amide demonstrates that modifications at the N-terminus can dramatically alter the pharmacological profile of a GHRH analog. While the acetylation and D-amino acid substitution were intended to increase stability, they resulted in a significant loss of affinity and efficacy at the GHRH receptor and conferred potent antagonistic activity at the VIP receptor. This highlights the critical role of the N-terminal region of GHRH for its interaction with its cognate receptor. For researchers in drug development, this case underscores the importance of comprehensive pharmacological profiling of new analogs against related receptors to fully characterize their activity and potential off-target effects. In contrast, analogs like [D-Ala2]GHRH(1-29)-NH2, with a single substitution at position 2, have shown significantly enhanced GHRH agonist activity, indicating that subtle structural changes can lead to super-agonistic properties. The provided experimental protocols and pathway diagrams serve as valuable resources for the continued investigation and development of novel GHRH analogs with tailored therapeutic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. linkpeptide.com [linkpeptide.com]
- 3. Characterization of growth hormone-releasing hormone (GHRH) binding to cloned porcine GHRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassay for growth hormone releasing hormone (GHRH) using a recombinant receptor and cAMP-responsive reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
Stability Under Scrutiny: A Comparative Analysis of Growth Hormone-Releasing Factor (GRF) Analogs
For researchers, scientists, and drug development professionals, the quest for stable and potent therapeutic peptides is paramount. This guide provides a comparative analysis of the stability of various Growth Hormone-Releasing Factor (GRF) analogs, offering a synthesis of experimental data to inform preclinical and clinical development.
Native Growth Hormone-Releasing Factor (GRF) is a peptide hormone with significant therapeutic potential, but its clinical utility is hampered by a short biological half-life due to rapid enzymatic degradation in plasma. To overcome this limitation, numerous GRF analogs have been developed with chemical modifications designed to enhance stability and prolong their duration of action. This guide delves into a comparative analysis of these analogs, presenting key stability data, detailed experimental protocols for stability assessment, and visual representations of the underlying biological and experimental processes.
Key Modifications and Their Impact on Stability
The primary routes of native GRF degradation are cleavage by dipeptidylpeptidase IV (DPP-IV) at the N-terminus and enzymatic breakdown by trypsin-like proteases.[1][2] Additionally, chemical instability, such as deamidation of asparagine residues, can reduce bioactivity.[3] Strategies to counteract these degradation pathways include:
-
Amino Acid Substitution: Replacing the naturally occurring L-alanine at position 2 with a D-alanine (D-Ala2) is a cornerstone modification that confers significant resistance to DPP-IV cleavage.[4][5] Other substitutions, such as replacing Glycine at position 15 with Alanine (Ala15), have been shown to slightly prolong plasma half-life.[4] The substitution of Asparagine at position 8 with Serine enhances stability in aqueous solutions by preventing deamidation.[3]
-
N-Terminal Modification: Alkylation or methylation of the N-terminal amino acid provides a steric hindrance that blocks access for DPP-IV, thereby increasing stability and potency.[6][7]
-
Cyclization: Introducing a lactam bridge by forming a side-chain to side-chain cyclization between amino acid residues, such as Aspartic acid at position 8 and Lysine at position 12, dramatically improves plasma stability.[4]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the peptide, a process known as PEGylation, increases the hydrodynamic radius of the molecule. This shields it from enzymatic degradation and reduces renal clearance, significantly extending its in vivo half-life.[8][9]
-
Drug Affinity Complex (DAC) Technology: As exemplified by CJC-1295, the addition of a reactive maleimide group allows the peptide to covalently bind to endogenous albumin in the bloodstream. This creates a large peptide-protein conjugate that is protected from degradation and clearance, resulting in a substantially prolonged half-life.[10][11]
Quantitative Comparison of GRF Analog Stability
The following table summarizes the reported in vitro half-life (t½) of various GRF analogs in plasma, providing a quantitative basis for comparison. It is important to note that experimental conditions can vary between studies, potentially influencing the exact half-life values.
| GRF Analog | Modification(s) | In Vitro Half-life (t½) in Plasma | Reference(s) |
| hGRF(1-44)-NH2 (Native) | None | ~17 minutes | [2] |
| hGRF(1-29)-NH2 (Sermorelin) | Truncation | ~5-13 minutes | [4][12] |
| [Ala15]GRF(1-29)-NH2 | Ala15 substitution | ~17 minutes | [4] |
| Cyclic (Asp8-Lys12) GRF analog | Cyclization | > 2 hours | [4] |
| Cyclic (Asp8-Lys12), [D-Ala2] GRF analog | Cyclization and D-Ala2 substitution | Further enhanced stability | [4] |
| CJC-1295 (with DAC) | Tetrasubstituted, D-Ala2, with DAC | ~6-8 days (in vivo) | [10] |
| Modified GRF (1-29) (CJC-1295 without DAC) | Tetrasubstituted, D-Ala2 | ~30 minutes | [12][13] |
| PEGylated GRF analogs | PEGylation | Significantly prolonged | [8][9] |
Experimental Protocols for Stability Assessment
The determination of GRF analog stability is crucial for their development as therapeutic agents. A standard in vitro method involves incubating the peptide in plasma and monitoring its degradation over time using analytical techniques.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of a GRF analog in plasma.
Materials:
-
GRF analog of interest
-
Pooled human or animal (e.g., porcine, rat) plasma with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath set to 37°C
-
Microcentrifuge tubes
-
Protein precipitation agent (e.g., acetonitrile, trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Mass spectrometer (optional, for metabolite identification)
-
Radioimmunoassay (RIA) components (if applicable)
Procedure:
-
Preparation of Peptide Solution: Prepare a stock solution of the GRF analog in an appropriate solvent (e.g., water or PBS).
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with the GRF analog stock solution to a final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a protein precipitation agent (e.g., 2-3 volumes of cold acetonitrile).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the remaining peptide.
-
Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its degradation products.[4] Detection is typically performed using UV absorbance at 214 or 280 nm.
-
Alternatively, concentrations can be determined using a specific radioimmunoassay (RIA).[5][14]
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the GRF signaling pathway, the experimental workflow for stability analysis, and the logical relationship between modifications and stability.
GRF Signaling Pathway
Experimental Workflow for In Vitro Stability Assay
Relationship Between Modifications and Stability
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. polarispeptides.com [polarispeptides.com]
- 4. In vitro stability of growth hormone releasing factor (GRF) analogs in porcine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioimmunoassay for human growth hormone-releasing factor (hGRF 1-40): comparison of plasma immunoreactive GRF after intravenous and subcutaneous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylation of growth hormone-releasing hormone (GRF) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptides.gg [peptides.gg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Mono-PEGylated Growth Hormone Releasing Peptide-2 and Investigation of its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Growth hormone-releasing factor analogue (hGRF1-29NH2): immunoreactive-GRF plasma levels after intravenous and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), a synthetic analog of Growth Hormone-Releasing Factor (GRF). The focus of this document is to validate the specificity of its effects by comparing its performance against other relevant compounds, supported by experimental data.
Overview of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide
[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a modified version of the N-terminal fragment of human GRF. While structurally derived from a growth hormone-releasing factor, its primary and most potent activity is as a Vasoactive Intestinal Peptide (VIP) receptor antagonist . It effectively inhibits the binding of VIP to its receptors and counteracts VIP-mediated downstream signaling, such as the activation of adenylyl cyclase.
In contrast, its activity at the Growth Hormone-Releasing Hormone (GHRH) receptor is negligible. This high degree of specificity makes it a valuable tool for distinguishing between VIP and GHRH-mediated effects in various physiological systems.
Comparative Analysis of Receptor Specificity
To validate the specificity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide, its binding affinity and functional activity were compared with those of native ligands and other synthetic analogs at both VIP and GHRH receptors.
Activity at VIP Receptors
The primary mechanism of action for [Ac-Tyr1,D-Phe2]GRF 1-29, amide is the competitive antagonism of VIP receptors. The following table summarizes its binding affinity in comparison to VIP and another known VIP receptor antagonist.
| Compound | Receptor Target | Binding Affinity (IC50) in Rat Macrophages | Binding Affinity (IC50) in Mouse Macrophages |
| VIP (Vasoactive Intestinal Peptide) | VIP Receptors | 1.90 ± 0.16 nM | 1.58 ± 0.12 nM |
| [Ac-Tyr1,D-Phe2]GRF 1-29, amide | VIP Receptors | 354.8 ± 21.2 nM | 251 ± 19.2 nM |
| [4-Cl-D-Phe6,Leu17]VIP | VIP Receptors | 125.8 ± 13.2 nM | 110.8 ± 10.7 nM |
| Lower IC50 values indicate higher binding affinity. |
Data sourced from studies on peritoneal macrophages.[1]
Activity at GHRH Receptors
In contrast to its potent activity at VIP receptors, [Ac-Tyr1,D-Phe2]GRF 1-29, amide shows minimal to no activity at the GHRH receptor. The following tables compare its profile with potent GHRH receptor agonists and antagonists.
Table 2: Comparison with GHRH Receptor Agonists
| Compound | Type | GHRH Receptor Binding Affinity (Relative) | In Vivo Potency (GH Release) |
| GHRH (1-29) (Sermorelin) | Agonist | Standard | Standard |
| [D-Ala2]GHRH(1-29) | Agonist | ~2x Sermorelin | ~2x Sermorelin[2] |
| CJC-1295 | Long-acting Agonist | High | Markedly increased and sustained GH release[3][4] |
| [Ac-Tyr1,D-Phe2]GRF 1-29, amide | VIP Antagonist | Very Low / Negligible | No significant stimulation of GH release |
Table 3: Comparison with GHRH Receptor Antagonists
| Compound | Type | GHRH Receptor Binding | Functional Effect on GHRH-Stimulated Activity |
| JV-1-36 | Antagonist | High | Potent inhibition of GH release[5] |
| [Ac-Tyr1,D-Phe2]GRF 1-29, amide | VIP Antagonist | Very Low / Negligible | Does not inhibit GHRH-stimulated GH release |
Signaling Pathways and Specificity Validation
The specificity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is further demonstrated by its differential effects on the signaling pathways activated by VIP and GHRH. Both VIP and GHRH receptors are G-protein coupled receptors that primarily signal through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Caption: Signaling pathways for GHRH and VIP, and the specific antagonistic action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on the VIP receptor.
Experimental evidence confirms that [Ac-Tyr1,D-Phe2]GRF 1-29, amide effectively blocks the increase in cAMP induced by VIP but does not significantly affect the cAMP increase stimulated by GHRH. Furthermore, studies have shown that it specifically antagonizes the physiological effects of VIP without interfering with the actions of other neuropeptides such as substance P, somatostatin, and calcitonin gene-related peptide.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the specificity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50 or Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor of interest (e.g., pituitary cells for GHRH receptors, macrophages for VIP receptors).
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]iodo-VIP or [¹²⁵I-Tyr10]hGRF) and a range of concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 30°C).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the membranes.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, a key second messenger in the signaling pathway of GHRH and VIP receptors.
Caption: Workflow for an adenylyl cyclase functional assay.
Protocol:
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the receptor of interest.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist ([Ac-Tyr1,D-Phe2]GRF 1-29, amide) or a vehicle control for a defined period.
-
Stimulation: Add a fixed concentration of the agonist (VIP or GHRH) to the cells and incubate for a time sufficient to induce cAMP production (e.g., 15-30 minutes).
-
Termination and Lysis: Stop the reaction, typically by adding a lysis buffer that also stabilizes the cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates. This can be done using various methods, including competitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: To assess antagonism, plot the agonist dose-response curve in the presence and absence of the antagonist. A rightward shift in the curve indicates competitive antagonism. The degree of inhibition at a single agonist concentration can also be calculated.
Conclusion
The experimental data robustly demonstrates that [Ac-Tyr1,D-Phe2]GRF 1-29, amide is a specific and selective antagonist of VIP receptors with negligible activity at GHRH receptors. Its ability to block VIP-mediated effects without interfering with GHRH signaling or the signaling of other neuropeptides makes it an invaluable tool for elucidating the distinct physiological roles of VIP in various biological systems. This high degree of specificity is crucial for researchers in endocrinology, neuroscience, and immunology who need to dissect complex signaling networks.
References
- 1. A novel hGHRH analog and its comparative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth hormone responses to growth hormone-releasing hormone (1-29)-NH2 and a D-Ala2 analog in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth Hormone-Releasing Hormone Antagonist JV-1-36 Suppresses Reactive Oxygen Species Generation in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sermorelin | C149H246N44O42S | CID 16132413 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Review of Growth Hormone Releasing Factor (GRF) Analogs for Researchers
This guide provides a comprehensive comparison of commonly researched Growth Hormone Releasing Factor (GRF) analogs, including Sermorelin, Tesamorelin, and CJC-1295. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
Overview of GRF Analogs
Growth Hormone Releasing Hormone (GHRH) is a hypothalamic peptide that stimulates the synthesis and release of growth hormone (GH) from the anterior pituitary gland. Synthetic GRF analogs have been developed to mimic and, in some cases, enhance the effects of endogenous GHRH. These analogs are valuable research tools for studying the GH axis and have potential therapeutic applications. The primary goals in developing these analogs have been to increase their stability, prolong their half-life, and improve their potency compared to the native GHRH.
Comparative Performance Data
The following tables summarize key performance parameters of Sermorelin, Tesamorelin, and CJC-1295 based on preclinical and clinical studies. Direct head-to-head clinical trial data for all three compounds is limited; therefore, data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Pharmacokinetic Properties of GRF Analogs
| Parameter | Sermorelin (GRF 1-29) | Tesamorelin | CJC-1295 (without DAC) | CJC-1295 (with DAC) |
| Half-life | ~10-20 minutes[1] | ~26-38 minutes[2] | ~30 minutes[3][4][5] | ~6-8 days[3][][7] |
| Structure | 29 amino acid peptide[8] | 44 amino acid peptide[8][9] | Modified 29 amino acid peptide[5] | Modified 29 amino acid peptide with Drug Affinity Complex[3][4][7] |
| Primary Use in Research | General GH optimization, anti-aging studies[8] | Visceral fat reduction, HIV-associated lipodystrophy[8][10] | Pulsatile GH release studies[4][7] | Sustained GH and IGF-1 elevation studies[2][10] |
Table 2: In Vivo Efficacy and Potency
| Parameter | Sermorelin | Tesamorelin | CJC-1295 (with DAC) |
| Effect on Visceral Adipose Tissue (VAT) | Moderate fat loss effects[8] | Significant reduction (~15-20% over 6 months in clinical trials)[11] | Not a primary research focus, but expected to have an effect due to increased GH/IGF-1 |
| Effect on GH Levels | Induces pulsatile GH release[12] | More potent than Sermorelin in stimulating GH release[8] | 2- to 10-fold increase for 6 days or more after a single injection[2] |
| Effect on IGF-1 Levels | Increases IGF-1[13] | Increases IGF-1[10] | 1.5- to 3-fold increase for 9-11 days after a single injection[2] |
| Relative Potency | Standard | More potent than Sermorelin[8] | Highly potent, long-acting[2] |
Signaling Pathways and Experimental Workflows
GHRH Receptor Signaling Pathway
The binding of a GRF analog to the Growth Hormone-Releasing Hormone Receptor (GHRH-R) on somatotroph cells in the anterior pituitary initiates a signaling cascade, primarily through the cAMP-dependent pathway, leading to the synthesis and release of Growth Hormone (GH).[7]
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for assessing the pharmacokinetics of GRF analogs in a rat model.
Detailed Experimental Protocols
Protocol 1: In Vitro Bioassay for GRF Analog Potency
This protocol outlines a method for determining the in vitro potency of GRF analogs by measuring their ability to stimulate GH secretion from primary rat pituitary cells.
1. Cell Preparation:
-
Isolate anterior pituitary glands from rats.
-
Disperse the cells using an enzymatic digestion method (e.g., trypsin, collagenase).
-
Plate the dispersed cells in 24-well plates at a density of approximately 2.5 x 10^5 cells/well.
-
Culture the cells for 48-72 hours to allow for attachment.
2. Treatment:
-
After the initial culture period, wash the cells with a serum-free medium.
-
Treat the cells with various concentrations of the GRF analog being tested. Include a positive control (e.g., a known potent GRF analog) and a negative control (vehicle).
-
Incubate the cells for a predetermined time (e.g., 2-4 hours) at 37°C.
3. Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Measure the concentration of GH in the collected medium using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) for rat GH.[14]
-
Normalize the GH release to the cell number or total protein content per well.
-
Plot a dose-response curve and determine the ED50 (the concentration of the analog that produces 50% of the maximal response) to assess potency.
Protocol 2: In Vivo Study of GRF Analog Effects in Rats
This protocol describes an in vivo experiment to evaluate the effect of a GRF analog on plasma GH levels in rats.
1. Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Anesthetize the rats before the procedure (e.g., with pentobarbital).
2. Peptide Administration:
-
Dissolve the GRF analog in a sterile vehicle (e.g., saline) to the desired concentration immediately before use.
-
Administer the peptide solution via subcutaneous (s.c.) or intravenous (i.v.) injection.
3. Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes).[14]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor to prevent peptide and GH degradation.
4. Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the plasma GH levels using a specific RIA or ELISA for rat GH.[14]
-
Analyze the data to determine the time course of GH release and calculate pharmacokinetic parameters such as the area under the curve (AUC).
Protocol 3: Radioimmunoassay (RIA) for Growth Hormone
This protocol provides a general outline for measuring GH concentrations in plasma or cell culture media using a competitive binding radioimmunoassay.
1. Reagents and Materials:
-
Purified GH standard.
-
Radiolabeled GH (e.g., ¹²⁵I-GH).
-
Specific primary antibody against GH.
-
Secondary antibody (precipitating antibody).
-
Assay buffer.
-
Unknown samples (plasma or culture media).
2. Assay Procedure:
-
Pipette the assay buffer, standard or unknown sample, primary antibody, and radiolabeled GH into assay tubes.
-
Incubate the tubes to allow for competitive binding between the labeled and unlabeled GH for the primary antibody.
-
Add the secondary antibody to precipitate the primary antibody-GH complexes.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
3. Data Analysis:
-
Generate a standard curve by plotting the percentage of bound radiolabeled GH against the concentration of the unlabeled GH standard.
-
Determine the concentration of GH in the unknown samples by interpolating their percentage of bound radiolabeled GH from the standard curve.
Conclusion
The choice of a GRF analog for research depends on the specific experimental goals. Sermorelin, with its short half-life, is suitable for studies requiring pulsatile GH release that mimics natural physiological patterns.[12] Tesamorelin is a potent analog with demonstrated efficacy in reducing visceral fat, making it a valuable tool for metabolic research.[8][10] CJC-1295, particularly with the Drug Affinity Complex, offers a long-acting profile for studies that require sustained elevation of GH and IGF-1 levels.[2][3][][7][10] Understanding the distinct pharmacokinetic and pharmacodynamic profiles of these analogs is crucial for designing robust experiments and accurately interpreting their results. Further head-to-head comparative studies are needed to provide a more definitive quantitative comparison of their in vivo performance.
References
- 1. livvnatural.com [livvnatural.com]
- 2. medisearch.io [medisearch.io]
- 3. livvnatural.com [livvnatural.com]
- 4. elevatepeptidelab.com [elevatepeptidelab.com]
- 5. particlepeptides.com [particlepeptides.com]
- 7. To DAC Or Not To DAC: The Definitive Guide To CJC-1295 | Dripdok Bali: Advanced IV Therapy - NAD+, NMN, NR, Exosomes, Peptides, Cerebrolysin [dripdok.com]
- 8. natap.org [natap.org]
- 9. trtmd.com [trtmd.com]
- 10. tydes.is [tydes.is]
- 11. pinnaclepeptides.com [pinnaclepeptides.com]
- 12. peptidesciences.com [peptidesciences.com]
- 13. nordwit.com [nordwit.com]
- 14. genesislifestylemedicine.com [genesislifestylemedicine.com]
Safety Operating Guide
A Guide to the Safe Disposal of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) for Laboratory Professionals
For researchers and drug development professionals, the proper management and disposal of synthetic peptides such as [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a critical component of laboratory safety and environmental responsibility. Due to the potential for unknown biological and toxicological properties of many research peptides, a cautious and systematic approach to waste management is essential. This guide provides step-by-step procedures for the safe handling and disposal of this peptide, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to conduct a thorough risk assessment. As with many research-grade peptides, the full toxicological properties of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) may not be extensively documented. Therefore, it should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses or goggles to protect against accidental splashes.
-
Lab Coat: A buttoned lab coat is essential to prevent skin contact.
All handling of the peptide, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The proper disposal of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) waste depends on its form (solid or liquid) and must align with your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations. Never dispose of peptide waste down the drain or in regular trash. [1][2]
1. Waste Segregation at the Point of Generation:
Proper segregation is the first and most critical step. Establish distinct waste streams for different types of peptide-contaminated materials.[2]
-
Solid Waste: This includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and absorbent paper.
-
Liquid Waste: This stream is for unused or expired peptide solutions and contaminated buffers.
-
Sharps Waste: Any needles, syringes, or other contaminated items that could puncture the skin must be disposed of in a designated sharps container.
2. Collection and Storage of Peptide Waste:
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.[2][3]
-
Liquid Waste: Collect all liquid waste in a separate, clearly labeled, leak-proof, and chemically resistant container. Ensure the container is compatible with any solvents present in the waste solution.[1][3]
All waste containers should be clearly labeled as "Hazardous Waste" and include the full chemical name: "[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)".[3] Store sealed containers in a designated hazardous waste accumulation area until pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.[3]
General Protocol for Chemical Inactivation of Liquid Peptide Waste
For liquid waste containing [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), chemical inactivation through hydrolysis can be an effective preliminary step before final disposal. This procedure should be performed in a chemical fume hood.
-
Preparation: Prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).[3]
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[3]
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[3]
-
Neutralization: After the inactivation period, check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.[3]
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal. The label should indicate that the peptide has been inactivated (e.g., "[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), inactivated").[3]
Summary of Handling and Disposal Parameters
| Parameter | Recommendation | Rationale |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. | To prevent skin and eye contact with a potentially hazardous chemical. |
| Handling Area | Well-ventilated area or chemical fume hood. | To minimize the risk of inhalation of the powdered peptide. |
| Solid Waste Collection | Dedicated, labeled, leak-proof container (e.g., HDPE). | To ensure safe containment and prevent accidental exposure.[2][3] |
| Liquid Waste Collection | Dedicated, labeled, chemically resistant, leak-proof container. | To safely contain liquid waste and prevent spills or leaks.[1][3] |
| Inactivation Reagent | 1 M HCl or 1 M NaOH. | Sufficient to hydrolyze and inactivate the peptide.[3] |
| Inactivation Time | Minimum 24 hours. | To ensure the complete degradation of the peptide.[3] |
| Final pH for Aqueous Waste | 6.0 - 8.0. | A neutral pH is generally required for institutional waste streams.[3] |
| Final Disposal | Through institutional EHS or a licensed contractor. | To ensure compliance with all local, state, and federal regulations.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) waste.
Caption: Workflow for the proper disposal of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), protecting both themselves and the environment. Always consult your institution's specific safety protocols and guidelines.
References
Personal protective equipment for handling [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and disposal plans to ensure a secure laboratory environment. As the chemical, physical, and toxicological properties of this specific research peptide have not been fully investigated, a cautious approach is paramount.[1]
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the primary barrier against accidental exposure to research chemicals like [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).[2] A risk assessment should always be conducted to determine the specific PPE required for the planned tasks.[2] The following table summarizes the recommended PPE for handling this peptide.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Scenarios (e.g., Handling Powder, Generating Aerosols) |
| Body Protection | Laboratory coat.[3][4] | Chemical-resistant or disposable coveralls.[2][5] |
| Hand Protection | Disposable nitrile gloves.[3] | Double gloving with nitrile gloves, or using Silver Shield gloves under disposable nitrile gloves.[2][4] |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87").[2] | Full-face shield or safety goggles for splash hazards.[2][4][5] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[2] | An N95 respirator or higher (e.g., full-face air-purifying respirator) should be used.[2][5] |
| Foot Protection | Closed-toe shoes.[2] | Chemical-resistant boots.[2] |
Experimental Protocol: Safe Handling and Reconstitution
1. Preparation:
-
Designate a specific, clean, and organized area for handling the peptide.[3]
-
Disinfect the work surface before and after use.[6]
-
Assemble all necessary sterile materials, including vials, pipettes, and the appropriate solvent for reconstitution.[2]
-
Allow the vial containing the lyophilized peptide to warm to room temperature before opening to prevent moisture contamination.
2. Donning PPE:
-
Follow a standard procedure for donning PPE to ensure complete protection. A recommended sequence is gown, mask or respirator, goggles or face shield, and finally gloves.
3. Reconstitution:
-
When handling the lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3]
-
Use sterile water or an appropriate buffer for reconstitution, as recommended by the manufacturer.[6]
-
Gently mix the peptide to ensure stability; avoid vigorous shaking.[6]
-
Prepare only the amount of solution needed for the experiment to maintain the quality of the peptide.[6]
4. Handling and Storage:
-
Clearly label all vials with the peptide name, concentration, and date of preparation.[6]
-
For long-term storage of the lyophilized powder, temperatures of -20°C or -80°C are generally required.[3][7]
-
Reconstituted solutions are typically stored at refrigerated temperatures for short-term use. To avoid repeated freeze-thaw cycles, which can degrade the peptide, store the solution in aliquots.[3][6]
Disposal Plan
Proper disposal of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and any contaminated materials is essential to prevent environmental contamination and ensure a safe workspace.
-
Waste Segregation: Treat all peptide waste as laboratory chemical waste.[6]
-
Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused solutions should be disposed of in designated chemical waste containers.[6] Never pour peptide solutions down the sink.[6][7]
-
Institutional Protocols: Adhere to your institution's and local regulations for the disposal of chemical waste.[3][7] Coordinate with your environmental health and safety (EH&S) department for proper disposal procedures.[3]
Workflow for Safe Handling
The following diagram outlines a standard workflow for the safe handling of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) from preparation to disposal.
Emergency Procedures
-
Inhalation: If inhaled, move the individual to fresh air. If irritation occurs, seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, wash the affected area with plenty of water.[1]
-
Eye Contact: If the peptide comes into contact with the eyes, rinse with plenty of water and seek medical attention if irritation persists.[1]
-
Ingestion: If swallowed, rinse the mouth with water and seek medical advice.[1]
-
Spills: In the event of a spill, wear appropriate PPE, sweep up the solid material, place it in a sealed bag for waste disposal, and avoid raising dust.[1]
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. intelligenthq.com [intelligenthq.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
